molecular formula C16H20I3N3O7 B602063 Iopamidol ep impurity C CAS No. 87932-07-8

Iopamidol ep impurity C

Cat. No.: B602063
CAS No.: 87932-07-8
M. Wt: 747.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of Iopamidol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGITXCDJXPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878037
Record name MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87932-07-8, 76350-23-7
Record name 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Iopamidol EP Impurity C: Structure, Characterization, and Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical endeavor, directly impacting the safety and efficacy of drug substances. This guide provides a comprehensive technical overview of Iopamidol EP Impurity C, a specified impurity in the European Pharmacopoeia monograph for Iopamidol. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the scientific rationale behind the analytical characterization and control of this specific molecular entity. Our focus is on the convergence of structural elucidation, analytical methodology, and the synthetic pathways that govern the presence of this impurity, thereby offering a holistic understanding for the discerning scientist.

Unveiling this compound: Chemical Identity and Structural Elucidation

This compound is a process-related impurity of Iopamidol, a widely used non-ionic, water-soluble X-ray contrast agent.[1] A thorough understanding of its chemical identity is the cornerstone of any effective control strategy.

Chemical Structure and Properties

This compound is chemically defined as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide .[2][3] It is structurally very similar to Iopamidol, with the key difference being the substitution at the 5-position of the benzene ring. While Iopamidol possesses a (S)-2-hydroxypropanoyl]amino side chain, Impurity C has a simpler acetylamino group at this position.

Below is a comparative visualization of the chemical structures of Iopamidol and this compound.

MS_Fragmentation_Workflow cluster_workflow Mass Spectrometry Workflow for Impurity C Sample This compound ESI Electrospray Ionization (ESI) Sample->ESI Precursor Precursor Ion [M+H]⁺ (m/z 748.85) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ions (e.g., loss of H₂O, side chain cleavage) CID->Fragments Impurity_C_Formation cluster_synthesis Potential Formation Pathway of Impurity C ImpurityA Iopamidol Impurity A (5-amino intermediate) AcylatingReagent (S)-2-acetoxypropionyl chloride (Desired Reagent) ImpurityA->AcylatingReagent Desired Reaction Contaminant Acetylating Agent (e.g., Acetyl Chloride) (Contaminant) ImpurityA->Contaminant Side Reaction Iopamidol Iopamidol (Desired Product) AcylatingReagent->Iopamidol ImpurityC This compound (Byproduct) Contaminant->ImpurityC

Sources

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Iopamidol EP Impurity C

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the pursuit of purity is paramount. Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is essential in diagnostic imaging procedures, and its safety and efficacy are directly linked to its purity profile.[1][2] The European Pharmacopoeia (EP) rigorously defines the standards for Iopamidol, including the identification and quantification of potential impurities.[3] Among these, this compound represents a key process-related impurity that must be carefully monitored and controlled.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core chemical properties, its structural relationship to the parent API, established analytical methodologies for its characterization, and the logic behind its control as mandated by pharmacopeial standards.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is structurally very similar to Iopamidol.[2][4][5] The primary distinction lies in the substituent at the C5 position of the tri-iodinated benzene ring. Whereas Iopamidol features a (2S)-2-hydroxypropanamido group, Impurity C possesses a simpler acetylamino group.[1][4] This seemingly minor structural modification has significant implications for its analytical characterization and necessitates strict control.

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 5-(acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide[4][6]
Synonyms 5-Acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide; Acetyl analog[6]
CAS Number 87932-07-8[4][5][6]
Molecular Formula C16H20I3N3O7[4][5][7]
Molecular Weight 747.06 g/mol [4][5][6][7]

The structural relationship between the parent drug and the impurity is a critical concept in method development, as chromatographic selectivity must be achieved to resolve these closely related compounds.

G cluster_iopamidol Iopamidol (API) cluster_impurity Impurity C Iopamidol C17H22I3N3O8 MW: 777.1 g/mol 5-[[(2S)-2-hydroxypropanoyl]amino] group ImpurityC C16H20I3N3O7 MW: 747.06 g/mol 5-(acetylamino) group Iopamidol->ImpurityC Structural Difference

Caption: Structural comparison of Iopamidol and Impurity C.

Genesis and Control of Impurity C

This compound is primarily a process-related impurity, often originating from a starting material or an intermediate used in the synthesis of Iopamidol. Its presence in the final API is typically due to incomplete reaction or carry-over from earlier synthetic steps. The core synthetic challenge is to ensure complete conversion of the 5-amino intermediate to the final (2S)-2-hydroxypropanamido side chain of Iopamidol, without leaving residual acetylamino precursor.

Controlling this impurity requires a multi-faceted approach grounded in Quality by Design (QbD) principles:

  • Raw Material Control: Stringent specifications for starting materials and intermediates are the first line of defense.

  • Process Optimization: Reaction conditions (temperature, time, stoichiometry) must be precisely controlled to drive the synthesis to completion.

  • Purification Strategy: Downstream purification steps, such as recrystallization or preparative chromatography, are designed to effectively remove any residual Impurity C.

Analytical Characterization: A Validated Approach

The cornerstone of controlling Impurity C is a robust, validated analytical method capable of accurately detecting and quantifying it at specified limits. High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted technique.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol describes a self-validating system for the quantification of this compound. The causality behind these choices is to achieve optimal separation from the main Iopamidol peak and other related substances.

  • System Preparation:

    • Chromatograph: A gradient-capable HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains and separates the tri-iodinated aromatic structures of Iopamidol and its impurities.

    • Mobile Phase A: A solution of 0.1% trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: Acetonitrile.

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., water/acetonitrile mixture).

    • Test Sample: Accurately weigh and dissolve the Iopamidol API sample in the same diluent to a final concentration of approximately 5.0 mg/mL.

    • Spiked Sample (for validation): Spike the test sample with a known amount of the Impurity C reference standard to verify peak identification and recovery.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 240 nm. This wavelength is selected based on the UV absorbance maximum for the iodinated benzene ring chromophore common to both Iopamidol and Impurity C.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis and System Suitability:

    • Identification: The retention time of the peak corresponding to Impurity C in the test sample must match that of the reference standard.

    • Quantification: Calculate the amount of Impurity C using the principle of external standardization against the reference standard.

    • System Suitability Test (SST): Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The resolution between the Iopamidol peak and the Impurity C peak must be greater than 2.0 to ensure baseline separation.

G start Start: Receive Iopamidol API Batch prep Prepare Sample and Reference Standards start->prep inject Inject into HPLC System prep->inject run Execute Gradient Chromatographic Run inject->run detect Detect at 240 nm run->detect integrate Integrate Chromatogram (Peak Area, Retention Time) detect->integrate identify Identify Impurity C Peak by Retention Time integrate->identify quantify Quantify Impurity C vs. Reference Standard identify->quantify end End: Report Result quantify->end

Caption: Standard analytical workflow for HPLC-based impurity profiling.

Regulatory Framework and Acceptance Criteria

Pharmacopeias like the EP set the authoritative standards for API quality. The Iopamidol monograph specifies the maximum allowable limit for Impurity C, along with other potential impurities. Adherence to these limits is mandatory for product release.

The control strategy follows a clear, self-validating logic: the validated analytical method provides the data, and the pharmacopeial monograph provides the acceptance criteria.

G start Impurity C Result Obtained from HPLC decision Result ≤ EP Limit? start->decision pass Batch PASSES Quality Control decision->pass  Yes fail Batch FAILS Initiate OOS Investigation decision->fail  No

Caption: Decision logic for batch release based on impurity limits.

Conclusion

This compound is a critical quality attribute that must be understood and controlled to ensure the safety and efficacy of the final drug product. Its chemical similarity to the parent Iopamidol molecule necessitates the development of highly specific and robust analytical methods, primarily reverse-phase HPLC. By integrating stringent raw material controls, optimized manufacturing processes, and rigorous analytical testing guided by pharmacopeial standards, pharmaceutical manufacturers can reliably ensure that levels of Impurity C remain well below the established safety thresholds. This technical overview provides the foundational knowledge required for scientists to effectively tackle the challenges associated with this key impurity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13140687, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]

  • Veeprho. This compound | CAS 87932-07-8. Retrieved from [Link]

  • Allmpus. This compound / iopamidol bp impurity c. Retrieved from [Link]

  • Pharmaffiliates. Iopamidol-impurities. Retrieved from [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Iopamidol. Retrieved from [Link]

Sources

The Origin of Iopamidol EP Impurity C: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Its favorable safety and tolerability profile have made it an indispensable tool in procedures such as angiography, urography, and computed tomography (CT) scans. The manufacturing of high-purity Iopamidol is a complex multi-step synthesis that demands rigorous control over process parameters and potential impurities. Among the impurities listed in the European Pharmacopoeia (EP), Iopamidol EP Impurity C presents a unique challenge in understanding its origin and implementing effective control strategies. This technical guide provides a comprehensive exploration of the genesis of this compound, delving into its formation as a process-related impurity during the synthesis of Iopamidol.

Unraveling the Identity of this compound

This compound is chemically defined as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide[1][2]. A structural comparison with the active pharmaceutical ingredient (API), Iopamidol, reveals a critical difference in the side chain at the C-5 position of the tri-iodinated benzene ring. While Iopamidol possesses a (2S)-2-hydroxypropanamido group, Impurity C features a simpler acetylamino group. This seemingly minor structural variance points towards its origin within the synthetic pathway of Iopamidol.

Compound Chemical Structure Molecular Formula Molecular Weight CAS Number
Iopamidol [Insert Image of Iopamidol Structure]C₁₇H₂₂I₃N₃O₈777.09 g/mol 60166-93-0
This compound [Insert Image of this compound Structure]C₁₆H₂₀I₃N₃O₇747.06 g/mol 87932-07-8[1][2]

The Synthetic Pathway of Iopamidol: A Fertile Ground for Impurity Formation

The synthesis of Iopamidol is a sophisticated process that typically begins with 5-nitroisophthalic acid. A common synthetic route involves the following key transformations:

  • Reduction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group, yielding 5-aminoisophthalic acid.

  • Iodination: The aromatic ring is tri-iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.

  • Activation: The carboxylic acid groups are converted to more reactive acyl chlorides, forming 5-amino-2,4,6-triiodoisophthaloyl dichloride.

  • Amidation: The acyl chlorides are reacted with 2-amino-1,3-propanediol (serinol) to form the corresponding diamide.

  • Acylation: The amino group at the C-5 position is acylated with (S)-2-acetoxypropionyl chloride.

  • Hydrolysis: The acetyl protecting group on the side chain is removed to yield the final Iopamidol product.

G A 5-Nitroisophthalic Acid B 5-Aminoisophthalic Acid A->B Reduction C 5-Amino-2,4,6-triiodoisophthalic Acid B->C Iodination D 5-Amino-2,4,6-triiodoisophthaloyl Dichloride C->D Activation E 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide D->E Amidation with Serinol F Intermediate with (S)-2-acetoxypropanoyl group E->F Acylation with (S)-2-acetoxypropionyl chloride G Iopamidol F->G Hydrolysis

Pinpointing the Origin of Impurity C: A Tale of Two Hypotheses

The structural nature of this compound strongly suggests its formation during the acylation step of the synthesis. Two primary hypotheses can be postulated for its emergence:

Hypothesis 1: The "Imperfect" Acylating Agent

The acylation of the C-5 amino group is a critical step that introduces the chiral side chain characteristic of Iopamidol. The reagent of choice for this transformation is (S)-2-acetoxypropionyl chloride. However, the synthesis of this chiral acylating agent from lactic acid can be challenging, and it may contain process-related impurities.

One such potential impurity is acetyl chloride . If present in the (S)-2-acetoxypropionyl chloride reagent, acetyl chloride would compete in the acylation reaction, leading to the formation of the N-acetylated impurity, which is precisely the structure of this compound.

G cluster_0 Acylation Step A 5-Amino Intermediate C Desired Acylated Intermediate A->C Acylation D This compound (Acetylated Intermediate) A->D Side Reaction (Acylation) B (S)-2-acetoxypropionyl chloride (with Acetyl Chloride impurity) B->C B->D

This hypothesis is supported by the fact that acetyl chloride is a common and simple acylating agent that could potentially be formed as a byproduct or remain as an unreacted starting material in the synthesis of more complex acyl chlorides.

Hypothesis 2: A Side Reaction of the Key Intermediate

An alternative pathway for the formation of Impurity C involves a side reaction of the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide, with a source of an acetyl group present in the reaction mixture. While the primary acylating agent is (S)-2-acetoxypropionyl chloride, other components in the reaction medium could potentially act as acetyl donors under certain conditions.

For instance, if acetic anhydride or acetic acid is present as a residual solvent or a byproduct from a previous step, it could, under catalytic conditions (e.g., presence of a base), lead to the acetylation of a small fraction of the 5-amino intermediate.

G cluster_0 Acylation Step A 5-Amino Intermediate C This compound (Acetylated Intermediate) A->C Side Reaction (Acetylation) B Acetyl Source (e.g., Acetic Anhydride) B->C

While this hypothesis is chemically plausible, the presence of a significant amount of a competing acetyl source would be required. Given the controlled nature of pharmaceutical manufacturing, the "Imperfect Acylating Agent" hypothesis is generally considered the more probable origin of this compound.

The Role of Degradation: A Less Likely Contributor

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, including acid, base, oxidation, heat, and light[3][4][5][6][7]. While Iopamidol can degrade under these conditions, the formation of Impurity C as a primary degradation product is not widely reported. Degradation of Iopamidol typically involves deiodination, hydrolysis of the amide bonds in the side chains, or other complex transformations[8][9]. The specific formation of the acetylamino group from the (2S)-2-hydroxypropanamido group through a degradation pathway is chemically less favorable under typical stress conditions. Therefore, this compound is predominantly considered a process-related impurity rather than a degradant.

Analytical Detection and Control Strategies

The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the analysis of Iopamidol and its related substances, including Impurity C[1].

European Pharmacopoeia HPLC Method for Iopamidol Related Substances
Parameter Condition
Column Octadecylsilyl silica gel for chromatography
Mobile Phase Gradient elution with a mixture of a phosphate buffer and acetonitrile
Detection UV at 240 nm
Relative Retention Time of Impurity C Approximately 1.3 (relative to Iopamidol)[1]

Step-by-Step Protocol for Impurity C Identification:

  • Standard and Sample Preparation: Prepare a reference solution of this compound and a test solution of the Iopamidol drug substance at the specified concentrations.

  • Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the reference and test solutions into the chromatograph.

  • Data Analysis: Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing its retention time with that of the reference standard.

  • Quantification: Quantify the amount of Impurity C in the drug substance using a suitable calibration method.

G A Prepare Mobile Phase and Equilibrate HPLC C Inject Solutions A->C B Prepare Reference and Test Solutions B->C D Acquire Chromatograms C->D E Identify Impurity C Peak by Retention Time D->E F Quantify Impurity C E->F

Control Strategies:

Effective control of this compound hinges on a multi-pronged approach:

  • Stringent Quality Control of Starting Materials: The most critical control point is the quality of the acylating agent, (S)-2-acetoxypropionyl chloride. Rigorous testing of this raw material for the presence of acetyl chloride is paramount.

  • Process Optimization: Optimization of the acylation reaction conditions, such as temperature, reaction time, and stoichiometry, can help to minimize the formation of side products.

  • Purification: The final purification steps of Iopamidol, which may include crystallization and chromatographic techniques, should be designed to effectively remove Impurity C to the level specified in the pharmacopoeia.

  • In-Process Controls: Implementing in-process controls to monitor the formation of Impurity C during the synthesis can provide early warnings and allow for corrective actions.

Conclusion

This compound, characterized by its acetylamino group, is a process-related impurity that most likely originates from the acylation step in the synthesis of Iopamidol. The primary cause is believed to be the presence of acetyl chloride as an impurity in the (S)-2-acetoxypropionyl chloride acylating agent. While its formation as a degradation product is less probable, a comprehensive understanding of its synthetic origin is crucial for the development of robust control strategies. By implementing stringent quality control of raw materials, optimizing reaction conditions, and employing effective purification methods, manufacturers can ensure the production of high-purity Iopamidol that meets the rigorous standards of the European Pharmacopoeia, thereby safeguarding patient safety.

References

  • Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia.
  • 5-amino-2,4,6-triiodobenzene-1,3. European Pharmacopoeia 6.0.
  • Iopamidol Impurities and Related Compound - Veeprho. [URL: https://www.veeprho.com/impurities/iopamidol-impurities.html]
  • Iopamidol-impurities - Pharmaffiliates. [URL: https://www.
  • (S)-(-)-2-Acetoxypropionyl chloride | CAS 36394-75-9 - Veeprho.
  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.
  • Application of Metabolite Profiling Tools and Time-of-Flight Mass Spectrometry in the Identification of Transformation Products of Iopromide and Iopamidol during Advanced Oxidation. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/es505469h]
  • WO2000050385A1 - Process for the preparation of iopamidol - Google Patents. [URL: https://patents.google.
  • (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8123118.htm]
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25651339/]
  • CPMP guideline on control of impurities of pharmacopoeia General Monograph - European Medicines Agency (EMA).
  • CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents. [URL: https://patents.google.
  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - ChemRxiv.
  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888123/]
  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation | Langmuir - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/la3c02992]
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850399/]
  • PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE - Googleapis.com.
  • (S)-(-)-2-Acetoxypropionyl chloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/447056]
  • Iopamidol - Definition, Identification, Assay - USP 2025 - Trungtamthuoc.com.
  • Forced Degradation Studies - SciSpace.
  • (S)-(-)-2-Acetoxypropionyl Chloride | CAS No- 36394-75-9 - Chemicea.
  • 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_36394-75-9_36394-75-9.html]
  • Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25651339/]
  • CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound - Google Patents. [URL: https://patents.google.
  • Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap.
  • WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents. [URL: https://patents.google.
  • Forced Degradation Studies - MedCrave online.
  • In vitro Effects of Gadoteric Acid and Iobitridol Toxicity and Platelet-Rich Plasma-Mediated Protection in Human Annulus Fibrosus and Nucleus Pulposus Cells - Dove Medical Press.

Sources

An In-depth Technical Guide to Iopamidol EP Impurity C: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for Iopamidol EP Impurity C, a critical process-related impurity of the non-ionic X-ray contrast agent, Iopamidol. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the causality behind its formation and the rationale for the described analytical protocols.

Introduction: The Significance of this compound

Iopamidol is a widely used, second-generation, non-ionic, low-osmolar contrast medium in medical imaging.[1][2] Its synthesis is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3] this compound is a notable process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4] This guide delves into the essential physicochemical characteristics of this impurity to aid in its identification, quantification, and control.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[2][5] Its structure is closely related to the active pharmaceutical ingredient (API), Iopamidol, differing by the substitution of the (S)-2-hydroxypropanoyl group with an acetyl group at the 5-position of the tri-iodinated benzene ring.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide[2][5]
Synonyms 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide[6]
CAS Number 87932-07-8[2][5]
Molecular Formula C16H20I3N3O7[2][5]
Molecular Weight 747.06 g/mol [2][5]
Appearance Off-white solid[2]
Solubility Soluble in a mixture of Methanol and DMSO.[2]
Melting Point Not available in the literature.[2]
Storage 2-8 °C[2]

Expert Insight: The structural similarity between Iopamidol and Impurity C underscores the importance of highly selective analytical methods. The primary difference lies in the side chain at the C-5 position of the benzene ring, which can influence the molecule's polarity and, consequently, its chromatographic behavior.

Genesis of this compound: A Mechanistic Perspective

The formation of this compound is intrinsically linked to the synthetic pathway of Iopamidol. A plausible route for its formation involves the acetylation of the amino group at the 5-position of the tri-iodinated isophthalamide intermediate, either as a side reaction or from an acetylated starting material.

G cluster_synthesis Iopamidol Synthesis Pathway 5-amino-intermediate 5-Amino-N,N'-bis[2-hydroxy-1- (hydroxymethyl)ethyl]-2,4,6- triiodobenzene-1,3-dicarboxamide (Iopamidol EP Impurity A) Iopamidol Iopamidol 5-amino-intermediate->Iopamidol Desired Reaction Impurity_C This compound 5-amino-intermediate->Impurity_C Side Reaction Acylating_Agent (S)-2-Hydroxypropanoyl Chloride Acylating_Agent->Iopamidol Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Impurity_C caption Plausible formation pathway of this compound.

Caption: Plausible formation pathway of this compound.

Analytical Characterization: A Validating System

A robust analytical strategy is paramount for the reliable identification and quantification of this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for the separation and quantification of Iopamidol and its related substances. The European Pharmacopoeia (EP) outlines a gradient method that effectively resolves Impurity C from the API and other impurities.

Experimental Protocol: HPLC Analysis based on European Pharmacopoeia

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: Phenylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.6 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile R, Water R (50:50 V/V)

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 181000
18 - 40100 → 620 → 38
40 - 4562 → 5038 → 50
45 - 5050 → 10050 → 0
50 - 601000
  • Flow Rate: 2.0 mL/min

  • Detection: Spectrophotometer at 240 nm

  • Injection Volume: 20 µL

  • Relative Retention Time: Impurity C has a relative retention time of approximately 1.3 with respect to Iopamidol (retention time ≈ 14.6 min).[7]

Expert Insight: The use of a phenylsilyl stationary phase provides a unique selectivity for aromatic compounds like Iopamidol and its impurities, enhancing the resolution between structurally similar molecules. The specified gradient is designed to first elute more polar impurities before resolving the closely related substances around the main Iopamidol peak.

G cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject 20 µL onto Phenylsilyl Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile) Injection->Gradient_Elution Detection UV Detection at 240 nm Gradient_Elution->Detection Data_Analysis Data Analysis (Identify Impurity C by RRT ≈ 1.3) Detection->Data_Analysis caption HPLC workflow for the analysis of this compound.

Caption: HPLC workflow for the analysis of this compound.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not widely published, its structural features allow for the prediction of key spectral characteristics. Reference standards with comprehensive Certificates of Analysis, including 1H NMR, 13C NMR, IR, and Mass Spectrometry data, are available from specialized suppliers.[3]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 748.85, corresponding to its molecular weight of 747.06 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display characteristic signals for the acetyl group (a singlet around 2 ppm), aromatic protons, and the protons of the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains.

    • ¹³C NMR: The spectrum would show signals for the carbonyl carbons of the amide and acetyl groups, the iodinated aromatic carbons, and the carbons of the aliphatic side chains.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to N-H and O-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and acetyl groups (around 1650 cm⁻¹), and aromatic C-C stretching.

Expert Insight: When developing and validating analytical methods, it is crucial to use a well-characterized reference standard of this compound. This ensures the accuracy of identification and quantification in routine quality control testing.

Stability and Degradation Considerations

The stability of Iopamidol and the potential for the formation of degradation products, including impurities like Impurity C, are of significant interest. While specific degradation pathways leading to Impurity C are not extensively detailed in the public domain, general degradation studies of Iopamidol have been conducted.[8][9] Hydrolytic and oxidative conditions could potentially lead to the cleavage of the (S)-2-hydroxypropanoyl side chain of Iopamidol, followed by acetylation, although this is less likely under typical storage conditions. The presence of Impurity C is more commonly associated with the initial synthesis process.

Conclusion

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and effective control strategies in the manufacturing of Iopamidol. This guide provides a foundational understanding of its chemical identity, potential formation pathways, and key analytical characterization techniques. By integrating this knowledge, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Iopamidol drug products.

References

  • Allmpus. This compound / iopamidol bp impurity c. [Link]

  • Pharmaffiliates. Iopamidol-impurities. [Link]

  • PubChem. This compound. [Link]

  • Allmpus. This compound / IOPAMIDOL BP IMPURITY C. [Link]

  • PubChem. Iopamidol. [Link]

  • Print Preview. 5-amino-2,4,6-triiodobenzene-1,3.
  • SynZeal. Iopamidol Impurities. [Link]

  • SynZeal. Iopamidol Impurities. [Link]

  • Official Monographs for Part I / Iopamidol.
  • Google Patents. CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Patsnap Eureka. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide.
  • PubMed. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. [Link]

  • ResearchGate. Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. [Link]

Sources

Foreword: The Imperative of Purity in Radiographic Contrast Media

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacopeial Identification of Iopamidol EP Impurity C

In the realm of diagnostic imaging, the clarity and safety of radiographic contrast agents are paramount. Iopamidol, a widely used non-ionic, low-osmolar contrast medium, is instrumental in enhancing the visibility of internal structures in various radiological procedures.[1][2] Its efficacy, however, is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially impact the agent's safety profile and diagnostic performance. Therefore, rigorous analytical oversight as mandated by pharmacopeias is not merely a regulatory hurdle but a fundamental pillar of patient safety.[3][4]

This technical guide provides a comprehensive exploration of the European Pharmacopoeia (EP) methodology for the identification and control of Iopamidol Impurity C. We will delve beyond a simple recitation of procedural steps, offering insights into the causality behind the analytical choices, the framework of method validation, and the interpretation of results. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who are tasked with ensuring that Iopamidol meets the highest standards of quality and purity.

The Analytes: Iopamidol and Impurity C

A foundational understanding of the chemical structures of the active pharmaceutical ingredient (API) and its specified impurity is crucial for developing and executing a robust analytical strategy.

Iopamidol is a complex, tri-iodinated benzene derivative.[1] Its structure is designed to be highly water-soluble and biologically inert while providing excellent X-ray attenuation.

This compound , identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a known related substance.[2][5][6] It differs from Iopamidol in the side chain at the 5-position of the benzene ring. Where Iopamidol has a ((2S)-2-hydroxypropanoyl)amino group, Impurity C has a simpler acetylamino group. This structural difference arises from the synthetic pathway and is closely monitored.

Structures cluster_iopamidol Iopamidol cluster_impurity_c This compound Iopamidol Iopamidol ImpurityC ImpurityC

Caption: Chemical structures of Iopamidol and this compound.

The subtle structural variance between Iopamidol and Impurity C necessitates a highly selective analytical method capable of resolving these two compounds effectively.

Table 1: Physicochemical Properties of Iopamidol and Impurity C
PropertyIopamidolThis compoundSource(s)
IUPAC Name N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide5-(acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide[5][7]
Molecular Formula C₁₇H₂₂I₃N₃O₈C₁₆H₂₀I₃N₃O₇[8][9]
Molecular Weight 777.09 g/mol 747.06 g/mol [2][8]

The Core Methodology: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia stipulates a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Iopamidol and its related substances.[7] This technique is the gold standard for pharmaceutical impurity analysis due to its high resolving power and sensitivity.[3][10]

Rationale of the Chromatographic System

The success of the separation hinges on the specific components of the HPLC system.

  • Stationary Phase: The EP monograph specifies a phenylsilyl silica gel for chromatography.[7] The choice of a phenyl phase, rather than a standard C18 or C8, is deliberate. The phenyl groups provide a unique selectivity through π-π interactions with the aromatic rings of Iopamidol and its impurities. This interaction, combined with hydrophobic interactions, enhances the resolution between the structurally similar analytes.

  • Mobile Phase: A gradient elution using Water (Mobile Phase A) and a 50:50 (v/v) mixture of Acetonitrile and Water (Mobile Phase B) is employed.[7] Gradient elution is necessary to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable timeframe. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: Detection is performed using a UV spectrophotometer at 240 nm .[7] This wavelength is selected because the iodinated benzene ring, the chromophore common to Iopamidol and all its related impurities, exhibits strong absorbance at this wavelength, allowing for sensitive detection of all relevant compounds.

  • Column Temperature: The column is maintained at 60 °C .[7] Elevated temperatures reduce mobile phase viscosity, which can improve peak efficiency and lower column backpressure. More importantly, it can significantly influence the selectivity of the separation, and this specific temperature has been optimized for the resolution of Iopamidol from its critical impurities.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis TestSol Test Solution (0.50g in 50mL Water) Injection Inject 20 µL TestSol->Injection RefSolB Reference Solution (b) (Diluted Test Solution) RefSolB->Injection RefSolC System Suitability Sol. (Ref (a) + Test Sol.) RefSolC->Injection Column Phenylsilyl Column (2x 0.25m x 4.6mm) 60 °C Injection->Column Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient Detection UV Detection @ 240 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram SST Verify System Suitability (Resolution > 2.0) Chromatogram->SST Identify Identify Impurity C (RRT ≈ 1.3) SST->Identify Quantify Compare Peak Area to Ref Sol (b) Identify->Quantify

Caption: Analytical workflow for the identification of this compound.

Experimental Protocol

The following protocol is a detailed breakdown of the EP method. Adherence to these steps is critical for achieving a compliant and self-validating result.

Step 1: Preparation of Solutions

  • Test Solution: Accurately weigh and dissolve 0.50 g of the Iopamidol substance being examined in water and dilute to 50.0 mL with the same solvent.

  • Reference Solution (b): Dilute 2.0 mL of the Test solution to 20.0 mL with water. Further dilute 1.0 mL of this solution to 50.0 mL with water. This solution represents a concentration of 0.2% of the Test Solution.

  • Reference Solution (c) - For System Suitability: Prepare a solution containing a known Iopamidol impurity (e.g., Impurity H CRS) and a small amount of the Iopamidol test solution to verify resolution.[7]

Step 2: Chromatographic System Configuration

  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Step 3: System Suitability Test (SST)

  • Inject 20 µL of Reference Solution (c).

  • Verify that the system suitability requirements are met. The EP monograph specifies a minimum resolution of 2.0 between the peaks for impurity H and iopamidol.[7] This test ensures the chromatographic system is capable of adequately separating the components of interest.

Step 4: Analysis

  • Inject 20 µL of the Test Solution.

  • Inject 20 µL of Reference Solution (b).

  • Run the gradient program for each injection and record the chromatograms.

Table 2: HPLC Operational Parameters (EP Monograph)
ParameterSpecificationSource(s)
Column Two columns coupled in series: l = 0.25 m, Ø = 4.6 mm[7]
Stationary Phase Phenylsilyl silica gel for chromatography R (5 µm)[7]
Mobile Phase A Water R[7]
Mobile Phase B Acetonitrile R, Water R (50:50 V/V)[7]
Gradient 0-18 min: 100% A; 18-40 min: 100→62% A; 40-45 min: 62→50% A; 45-50 min: 50→100% A; 50-60 min: 100% A[7]
Flow Rate 2.0 mL/min[7]
Column Temperature 60 °C[7]
Detection Spectrophotometer at 240 nm[7]
Injection Volume 20 µL[7]

Method Validation and Trustworthiness

While analytical procedures detailed in a pharmacopeia are considered validated, the end-user's laboratory must verify their suitability under actual conditions of use.[11] The EP method for Iopamidol is a self-validating system through its stringent system suitability requirements.

  • Specificity: The primary validation characteristic for an identification test is specificity.[12] The method's specificity is demonstrated by its ability to resolve the main Iopamidol peak from a list of specified impurities, including Impurity C. The resolution requirement in the SST is a direct measure of this resolving power.[7]

  • Trustworthiness: The protocol's trustworthiness is established by bracketing the analysis of the test sample with system suitability checks and reference standard injections. This ensures that the system's performance is acceptable at the time of analysis.

Interpretation and Acceptance Criteria

Identification: The identification of Impurity C in the chromatogram of the Test Solution is based on its retention time relative to the principal peak of Iopamidol.

  • Relative Retention Time (RRT): Impurity C has a specified RRT of approximately 1.3 .[7] (Iopamidol RRT = 1.0). The analyst must calculate the RRT of any secondary peaks in the test chromatogram to tentatively identify Impurity C.

Limit Test: The test for related substances is a limit test, where the response of an impurity is compared to the response of a diluted standard.

  • Acceptance Criterion: For Impurity C, the area of its corresponding peak in the chromatogram of the Test Solution must not be more than 0.5 times the area of the principal peak in the chromatogram obtained with Reference Solution (b).[7]

  • Calculation: Since Reference Solution (b) is a 0.2% dilution of the Test Solution, the limit for Impurity C is 0.5 x 0.2% = 0.1% .

Beyond the Monograph: Orthogonal and Advanced Techniques

As a Senior Application Scientist, it is crucial to recognize that while pharmacopeial methods are definitive for quality control, they are not the only tools at our disposal. During drug development, impurity characterization, or troubleshooting, orthogonal methods are invaluable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides not only retention time data but also mass-to-charge ratio information.[3][10] This allows for the confirmation of the molecular weight of the impurity peak, providing a much higher degree of confidence in its identity. For Impurity C, LC-MS would confirm the expected molecular weight of 747.06 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation of an unknown impurity, NMR is the ultimate tool.[3][10] It provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

Conclusion

The pharmacopeial identification of this compound is a well-defined and robust process centered on a highly specific RP-HPLC method. The causality behind the method's parameters—from the unique selectivity of the phenylsilyl column to the optimized gradient and detection wavelength—is designed to ensure reliable separation and detection. By adhering to the detailed protocol, performing the requisite system suitability tests, and correctly interpreting the results based on relative retention time and peak area comparison, analytical scientists can confidently ensure that Iopamidol products meet the stringent purity requirements of the European Pharmacopoeia, thereby safeguarding patient health.

References

  • Iopamidol Monograph. (2024). European Pharmacopoeia (EP) 6.0.
  • Iopamidol - Definition, Identification, Assay - USP 2025. (n.d.). Trungtamthuoc.com. Retrieved from [Link]

  • Iopamidol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Iopamidol-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Official Monographs for Part I / Iopamidol. (n.d.). Japanese Pharmacopoeia.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Retrieved from [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2018). ResearchGate. Retrieved from [Link]

  • Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare.
  • How Pharmaceutical Impurity Analysis Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Method validation according to EP 2.4.20. (n.d.). FILAB. Retrieved from [Link]

  • Iopamidol Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. Retrieved from [Link]

  • IOPAMIDOL. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]

  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2023). PubMed. Retrieved from [Link]

  • Impurity Control in the European Pharmacopoeia. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Iopamidol. (n.d.). Scribd. Retrieved from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

  • PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. (2017). Bracco Imaging. Retrieved from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. Retrieved from [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.
  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. (n.d.). Semantic Scholar. Retrieved from [Link]

  • CAS No : 87932-07-8| Product Name : Iopamidol - Impurity C. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

A Technical Guide to the Toxicological Assessment of Iopamidol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Iopamidol and the Imperative for Impurity Assessment

Iopamidol is a non-ionic, water-soluble radiographic contrast agent integral to modern diagnostic imaging procedures, including CT scans, angiography, and urography.[1][2] Its function is to opacify body structures, enhancing their visibility under X-ray radiation.[1] The safety and efficacy of Iopamidol are paramount; however, like any synthetically derived pharmaceutical, its purity is a critical determinant of its safety profile. The manufacturing process, subsequent storage, or degradation can introduce impurities.[1] These extraneous chemical entities offer no therapeutic benefit and have the potential to elicit adverse toxicological effects, ranging from allergic reactions to long-term carcinogenic risk.[2][3]

The control and analysis of these impurities are therefore not merely a quality control objective but a fundamental requirement for patient safety.[1] A robust toxicological assessment framework is essential to identify, characterize, and qualify these impurities, ensuring that their levels in the final drug product are below established safety thresholds. This guide provides a comprehensive technical overview of the principles, methodologies, and regulatory considerations underpinning the toxicological evaluation of Iopamidol impurities.

The assessment strategy is governed by a well-established international regulatory framework. Key guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A/B for impurities in new drug substances and products, ICH Q3D for elemental impurities, and ICH M7 for mutagenic impurities, provide a structured approach to this complex challenge.[2][3][4][5] These are complemented by pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), which set specific limits for known impurities in Iopamidol.[2][6]

Section 2: The Origin and Characterization of Iopamidol Impurities

Impurities in Iopamidol can originate from various sources throughout its lifecycle.[1] A systematic approach to their toxicological assessment begins with their identification and classification, which informs the subsequent evaluation strategy.

Classification of Impurities:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents from the multi-step chemical synthesis of Iopamidol.[1][7]

  • Degradation Products: These arise from the chemical breakdown of the Iopamidol active pharmaceutical ingredient (API) over time due to factors like light, heat, or pH.

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.

  • Elemental Impurities: Trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[4]

  • Extractables and Leachables: Chemicals that migrate from container closure systems, filters, or other processing equipment into the drug product.[8][9]

Analytical Characterization Workflow:

The precise identification and quantification of impurities are prerequisites for any toxicological assessment. This is achieved through a multi-step analytical workflow that leverages advanced separation and spectroscopic techniques. The primary goal is to create a comprehensive impurity profile.[1]

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Quantification & Reporting Iopamidol Iopamidol Drug Product Sample HPLC HPLC / UPLC Analysis (High-Performance Liquid Chromatography) Iopamidol->HPLC Injection LCMS LC-MS (Mass Spectrometry) Provides Molecular Weight HPLC->LCMS Impurity Peak Elution Quant Quantitative Analysis (Using Reference Standards) HPLC->Quant Peak Area Integration NMR NMR Spectroscopy Provides Structural Details LCMS->NMR Confirmatory Analysis NMR->Quant Profile Impurity Profile Report (Identity, Quantity, Classification) Quant->Profile

Core Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone technique for separating Iopamidol from its impurities.[1][10]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to determine the molecular weight of unknown impurities, providing crucial information for identification.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the precise chemical structure of an isolated impurity.[1][11]

  • Gas Chromatography (GC): The preferred method for analyzing volatile organic impurities, such as residual solvents.[11]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for detecting and quantifying elemental impurities.[11]

Section 3: A Risk-Based Toxicological Assessment Framework

A modern, efficient approach to toxicological assessment is risk-based, prioritizing resources on impurities that pose the greatest potential harm. This framework integrates computational and experimental methods in a tiered progression.

The Causality of a Tiered Approach: This strategy is rooted in the principle of the 3Rs (Replacement, Reduction, and Refinement of animal testing). In silico and in vitro methods are deployed first as they are rapid, cost-effective, and can screen out many impurities without the need for animal studies. More complex and resource-intensive in vivo tests are reserved only for impurities that demonstrate a potential for significant toxicity or for which lower-tier data is inconclusive.

G start New Impurity Identified (Above Reporting Threshold) insilico In Silico Assessment (e.g., QSAR for Genotoxicity) start->insilico alert Structural Alert for Mutagenicity? insilico->alert ames Bacterial Reverse Mutation Assay (Ames Test) alert->ames Yes cytotox In Vitro Cytotoxicity Assay (e.g., ISO 10993-5) alert->cytotox No ames_res Ames Result? ames->ames_res ames_res->cytotox Negative control Control as Mutagenic Impurity (Apply TTC / ALARP) ames_res->control Positive cytotox_res Cytotoxic? cytotox->cytotox_res qualify Qualify at Current Level (Acceptable Risk) cytotox_res->qualify No further Further Assessment Required (e.g., In Vivo Studies, Qualification) cytotox_res->further Yes

In Silico (Computational) Assessment: The initial step for any new impurity involves computational toxicology.[12] Using Quantitative Structure-Activity Relationship (QSAR) models, the chemical structure of an impurity is compared against databases of known toxicants to predict its potential for adverse effects, most notably genotoxicity.[12] This is a powerful screening tool mandated by guidelines like ICH M7.[3]

Section 4: Core In Vitro Toxicological Assays

In vitro assays are the workhorse of impurity safety testing, providing quantitative data on specific toxicological endpoints using cell-based systems.

Genotoxicity Assessment (ICH M7)

Genotoxic impurities are of particular concern as they can damage DNA, potentially leading to cancer.[3][13] The regulatory framework for these impurities is stringent, often applying the principle of the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines a level of exposure (e.g., 1.5 µ g/day ) for most genotoxic impurities that is associated with an acceptable, negligible cancer risk over a lifetime.[14]

Key Experiment: Bacterial Reverse Mutation (Ames) Test The Ames test is the gold-standard in vitro assay for identifying gene mutations and is a primary requirement for assessing the mutagenic potential of impurities.[15]

Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine (his) or tryptophan (trp) operon, respectively. These strains are selected to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation (Self-Validation): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism. This is critical because some chemicals only become mutagenic after being metabolized.

  • Exposure: Add the test impurity at various concentrations, along with the bacterial strain and either the S9 mix or a buffer, to a soft agar overlay. Pour this mixture onto minimal glucose agar plates.

  • Controls (Self-Validation):

    • Negative Control: Vehicle (e.g., water, DMSO) to establish the spontaneous reversion rate.

    • Positive Control: Known mutagens specific to each strain (with and without S9) to confirm the sensitivity and proper functioning of the test system.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Cytotoxicity Assessment (ISO 10993-5)

Cytotoxicity assays measure the degree to which an agent can cause damage or death to cells.[16] This is a fundamental biocompatibility endpoint, providing a sensitive measure of general toxicity.[17]

G Impurity Cytotoxic Impurity Membrane Cell Plasma Membrane Impurity->Membrane Interacts with Damage Membrane Damage (Increased Permeability) Membrane->Damage LDH LDH Enzyme Release (Lactate Dehydrogenase) Damage->LDH Leads to Lysis Cell Lysis (Cell Death) LDH->Lysis Indicator of

Key Experiment: Lactate Dehydrogenase (LDH) Release Assay This common colorimetric assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[16]

Protocol: LDH Release Assay

  • Cell Culture: Plate a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and grow to sub-confluence.

  • Exposure: Replace the culture medium with fresh medium containing various concentrations of the Iopamidol impurity.

  • Controls (Self-Validation):

    • Spontaneous LDH Release: Untreated cells (negative control).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death (positive control).

    • Vehicle Control: Cells treated with the same solvent used to dissolve the impurity.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • Enzymatic Reaction: Add the collected supernatant to a fresh plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt). LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each impurity concentration relative to the maximum LDH release control.

Section 5: Advanced and In Vivo Evaluation

While in vitro tests are powerful, they cannot fully replicate the complexity of a whole organism. Further testing may be required to qualify an impurity found at levels exceeding established thresholds or one that shows ambiguous in vitro results.[18] This often involves biocompatibility testing as outlined in the ISO 10993 standards, which are designed for medical devices but provide a relevant framework for injectable drugs like Iopamidol.[19][20]

Key Biocompatibility Endpoints:

  • Sensitization (ISO 10993-10): Assesses the potential for an impurity to cause an allergic reaction after repeated exposure.[21]

  • Irritation (ISO 10993-23): Evaluates the potential to cause local irritation at the site of administration.[21]

  • Systemic Toxicity (ISO 10993-11): Investigates potential toxic effects in tissues and organs distant from the point of contact, typically through acute or subchronic in vivo studies in animal models.

The decision to proceed with in vivo testing requires careful scientific justification and is guided by the risk profile of the impurity and the intended clinical use of the drug product.

Section 6: Addressing Specific Impurity Classes

Elemental Impurities (ICH Q3D)

The toxicological risks of elemental impurities are managed according to the ICH Q3D guideline, which establishes a Permitted Daily Exposure (PDE) for 24 elements of concern.[4][22] The assessment is a risk-based process involving identifying known and potential sources of elemental impurities and controlling them within the established PDEs.

Table 1: Selected Elemental Impurity PDEs for Parenteral Administration

ElementClassPDE (µ g/day )
Cadmium (Cd)12
Lead (Pb)15
Arsenic (As)115
Mercury (Hg)13
Nickel (Ni)2A20
Vanadium (V)2A10
Copper (Cu)2B300
Source: ICH Q3D(R2) Guideline[4]
Extractables & Leachables (E&L)

For Iopamidol, which is supplied as a solution, the container closure system is a potential source of impurities. E&L studies are designed to identify and quantify substances that may migrate from packaging components (e.g., vials, stoppers) into the drug product under storage conditions.[8][23] A toxicological risk assessment is then performed on any identified leachables to ensure patient safety.[9]

Section 7: Conclusion - Establishing Safe Limits and Ensuring Quality

The toxicological assessment of Iopamidol impurities is a rigorous, multi-faceted process that forms the bedrock of its safety assurance. It is a synthesis of analytical chemistry, computational toxicology, and biological testing, all conducted within a stringent regulatory framework. By systematically identifying, characterizing, and evaluating the potential risks of each impurity, drug developers can establish scientifically justified specifications. These specifications, coupled with robust manufacturing process controls and ongoing stability monitoring, ensure that each batch of Iopamidol meets the highest standards of purity and safety for clinical use.

References

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • ResearchGate. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Retrieved from [Link]

  • Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Large scale synthesis of high purity iopamidol. Retrieved from [Link]

  • SynZeal. (n.d.). Iopamidol Impurities. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023, September 8). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Contrast Agent Toxicity. StatPearls. Retrieved from [Link]

  • Eurofins. (n.d.). Extractables & Leachables Testing | Pharmaceutical Packaging. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResolveMass. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

  • Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]

  • TÜV SÜD. (n.d.). ISO 10993 Biocompatibility Testing of Medical Devices. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo and In Vitro Analysis of Toxicity of a Prospective Magnetic Resonance Contrast Agent Based on Arabinogalactan and Gadolinium Nanocomposite. Retrieved from [Link]

  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of MRI and CT contrast agents. Retrieved from [Link]

  • SpringerLink. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Uddeholm. (2024, April 2). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, March 11). Safety Evaluation of Drug Substance Impurities in Generics. YouTube. Retrieved from [Link]

  • MD Searchlight. (n.d.). Contrast Agent Toxicity. Retrieved from [Link]

  • Veeprho. (2021, January 27). Assessment of Genotoxic Impurities. Retrieved from [Link]

  • Allmpus. (n.d.). Iopamidol. Retrieved from [Link]

  • ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Iopamidol EP Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Impurity Profiling in Iopamidol

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent, integral to modern diagnostic imaging.[1] Its function is to attenuate X-rays, thereby enhancing the visualization of vascular and other soft-tissue structures.[1] The synthesis of Iopamidol is a complex, multi-step process, which can lead to the formation of various process-related and degradation impurities.[2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2][3]

One such specified impurity is Iopamidol EP Impurity C, chemically identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[4][5] The presence of this and other impurities, even in minute quantities, can potentially impact the stability and safety profile of the drug.[6] Therefore, a highly sensitive, specific, and robust analytical method is crucial for its accurate quantification.

This application note provides a comprehensive framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodologies described herein are grounded in established pharmacopoeial principles and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Method Development Strategy: A Rationale-Driven Approach

The primary objective is to develop a stability-indicating HPLC method that can separate this compound from the main Iopamidol peak and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Iopamidol and its related substances due to its high resolution and quantitative accuracy.[2][9] A reversed-phase mode was selected as the foundational approach.

2.1 Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the relatively polar Iopamidol and its impurities through hydrophobic interactions. The goal is to achieve sufficient retention to allow for separation from the void volume without excessively long analysis times. Studies have shown that C18 columns provide good retention and resolution for Iopamidol.[9]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is employed. This is critical because a simple isocratic method may not provide sufficient resolution between the closely eluting Iopamidol and its structurally similar impurities. The gradient allows for a controlled increase in solvent strength, ensuring that both early-eluting polar impurities and the highly retained main analyte are eluted as sharp, symmetrical peaks.

  • Control of Column Temperature: Temperature is a critical parameter influencing chromatographic selectivity. For Iopamidol, studies have indicated that lower column temperatures (e.g., 20-30°C) can enhance the resolution between the main peak and its impurities by subtly altering the thermodynamics of analyte-stationary phase interactions.[9] Therefore, precise temperature control is essential for method robustness.

  • Selection of Detection Wavelength: Both Iopamidol and Impurity C contain a tri-iodinated benzene ring, a strong chromophore. Based on the USP monograph for related compounds, a UV detection wavelength of 240 nm is selected.[10] This wavelength offers a robust signal for both the main component and the impurity, ensuring high sensitivity for quantification at low levels.

Experimental Protocol: The "How-To" Guide

This section provides a detailed, step-by-step protocol for the analysis of this compound.

3.1 Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • Iopamidol Reference Standard (RS)

    • This compound Reference Standard (RS)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (Analytical Grade)

3.2 Chromatographic Conditions All quantitative data and system parameters are summarized in the table below for clarity.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good peak shape and resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides pH control for reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Program 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-40 min: 5% BOptimized to resolve Impurity C from the main Iopamidol peak.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temperature 25°CEnsures consistent retention times and resolution.[9]
Detection Wavelength 240 nmOptimal absorbance for both Iopamidol and its impurities.[10]
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Water:Methanol (90:10 v/v)Ensures solubility and compatibility with the mobile phase.

3.3 Preparation of Solutions

  • Standard Stock Solution (Impurity C): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of approximately 10 µg/mL.

  • Test Solution: Accurately weigh about 100 mg of Iopamidol into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 10,000 µg/mL (10 mg/mL).

  • System Suitability Solution (SSS): Prepare a solution containing approximately 20 µg/mL of Iopamidol RS and 20 µg/mL of this compound RS in Diluent. This solution is used to verify the resolution and performance of the chromatographic system.[10]

3.4 Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Perform a blank injection (Diluent) to ensure a clean baseline.

  • Inject the System Suitability Solution five times.

  • Verify that the system suitability criteria are met:

    • Resolution (R): The resolution between the Iopamidol and Impurity C peaks must be not less than 2.0.[10]

    • Tailing Factor (T): The tailing factor for both peaks should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak areas of five replicate injections must be not more than 2.0%.

  • Inject the Standard Solution.

  • Inject the Test Solution.

  • Calculate the amount of Impurity C in the Test Solution using the peak area response from the chromatograms.

Method Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R1) guideline.[11][12][13]

Method_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation Dev Initial Method Development Opt Parameter Optimization Dev->Opt Initial Testing Spec Specificity (Peak Purity, Resolution) Opt->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Final Finalized & Validated Analytical Method Rob->Final Validation Complete

Caption: Workflow for Analytical Method Development and Validation.

4.1 Specificity

  • Objective: To demonstrate the ability to assess Impurity C unequivocally in the presence of the Iopamidol main component.

  • Protocol:

    • Analyze the diluent (blank) to show no interfering peaks.

    • Analyze the Test Solution.

    • Analyze the Standard Solution (Impurity C).

    • Prepare a spiked sample by adding a known amount of Impurity C RS to the Test Solution.

    • Confirm that the Impurity C peak is well-resolved from the Iopamidol peak (Resolution > 2.0) and any other impurities.

    • Use a PDA detector to assess peak purity of both the Iopamidol and Impurity C peaks in the Test Solution.

4.2 Linearity

  • Objective: To demonstrate a linear relationship between the concentration of Impurity C and the detector response.

  • Protocol:

    • Prepare a series of at least five solutions of Impurity C RS ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

4.3 Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a sample of Iopamidol known to be free of Impurity C (or use a placebo).

    • Spike the sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) with known amounts of Impurity C RS.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery for Impurity C at each level.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

4.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the Test Solution spiked with Impurity C at the 100% level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the results from both studies should not be more than 5.0%.

4.5 Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of Impurity C that can be reliably quantified and detected.

  • Protocol:

    • Establish the LOQ and LOD based on the signal-to-noise ratio (S/N).

    • The LOD is typically determined at an S/N ratio of 3:1.

    • The LOQ is typically determined at an S/N ratio of 10:1.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

4.6 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the System Suitability Solution while making small variations to the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase A pH (± 0.2 units)

    • Evaluate the impact on the system suitability results (e.g., resolution, retention time).

    • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for the quantification of this compound. By following the outlined experimental protocols and validation procedures, researchers, scientists, and drug development professionals can establish a reliable, self-validating analytical system. This ensures adherence to regulatory standards and contributes to the overall quality, safety, and efficacy of Iopamidol drug products. The principles of explaining causality, ensuring trustworthiness through validation, and grounding claims in authoritative standards are central to this guide.

References

  • Langmuir. (n.d.). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. ACS Publications.
  • Allmpus. (n.d.). This compound / iopamidol bp impurity c.
  • Official Monographs for Part I / Iopamidol. (n.d.).
  • PubMed. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography].
  • Daicel Pharma Standards. (n.d.). Iopamidol Impurities Manufacturers & Suppliers.
  • Scribd. (n.d.). Iopamidol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION.
  • Pharmaffiliates. (n.d.). Iopamidol-impurities.
  • Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Iopamidol.
  • Benchchem. (n.d.). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
  • MedPath. (2025). Iopamidol | Advanced Drug Monograph.
  • Trungtamthuoc.com. (2025). Iopamidol - Definition, Identification, Assay - USP 2025.
  • E-lactancia. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP.
  • PubChem. (n.d.). Iopamidol. National Institutes of Health. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Simson Pharma Limited. (n.d.). This compound.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of iopamidol and its primary related compound, 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide (Iopamidol-RC-A), in human plasma. Iopamidol is a widely used nonionic, iodinated contrast medium, and monitoring its pharmacokinetic profile, along with potential impurities or metabolites, is crucial during drug development and clinical studies[1][2]. The described method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[3][4].

Introduction

Iopamidol is an essential diagnostic agent used to enhance the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT). Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are of significant interest to ensure patient safety and diagnostic efficacy. The presence of related compounds, which can be process impurities or degradation products, must also be monitored to meet regulatory standards.

LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed[5]. By operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we can achieve precise quantification of target analytes even in complex biological matrices like plasma, minimizing interferences that could affect the analysis[6]. This note provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers in pharmaceutical and clinical laboratory settings.

Experimental

Materials and Reagents
  • Standards: Iopamidol and Iopamidol Related Compound A (Iopamidol-RC-A) certified reference standards were sourced from commercial suppliers (e.g., Sigma-Aldrich)[7].

  • Internal Standard: Iopamidol-d3 was used as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification[8].

  • Solvents: LC-MS grade acetonitrile, methanol, and water were obtained from a reputable supplier (e.g., Fisher Chemical)[1].

  • Reagents: Formic acid (reagent grade, ≥98%).

  • Biological Matrix: Blank human plasma was sourced from an accredited biological vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients, such as an Agilent 1290 Infinity II LC[9].

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as an AB Sciex QTrap 4500 or Agilent 6495 Triple Quadrupole LC/MS[1][9].

  • Analytical Column: A reversed-phase column providing good retention and peak shape for polar compounds, such as a ZORBAX Eclipse Plus C18 RRHD (2.1 × 150 mm, 1.8 µm)[10].

Sample Preparation

A protein precipitation (PPT) method was employed for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

Step-by-Step Protocol:

  • Aliquot 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Iopamidol-d3, 1 µg/mL in 50:50 methanol:water).

  • To precipitate proteins, add 300 µL of acetonitrile. The 3:1 ratio of organic solvent to plasma is a common and effective choice for PPT.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an LC vial for analysis.

Analytical Workflow Diagram

The overall analytical process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample 1. Plasma Sample Aliquoting (100 µL) Spike 2. Internal Standard Spiking (Iopamidol-d3) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Supernatant Transfer Vortex->Supernatant Inject 6. Sample Injection Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize Detect 9. MRM Detection Ionize->Detect Integrate 10. Peak Integration & Calibration Detect->Integrate Quantify 11. Concentration Calculation Integrate->Quantify Report 12. Data Review & Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of Iopamidol.

LC-MS/MS Method Parameters

The method parameters were optimized to achieve sensitive detection, symmetric peak shapes, and adequate separation from endogenous plasma components.

Liquid Chromatography

The use of a C18 stationary phase provides effective retention for the moderately polar iopamidol molecule. A gradient elution ensures that analytes are eluted with sharp peaks while later-eluting matrix components are washed from the column. Acetic or formic acid is added to the mobile phase to improve peak shape and promote protonation for positive mode ESI[1][9].

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 × 150 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Total Run Time 10 minutes
Mass Spectrometry

Detection was performed using electrospray ionization in the positive ion mode (ESI+), as the amide functionalities on iopamidol and its related compound are readily protonated. MRM was used for its superior selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temp. 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

The MRM transitions were optimized by infusing individual standard solutions. For each compound, one transition was selected for quantification (Quantifier) and a second for confirmation (Qualifier) to ensure identity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Transition Type
Iopamidol 777.9541.910025Quantifier[9]
777.9615.910020Qualifier
Iopamidol-RC-A 645.8510.810028Quantifier
645.8482.810035Qualifier
Iopamidol-d3 780.9544.910025Internal Standard

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data generated[11][12]. The following parameters are critical for establishing method trustworthiness.

Validation ParameterBrief ProcedureGeneral Acceptance Criteria (per FDA/EMA)
Selectivity Analyze six different batches of blank plasma to check for interferences at the retention times of the analytes and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analyze calibration standards at 8-10 concentration levels in triplicate. Use a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=5) on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from six sources to the response in a clean solvent.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Assess analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (24h, RT), Long-Term (-80°C, 30 days).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of iopamidol and a key related compound in human plasma. The simple protein precipitation sample preparation and rapid 10-minute chromatographic run time make it suitable for high-throughput analysis in a drug development or clinical research setting. The methodology is grounded in established bioanalytical principles and adheres to the validation framework set forth by major regulatory agencies, ensuring the generation of high-quality, reliable data for pharmacokinetic and safety assessments.

References

  • Agilent Technologies, Inc. (2021). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent Application Note. [Link]

  • Al-Kofahi, M., et al. (2024). Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. Clinical Pharmacology & Therapeutics. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Ternes, T. A., & Hirsch, R. (2000). Occurrence and behavior of X-ray contrast media in sewage and river water. Environmental Science & Technology.
  • Kormos, J. L., et al. (2011). Analysis of 116 Pharmaceuticals and Personal Care Products in Wastewater Effluent by Direct-Injection/Negative-Ion Electrospray LC/MS/MS. Analytical and Bioanalytical Chemistry.
  • Yuan, S., et al. (2015). Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent. RSC Advances. [Link]

  • Seitz, W., et al. (2015). Application of Metabolite Profiling Tools and Time-of-Flight Mass Spectrometry in the Identification of Transformation Products of Iopromide and Iopamidol during Advanced Oxidation. Environmental Science & Technology. [Link]

  • PubChem. Iopamidol. National Center for Biotechnology Information. [Link]

  • Agilent Technologies, Inc. Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. LabRulez. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Quantitative Analysis of Iopamidol EP Impurity C in Bulk Drug Substance by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Iopamidol EP Impurity C in Iopamidol bulk drug substance. The methodology adheres to the principles outlined in the European Pharmacopoeia (EP) and is grounded in established chromatographic theory and regulatory expectations for analytical procedure validation. This guide is intended for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the critical method parameters to ensure data integrity and reproducibility.

Introduction: The Imperative for Impurity Control

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for radiographic imaging procedures.[1] Its complex synthesis and storage can lead to the formation of various process-related and degradation impurities.[2] The control of these impurities is a critical aspect of quality control, as mandated by regulatory bodies, to ensure the safety and efficacy of the final drug product.[2]

This compound, chemically known as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a specified impurity in the European Pharmacopoeia.[3] Its structure is closely related to the active pharmaceutical ingredient (API), making its separation and accurate quantification a key analytical challenge. This document provides a comprehensive protocol for this analysis, designed to be directly implemented in a quality control laboratory setting.

Scientific Rationale and Method Development Insights

The development of a reliable analytical method is predicated on a thorough understanding of the chemical properties of the analyte and the principles of chromatography. This method is based on the reversed-phase HPLC procedure outlined in the European Pharmacopoeia for Iopamidol related substances, which is a testament to its robustness and suitability.[3]

Chromatographic Principle: Reversed-Phase Gradient Elution

A reversed-phase HPLC mode was selected due to the non-polar to moderately polar nature of Iopamidol and its impurities. The stationary phase is a non-polar octadecylsilyl silica gel (C18), while the mobile phase is a more polar mixture of water and acetonitrile.[4] Iopamidol and its related substances, including Impurity C, are separated based on their differential partitioning between these two phases.

A gradient elution is employed, where the concentration of the organic solvent (acetonitrile) in the mobile phase is increased over the course of the analytical run.[3] This is a critical choice for several reasons:

  • Complex Sample Matrix: The sample contains the API at a high concentration and multiple impurities at trace levels with varying polarities. An isocratic elution (constant mobile phase composition) would likely result in either poor resolution of early-eluting polar impurities or excessively long retention times for late-eluting non-polar impurities.

  • Improved Peak Shape and Sensitivity: The gradient ensures that later-eluting peaks, such as Impurity C, are eluted more quickly, resulting in sharper, narrower peaks. This enhances both resolution from adjacent peaks and the signal-to-noise ratio, which is crucial for accurate quantification at low levels.[2]

Detection Wavelength: 240 nm

The selection of the detection wavelength is paramount for achieving the required sensitivity and specificity. Iopamidol and its structurally related impurities contain a tri-iodinated benzene ring, which is the primary chromophore responsible for UV absorbance.[4] A detection wavelength of 240 nm is specified in the European Pharmacopoeia, representing a region where these compounds exhibit significant absorbance, allowing for sensitive detection of impurities.[3][5] This wavelength provides a suitable response for both the main component and the related substances, enabling their simultaneous monitoring.

Analytical Workflow Overview

The following diagram illustrates the key stages of the quantitative analysis of this compound.

Iopamidol_Impurity_C_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standards Prepare Impurity C Standard Solutions sst_injection System Suitability Testing (SST) prep_standards->sst_injection prep_sample Prepare Iopamidol Bulk Drug Sample Solution analysis_sequence Inject Standards and Samples prep_sample->analysis_sequence prep_mobile_phase Prepare Mobile Phases A and B system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->sst_injection Ensure baseline stability sst_injection->analysis_sequence Verify system performance peak_integration Peak Identification and Integration analysis_sequence->peak_integration calculation Quantification of Impurity C (%) peak_integration->calculation Area of Impurity C peak reporting Final Report Generation calculation->reporting

Caption: Workflow for the quantitative analysis of this compound.

Detailed Application Protocol

This protocol is designed to be a self-validating system, where the system suitability tests confirm the validity of the results for each analytical run.

Materials and Reagents
  • Iopamidol Bulk Drug Substance (Sample)

  • This compound Reference Standard (Certified purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector

Chromatographic Conditions

The following table summarizes the instrumental parameters based on the European Pharmacopoeia method.[3]

ParameterSpecification
HPLC Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 250 mm x 4.6 mm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile:Water (50:50 v/v)
Gradient Program See Table 2
Flow Rate 2.0 mL/min
Column Temperature Ambient (controlled, e.g., 25 °C, is recommended for better reproducibility)[6]
Detection Wavelength 240 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program[3]

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0 - 181000
18 - 40100 → 620 → 38
40 - 4562 → 5038 → 50
45 - 5050 → 10050 → 0
50 - 601000
Preparation of Solutions

Diluent: Water (HPLC Grade)

Standard Solution (S1):

  • Accurately weigh about 10.0 mg of this compound Reference Standard into a 100.0 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. This yields a stock solution of approximately 100 µg/mL.

  • Pipette 1.0 mL of this stock solution into a 10.0 mL volumetric flask and dilute to volume with the Diluent. This is the working standard solution with a concentration of approximately 10 µg/mL. Note: The concentration should be close to the expected impurity level in the sample.

Test Solution (T1):

  • Accurately weigh about 500.0 mg of the Iopamidol bulk drug substance into a 50.0 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. This yields a solution with a concentration of 10 mg/mL.

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical procedure, ensuring the chromatographic system is performing adequately.[7][8] Before sample analysis, inject the Standard Solution (S1) in replicate (n=6). The system is deemed suitable for use if the following criteria are met.

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (RSD) For the peak area of Impurity C from six replicate injections of the Standard Solution (S1), the RSD should be not more than 5.0%.Demonstrates the precision of the injection and the stability of the system's response.
Tailing Factor (Symmetry Factor) For the Impurity C peak in the Standard Solution (S1), the tailing factor should be between 0.8 and 1.8.Ensures good peak shape, which is essential for accurate integration and quantification. A value outside this range may indicate column degradation or other issues.[7]
Relative Retention Time (RRT) The RRT of Impurity C relative to the Iopamidol peak should be approximately 1.3.[3] (This is verified from the Test Solution injection).Confirms the identity of the impurity peak based on its elution position relative to the main component.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Testing as described in section 4.4.

  • Once SST criteria are met, inject the Diluent (as a blank), followed by the Standard Solution (S1) and the Test Solution (T1).

  • Record the chromatograms and integrate the peak area for Impurity C.

Quantification Calculation

The percentage of this compound in the Iopamidol bulk drug substance is calculated using the external standard method, as shown in the formula below.

Formula for Calculation:

Where:

  • Area_Imp_Sample: Peak area of Impurity C in the chromatogram of the Test Solution (T1).

  • Area_Imp_Std: Average peak area of Impurity C from the replicate injections of the Standard Solution (S1).

  • Conc_Std: Concentration of this compound in the Standard Solution (S1) in mg/mL.

  • Conc_Sample: Concentration of Iopamidol in the Test Solution (T1) in mg/mL.

  • Purity_Std: Purity of the this compound Reference Standard (as a decimal, e.g., 99.5% = 0.995).

Method Validation and Trustworthiness

The described protocol is based on a pharmacopoeial method, which has been extensively validated.[3] For implementation in a specific laboratory, further verification is recommended in line with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10] Key validation characteristics for an impurity quantification method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Impurity C peak from the main Iopamidol peak and other potential impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The built-in system suitability tests serve as a routine check to ensure the validated state of the method is maintained during each use, thereby guaranteeing the trustworthiness of the generated data.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound. By following the detailed steps for sample and standard preparation, adhering to the specified HPLC conditions, and rigorously applying the system suitability criteria, analytical laboratories can achieve accurate and reliable results for the quality control of Iopamidol bulk drug substance. The inclusion of the scientific rationale behind the method parameters aims to empower the analyst with a deeper understanding of the procedure, facilitating troubleshooting and ensuring consistent method performance.

References

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

  • Wang, L., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. [Link]

  • Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques. Scribd. [Link]

  • Daicel Pharma Standards. (n.d.). Iopamidol Impurities Manufacturers & Suppliers. Daicel. [Link]

  • U.S. Food and Drug Administration. (n.d.). ISOVUE®-370. accessdata.fda.gov. [Link]

  • European Pharmacopoeia. (2008). 5-amino-2,4,6-triiodobenzene-1,3. Iopamidol Monograph 6.0. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

  • ACS Publications. (n.d.). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. Langmuir. [Link]

  • PubMed. (2018). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • SynZeal. (n.d.). Iopamidol Impurities. SynZeal. [Link]

Sources

Application Note: Robust Sample Preparation Techniques for Iopamidol Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling for Iopamidol

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent used globally in diagnostic imaging procedures.[1] Its chemical structure, N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide, while providing excellent X-ray attenuation, is susceptible to the formation of impurities during synthesis, formulation, and storage.[2] These impurities, which include starting materials, by-products, and degradation products, can potentially impact the safety and efficacy of the final drug product.[3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for drug substances and Q3B(R2) for drug products, mandate stringent control over impurities.[4][5] Accurate impurity profiling is therefore not merely a quality control measure but a fundamental component of ensuring patient safety. The foundation of reliable impurity profiling lies in meticulous and appropriate sample preparation. An improperly prepared sample can lead to inaccurate quantification, the masking of trace-level impurities, or even the generation of new artifacts, compromising the entire analytical workflow.

This application note provides a detailed, field-proven guide to sample preparation techniques for the impurity profiling of Iopamidol. We will explore methodologies grounded in pharmacopeial standards and extend them to include protocols for forced degradation studies, which are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.

Regulatory Framework and Impurity Classification

The ICH guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[4] This guide focuses on organic impurities, which can arise from the manufacturing process or through degradation.[3][4] The ICH establishes thresholds for reporting, identification, and qualification of these impurities, which are critical for regulatory submissions.[6]

Impurity Category Origin Examples for Iopamidol
Organic Impurities Starting materials, by-products, intermediates, degradation products, reagents.[3]Iopamidol Related Compound A (free aromatic amine), Related Compound C, and others specified in pharmacopeias.[2][7]
Inorganic Impurities Manufacturing process, catalysts, inorganic salts.[3]Free iodide, heavy metals.
Residual Solvents Used or produced during synthesis.[3]Solvents used in synthesis and purification steps.

Core Principle: Ensuring Sample Integrity for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying Iopamidol and its related substances.[3] The primary goal of sample preparation is to present the sample to the HPLC system in a solution that is free of particulates, compatible with the mobile phase, and at a concentration suitable for accurate detection without overloading the column. For Iopamidol, which is freely soluble in water, the procedures are relatively straightforward but require precision.[8]

Protocol 1: Sample Preparation for Routine Impurity Profiling (Based on USP Monograph)

This protocol is designed for the analysis of Iopamidol drug substance or the bulk drug product where excipient interference is not a concern. It is adapted from the 'Related compounds' test found in the United States Pharmacopeia (USP).[7][9]

Rationale

The objective is to dissolve the Iopamidol sample completely in a simple, non-reactive solvent (diluent) that is compatible with a reversed-phase HPLC system. Water is the ideal diluent for Iopamidol.[7] The concentration is chosen to be high enough to detect impurities at the reporting threshold (typically ≥0.05%) while remaining within the linear range of the detector for the main Iopamidol peak.

Materials and Equipment
  • Iopamidol Sample (Drug Substance or Powder)

  • HPLC-grade Water

  • Class A Volumetric Flasks (e.g., 50 mL)

  • Analytical Balance (4-decimal place)

  • Spatula

  • Ultrasonic Bath

  • Syringe Filters (0.45 µm or 0.22 µm PVDF or Nylon)

  • HPLC Vials with Septa

Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 500 mg of the Iopamidol sample.

  • Transfer: Carefully transfer the weighed powder into a 50 mL Class A volumetric flask.

  • Dissolution:

    • Add approximately 30-35 mL of HPLC-grade water to the flask.

    • Mix by swirling. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[5] The USP monograph notes that gentle heating on a water bath may be used if necessary to effect solution.[7][10]

    • Allow the solution to return to room temperature.

  • Dilution to Volume: Once the sample is completely dissolved and at ambient temperature, dilute to the 50 mL mark with HPLC-grade water.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous. This yields a final Iopamidol concentration of approximately 10 mg/mL.[7]

  • Filtration:

    • Draw the solution into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe tip.

    • Discard the first 0.5-1 mL of the filtrate to saturate the filter membrane and prevent any potential leachables from contaminating the sample.[5]

    • Filter the remaining solution directly into a clean, labeled HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Workflow Diagram

G cluster_prep Protocol 1: Routine Sample Preparation cluster_analysis Analysis weigh 1. Weigh ~500 mg Iopamidol transfer 2. Transfer to 50 mL Volumetric Flask weigh->transfer Precise Transfer dissolve 3. Add ~35 mL Water, Sonicate to Dissolve transfer->dissolve dilute 4. Cool & Dilute to 50 mL with Water dissolve->dilute homogenize 5. Cap and Invert to Homogenize dilute->homogenize filter 6. Filter through 0.45 µm Syringe Filter homogenize->filter vial 7. Collect in HPLC Vial filter->vial Discard first 0.5 mL inject Inject into HPLC vial->inject

Caption: Workflow for preparing Iopamidol samples for routine HPLC impurity analysis.

Protocol 2: Sample Preparation for Forced Degradation Studies

Forced degradation (or stress testing) is a crucial process in drug development used to identify likely degradation products and demonstrate the specificity of analytical methods.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.

Rationale

The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[6][11] After the stress period, acid and base samples must be neutralized. This step is critical because injecting a highly acidic or basic sample can damage the HPLC column's silica packing and alter the retention times and peak shapes of the analytes. All stressed samples are then diluted to the same concentration as the routine test sample for accurate comparison.

Materials and Equipment
  • All materials from Protocol 1

  • Hydrochloric Acid (HCl), e.g., 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), e.g., 0.1 M and 1 M solutions

  • Hydrogen Peroxide (H₂O₂), e.g., 3% solution

  • pH meter or pH indicator strips

  • Heating block or water bath

Step-by-Step Procedure

A. Stock Solution Preparation:

  • Prepare a stock solution of Iopamidol at a concentration that will allow for dilution after the stress treatment. A 10 mg/mL stock in water is a practical starting point.

B. Stress Conditions (Example Protocols):

  • Acid Hydrolysis:

    • To 5 mL of the Iopamidol stock solution in a suitable flask, add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8 hours).

    • After heating, cool the solution to room temperature.

    • Crucial Step: Carefully neutralize the solution by adding 0.2 M NaOH dropwise until the pH is between 6.0 and 8.0.

    • Quantitatively transfer the neutralized solution to a volumetric flask and dilute with water to achieve the final target concentration (e.g., 1 mg/mL).

    • Filter and transfer to an HPLC vial.

  • Base (Alkaline) Hydrolysis:

    • To 5 mL of the Iopamidol stock solution, add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Heat the solution at 60°C for a predetermined time.

    • After heating, cool the solution to room temperature.

    • Crucial Step: Carefully neutralize the solution by adding 0.2 M HCl dropwise until the pH is between 6.0 and 8.0.

    • Quantitatively transfer and dilute to the final target concentration with water.

    • Filter and transfer to an HPLC vial.

  • Oxidative Degradation:

    • To 5 mL of the Iopamidol stock solution, add 5 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Keep the solution at room temperature, protected from light, for a predetermined time.

    • Note: Neutralization is typically not required.

    • Dilute the solution to the final target concentration with water.

    • Filter and transfer to an HPLC vial.

C. Control Sample:

  • A control sample (unstressed) should be prepared by diluting the stock solution with the same diluent (water) and subjecting it to the same final dilution and filtration steps. This sample is kept at ambient conditions and analyzed alongside the stressed samples.

Workflow Diagram

G cluster_stress Protocol 2: Forced Degradation Sample Preparation cluster_conditions Apply Stress Conditions cluster_analysis Analysis stock Prepare Iopamidol Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxide Oxidation (e.g., 3% H₂O₂, RT) stock->oxide neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute to Final Concentration oxide->dilute neutralize_acid->dilute neutralize_base->dilute filter Filter (0.45 µm) into HPLC Vial dilute->filter inject Inject into HPLC filter->inject

Caption: General workflow for preparing forced degradation samples of Iopamidol.

Conclusion: A Foundation for Accurate Analysis

The integrity of any impurity profiling data is directly dependent on the quality of the sample preparation. For Iopamidol, using official pharmacopeial methods as a baseline ensures regulatory compliance and consistency. The straightforward dissolution of Iopamidol in water provides a simple and robust method for routine analysis.

For development and validation activities, forced degradation studies are indispensable. The protocols outlined here provide a systematic approach to generating relevant degradation products. The emphasis on the neutralization of acid- and base-stressed samples cannot be overstated, as it is a critical step for protecting the analytical column and ensuring data quality. By adhering to these detailed protocols, researchers and scientists can build a solid foundation for the accurate, reliable, and compliant impurity profiling of Iopamidol.

References

  • Iopamidol - Definition, Identification, Assay - USP 2025. (2025). Trungtamthuoc.com. Retrieved January 27, 2026, from [Link]

  • Iopamidol. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Iopamidol | Advanced Drug Monograph | MedPath. (2025). MedPath. Retrieved January 27, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 27, 2026, from [Link]

  • USP Monographs: Iopamidol. (n.d.). USP29-NF24. Retrieved January 27, 2026, from [Link]

  • Official Monographs for Part I / Iopamidol. (n.d.). Retrieved January 27, 2026, from [Link]

  • Iopamidol USP 2025. (2025). Trungtamthuoc.com. Retrieved January 27, 2026, from [Link]

  • Iopamidol. (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparation and evaluation of iopamidol parenteral formulation. (n.d.). CORE. Retrieved January 27, 2026, from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Retrieved January 27, 2026, from [Link]

  • Iopamidol | C17H22I3N3O8 | CID 65492. (n.d.). PubChem - NIH. Retrieved January 27, 2026, from [Link]

  • HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. Retrieved January 27, 2026, from [Link]

  • How should the test requirements be applied in related substances tests?. (2021). EDQM FAQs. Retrieved January 27, 2026, from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 27, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 27, 2026, from [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube. Retrieved January 27, 2026, from [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products. (n.d.). IKEV. Retrieved January 27, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved January 27, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 27, 2026, from [Link]

  • Forced degradation study?. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved January 27, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Application Note: Forced Degradation Studies of Iopamidol and Impurity Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive technical guide for conducting forced degradation studies on Iopamidol, a non-ionic, low-osmolar iodinated contrast medium (ICM). Unlike typical small molecule drugs, Iopamidol possesses unique chemical vulnerabilities—specifically susceptibility to photolytic deiodination and amide hydrolysis . This guide outlines a self-validating experimental protocol designed to characterize intrinsic stability, identify degradation pathways, and establish a stability-indicating HPLC method in compliance with ICH Q1A(R2) and Q1B guidelines.

Introduction: The Chemistry of Contrast Agents

Iopamidol (


) is a tri-iodinated benzene derivative. Its solubility and safety profile rely on the hydrophilic amide side chains that mask the lipophilic iodinated aromatic core.

Critical Stability Attributes:

  • Deiodination (Photolytic/Reductive): The Carbon-Iodine (C-I) bond is weak (

    
     240 kJ/mol). Exposure to UV light or strong reducing agents causes homolytic cleavage, releasing free iodide (
    
    
    
    ). Free iodide is a critical quality attribute (CQA) due to its thyroid toxicity.
  • Amide Hydrolysis (Acid/Base): Iopamidol contains three amide linkages. Hydrolysis leads to the formation of carboxylic acid derivatives (e.g., USP Related Compounds), altering the osmolality and toxicity profile.

  • Atropisomerism: The bulky iodine atoms restrict rotation around the amide bonds, leading to distinct conformers (atropisomers) that may appear as split peaks in HPLC, often mistaken for impurities.

Experimental Protocol: Stress Conditions

The following protocols are designed to achieve 5–20% degradation. If degradation exceeds 20%, conditions should be milder to avoid secondary degradation products.

Preparation of Stock Solutions
  • API Stock: Dissolve Iopamidol in HPLC-grade water to a concentration of 1.0 mg/mL. Iopamidol is highly water-soluble; organic cosolvents are generally unnecessary and may interfere with radical mechanisms during oxidation.

Stress Condition Matrix
Stress TypeExperimental ConditionTarget MechanismSampling Timepoints
Acid Hydrolysis 0.1 N HCl at 60°CAmide cleavage (Side chain)1, 4, 8, 24 Hours
Base Hydrolysis 0.01 N NaOH at Room Temp*Amide cleavage / Deiodination15 min, 1, 4 Hours
Oxidation 3%

at Room Temp
Radical attack / Hydroxylation2, 6, 24 Hours
Photolysis 1.2 million lux hours (Vis) / 200 Wh/m² (UV)C-I Bond Cleavage (Deiodination)ICH Q1B Standard Cycle
Thermal 80°C (Solution) / 105°C (Solid)Decarboxylation / Amide breakdown1, 3, 7 Days

> Note on Base Stress: Iodinated contrast media are extremely sensitive to alkaline conditions, which can induce rapid deiodination even without light. Start with mild conditions (Room Temp, low N) to capture primary degradants.

Analytical Methodology: Stability-Indicating HPLC

Due to the high polarity of Iopamidol, standard C18 methods often suffer from poor retention (retention factor


). This protocol utilizes a Phenyl-Hexyl  or Polar-Embedded C18  stationary phase to enhance interaction with the aromatic ring and polar side chains.
Chromatographic Conditions[1][2][3][4]
  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 4.5) (Prevents ionization of hydrolytic degradants).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm (Lambda max for the iodinated ring).

  • Column Temp: 30°C (Control carefully; temperature affects isomer resolution).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0982
20.08020
25.08020
26.0982
35.0982

Rationale: The initial high aqueous hold ensures retention of the highly polar "Impurity A" (hydrolysis product) and free iodide (if not measuring by titration).

Degradation Pathways & Impurity Profiling[1][2][3][5]

Pathway 1: Photolytic Deiodination (The Critical Pathway)

Under UV light, the C-I bond undergoes homolysis.

  • Initiation:

    
    
    
  • Propagation: The aryl radical (

    
    ) abstracts a hydrogen from the solvent (water) or side chain, forming a de-iodinated impurity (Des-iodo Iopamidol).
    
  • Fate of Iodine: Two

    
     radicals recombine to form 
    
    
    
    , which disproportionates in water to Iodide (
    
    
    ) and Hypoiodous acid (
    
    
    ).
Pathway 2: Hydrolysis (Acid/Base)

Iopamidol contains both secondary and tertiary amide bonds.

  • Impurity A (EP/USP): Result of hydrolysis of the acetoxy/hydroxy side chains.

  • Free Aromatic Amine: Extreme hydrolysis cleaves the amide bond connecting the side chain to the benzene ring, yielding 5-amino-2,4,6-triiodoisophthalic acid derivatives. This is a genotoxic alert structure.

Visualization of Pathways

Iopamidol_Degradation Iopamidol Iopamidol API (C17H22I3N3O8) UV UV Light (Photolysis) Iopamidol->UV Energy Absorption Base OH- / H+ (Hydrolysis) Iopamidol->Base Nucleophilic Attack Radical Aryl Radical (Ar*) + I* UV->Radical Homolytic Fission ImpurityB Related Compound B (Isomer/Hydrolysis) Base->ImpurityB Side Chain Mod. AromaticAmine Free Aromatic Amine (Cleavage of N-Acyl) Base->AromaticAmine Severe Stress carboxylic Carboxylic Acid Derivatives Base->carboxylic Amide Hydrolysis FreeIodide Free Iodide (I-) (Toxic CQA) Radical->FreeIodide Elimination DesIodo Des-iodo Iopamidol (Monodeiodinated) Radical->DesIodo H-Abstraction

Figure 1: Mechanistic pathway of Iopamidol degradation highlighting the critical photolytic deiodination and hydrolytic cleavage routes.

Workflow for Impurity Characterization

To ensure scientific integrity, any new peak >0.1% must be identified.

  • LC-MS/MS Analysis: Use Electrospray Ionization (ESI) in Positive Mode .

    • Iopamidol

      
       m/z.
      
    • Look for Loss of 126 Da (Iodine)

      
       indicates photolytic degradant.
      
    • Look for +18 Da (Water) or -Side Chain

      
       indicates hydrolysis.
      
  • Peak Purity Check: Use a Diode Array Detector (DAD) to ensure the main peak is not co-eluting with an atropisomer or degradation product.

  • Mass Balance Calculation:

    
    
    Note: If mass balance is low in photolytic samples, check for volatile iodine (
    
    
    
    ) or non-chromatographable inorganic iodide.
Experimental Workflow Diagram

Workflow cluster_Stress Forced Degradation (Stress) Start Start: Iopamidol API Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidation (H2O2) Start->Ox Photo Photo (UV/Vis) Start->Photo Analysis HPLC-UV Analysis (Phenyl-Hexyl Column) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Degradation > 5%? Analysis->Decision Identify LC-MS Identification (m/z 778 precursor) Decision->Identify Yes Retry Increase Stress Intensity Decision->Retry No Report Generate Stability Profile Identify->Report

Figure 2: Step-by-step workflow for executing the forced degradation study and decision logic for impurity identification.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Tian, F., et al. (2014). Photochemical degradation of iopamidol... and formation of iodinated disinfection by-products.[1] Water Research.[1] [Link]

  • Fella, J., et al. (2022). Efficient degradation and deiodination of iopamidol by UV/sulfite process.[2] Environment International. [Link]

Sources

Application Note: Isolation and Purification of Iopamidol EP Impurity C from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodology for the isolation of Iopamidol EP Impurity C (CAS: 87932-07-8) from crude reaction mixtures. Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely used in radiology. The European Pharmacopoeia (EP) specifies strict limits for related substances.

Impurity C (5-acetamido-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide) is the acetyl analog of Iopamidol.[1][2][3] It typically arises during the acylation step of the synthesis if acetyl chloride is present as a contaminant in the (S)-2-(acetyloxy)propanoyl chloride reagent.

Because Impurity C possesses a methyl group in place of the hydrophilic 1-hydroxyethyl moiety found in Iopamidol, it exhibits distinct hydrophobicity. This protocol leverages that difference using high-performance liquid chromatography (HPLC) on a C18 stationary phase to isolate the impurity with purity >98%, suitable for use as a secondary reference standard.

Chemical Context & Mechanism[5][6]

To design an effective separation, one must understand the structural divergence between the target and the impurity.

  • Iopamidol (Main Component): Contains a (S)-2-hydroxypropanoylamino side chain at the C5 position. The hydroxyl group confers high water solubility and polarity.

  • EP Impurity C (Target): Contains a simple acetamido side chain at the C5 position. It lacks the hydroxyl group and the extra carbon of the lactate chain.

Chromatographic Implication: The absence of the hydroxyl group makes Impurity C less polar (more hydrophobic) than Iopamidol. Therefore, under Reverse Phase (RP) conditions, Impurity C will elute after Iopamidol.

chemical-structure-diagram

ChemicalStructures cluster_0 Structural Divergence cluster_1 Chromatographic Behavior (RP-C18) Iopamidol Iopamidol (Main Peak) Side Chain: -NH-CO-CH(OH)-CH3 (More Polar) ImpurityC EP Impurity C (Target) Side Chain: -NH-CO-CH3 (Less Polar / Hydrophobic) Iopamidol->ImpurityC Elutes Later (RT ~ 12-15 min) Target for Fractionation Injection Injection Injection->Iopamidol Elutes First (RT ~ 8-10 min) Elution Elution Order

Figure 1: Structural comparison and predicted elution order of Iopamidol and Impurity C on a C18 stationary phase.

Experimental Methodology

Materials and Reagents
  • Crude Sample: Iopamidol mother liquor or enriched reaction mixture (spiked with Impurity C if necessary for method development).

  • Solvents: HPLC-grade Water (Milli-Q), Methanol (MeOH) or Acetonitrile (ACN).

  • Stationary Phase: C18 Preparative Column (e.g., 10 µm, 100 Å pore size).

    • Rationale: A standard C18 is sufficient due to the significant hydrophobicity difference. High surface area is preferred for loadability.

Analytical Method (Scouting)

Before scale-up, the profile must be established on an analytical scale.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water (degassed)
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detection UV @ 242 nm (Max absorption for triiodinated benzene derivatives)
Gradient 0-5 min: 2% B (Isocratic)5-25 min: 2% -> 15% B (Linear)25-30 min: 15% -> 90% B (Wash)

Expected Result: Iopamidol elutes early (broad peak due to high concentration). Impurity C elutes as a distinct peak on the tail or shortly after the main peak.

Preparative Isolation Protocol

This protocol assumes a starting mass of 5g of crude mixture containing ~1-2% Impurity C.

Step 1: Sample Preparation
  • Dissolve 5g of crude solid in 20 mL of Water:Methanol (95:5) .

  • Filter through a 0.45 µm nylon membrane to remove particulates.

  • Note: Avoid using pure methanol for dissolution, as it may cause "solvent breakthrough" (peak distortion) upon injection.

Step 2: Preparative HPLC Setup
  • System: Preparative HPLC with binary gradient pump and fraction collector.

  • Column: Prep C18, 250 x 20 mm (or 30 mm), 10 µm.

  • Flow Rate: 15 - 25 mL/min (depending on column diameter).

Step 3: Gradient Execution

Run the following gradient to maximize separation between the massive Iopamidol front and the Impurity C tail.

Time (min)% Water (A)% Methanol (B)Phase Description
0.0982Loading
5.0982Isocratic Hold (Elute salts)
35.08515Shallow Gradient (Elute Iopamidol)
45.0 70 30 Target Elution Window (Impurity C)
50.01090Column Wash
Step 4: Fraction Collection Strategy
  • Trigger: UV Threshold + Slope.

  • Collection:

    • Fraction A (Main): Collect the massive peak (Iopamidol) if recovery is needed.

    • Fraction B (Inter-fraction): Collect the "valley" between the main peak and the impurity.

    • Fraction C (Target): Collect the peak eluting immediately after the main component.

  • Critical Control: If resolution is poor (< 1.5), employ Heart-Cutting : Collect the impurity-rich zone, re-concentrate, and re-inject onto the column using a flatter gradient (e.g., 2% to 10% B over 40 mins).

Step 5: Post-Processing
  • Pool fractions corresponding to Impurity C.

  • Desalting: Not usually required if using Water/MeOH, but ensure no buffer salts were used.

  • Evaporation: Rotary evaporate the Methanol fraction at 40°C under vacuum.

  • Lyophilization: Freeze-dry the remaining aqueous phase to obtain a white, amorphous powder.

Workflow Diagram

isolation-workflow

IsolationWorkflow cluster_elution Elution Stream Start Crude Reaction Mixture (Iopamidol + Impurity C) Prep Sample Prep Dissolve in H2O/MeOH (95:5) Filter 0.45 µm Start->Prep HPLC Preparative HPLC (C18) Mobile Phase: H2O / MeOH Gradient Elution Prep->HPLC Frac1 Fraction 1: Iopamidol (Main Peak - Discard/Recycle) HPLC->Frac1 Frac2 Fraction 2: Mixed Zone (Recycle if yield low) HPLC->Frac2 Frac3 Fraction 3: Impurity C (Target Peak) HPLC->Frac3 Frac2->HPLC Re-chromatography (Heart-cutting) Finish Lyophilization & Characterization Frac3->Finish

Figure 2: Step-by-step isolation workflow for Iopamidol Impurity C.

Validation & Characterization

Once isolated, the identity of the solid must be confirmed against the EP description.

  • Mass Spectrometry (LC-MS):

    • Iopamidol [M+H]+: 777.8 Da

    • Impurity C [M+H]+: 747.8 Da (Mass difference of -30 Da, corresponding to the loss of

      
       and gain of 
      
      
      
      , effectively replacing
      
      
      with
      
      
      ).
  • 1H-NMR (DMSO-d6):

    • Look for the singlet methyl peak of the acetyl group (~1.9 - 2.0 ppm).

    • Confirm the absence of the characteristic lactate methyl doublet and the methine multiplet found in Iopamidol.

  • Purity Check:

    • Re-inject on analytical HPLC. Target purity > 95% for qualitative reference, > 98% for quantitative standard.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Iopamidol Monograph 01/2017:1115. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • PubChem . This compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • F.L. Zhu et al. "Separation and purification of iopamidol using preparative high-performance liquid chromatography". Journal of Liquid Chromatography & Related Technologies, 2018. (Contextual grounding for C18 prep methods).
  • United States Pharmacopeia (USP) . Iopamidol.[3][5][6][7][8][9][10][11] USP-NF Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC for Iopamidol Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and developers, we understand that achieving robust and reliable separation of Iopamidol from its structurally similar impurities is a critical challenge. The data you generate underpins the safety and efficacy of the final drug product. This guide is structured from my field experience to address the practical issues you face daily at the bench. It is designed not as a rigid protocol, but as a dynamic troubleshooting and FAQ resource. My goal is to explain the causality behind common chromatographic behaviors and empower you to make informed, logical decisions to optimize your method. Let's begin.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems in your chromatogram. Each solution is presented as a logical progression, from simple checks to more involved method adjustments.

Issue 1: Poor Resolution Between the Main Iopamidol Peak and a Key Impurity

Q: My method shows co-elution or poor resolution (Rs < 1.5) between the Iopamidol peak and a closely eluting impurity. How can I improve this separation?

A: This is the most common challenge in Iopamidol analysis. Because the impurities are often precursors or minor degradation products, their polarity is very similar to the parent molecule.[1] Here’s a systematic approach to enhancing resolution:

Step 1: Confirm System Performance Before modifying the method, ensure your system is performing optimally. Run a system suitability test. Poor resolution can be a symptom of extra-column band broadening or a failing column, not necessarily a poor method.[2]

Step 2: Adjust Mobile Phase Strength (% Organic) The principle here is to increase the retention time of both peaks to allow for more interaction with the stationary phase, which can improve separation.

  • Action: Decrease the initial concentration of the organic modifier (e.g., methanol or acetonitrile) in your gradient or isocratic method by 2-5%. This will increase the retention factor (k) for all analytes.

  • Causality: A lower organic content in a reversed-phase system increases the polarity of the mobile phase, strengthening the hydrophobic interaction between the analytes and the C18 stationary phase. This leads to longer retention times and provides more opportunity for the column to differentiate between the subtle structural differences of Iopamidol and its impurities.

Step 3: Evaluate Organic Modifier Type Acetonitrile and methanol have different solvent properties (viscosity, polarity, and elution strength) that can alter selectivity.

  • Action: If you are using methanol, prepare a mobile phase with an equivalent elution strength of acetonitrile, or vice versa. A study on the separation of Iopamidol showed good results with a simple water-methanol mobile phase.[3]

  • Causality: Acetonitrile often provides sharper peaks due to its lower viscosity, while methanol can offer different selectivity due to its protic nature, which can lead to different hydrogen-bonding interactions with the analytes.

Step 4: Modify Column Temperature Temperature affects both mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

  • Action: Systematically vary the column temperature, for instance, from 25°C to 40°C in 5°C increments. Note that for Iopamidol, lower temperatures (e.g., 20-30°C) have been shown to improve resolution by increasing retention.[4]

  • Causality: Increasing temperature generally decreases retention times as analyte solubility in the mobile phase increases and viscosity decreases. However, the effect on selectivity (the relative separation of two peaks) can be unpredictable. Sometimes, a change of just a few degrees can invert the elution order or significantly improve resolution.

Step 5: Consider an Alternative Stationary Phase If the above steps fail, the column chemistry may not be suitable.

  • Action: Switch from a standard C18 column to one with a different selectivity. A phenyl-hexyl or a polar-embedded phase can provide alternative separation mechanisms. The European Pharmacopoeia suggests a phenylsilyl silica gel for certain related substances tests.[5]

  • Causality:

    • Phenyl Phases: Offer pi-pi interactions with the aromatic rings in Iopamidol and its impurities, providing a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.

    • Polar-Embedded Phases: Contain a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This makes the phase more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for polar analytes.

dot graph TD { A[Start: Poor Resolution Rs < 1.5] --> B{Check System Suitability}; B -->|Pass| C{Decrease % Organic Modifier}; B -->|Fail| D[Troubleshoot HPLC System Hardware]; C --> E{Resolution Improved?}; E -->|Yes| F[End: Method Optimized]; E -->|No| G{Try Alternative Organic Modifier}; G --> H{Resolution Improved?}; H -->|Yes| F; H -->|No| I{Vary Column Temperature}; I --> J{Resolution Improved?}; J -->|Yes| F; J -->|No| K[Consider Alternative Column Chemistry e.g., Phenyl-Hexyl];

} caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing for the Iopamidol Peak

Q: The main Iopamidol peak is tailing (Asymmetry Factor > 1.2). What are the likely causes and solutions?

A: Peak tailing is often a sign of unwanted secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection concentration. Prepare a dilution series (e.g., 50%, 25%, 10% of the original concentration) and inject. If the peak shape improves at lower concentrations, you are likely overloading the column.[3]

  • Cause 2: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica surface of the column are acidic and can interact strongly with polar functional groups on Iopamidol, causing tailing.

    • Solution 1 (Mobile Phase Additive): Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase at a low concentration (e.g., 0.05-0.1%).

    • Causality: TFA protonates the silanol groups, reducing their ionic interaction with the analyte. A low concentration of buffer can also help maintain a consistent pH and minimize these interactions.

    • Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of active silanol groups.

  • Cause 3: Column Degradation. A void at the head of the column or a partially blocked inlet frit can distort the sample band, leading to tailing.

    • Solution: First, try back-flushing the column (if the manufacturer allows it) to remove any particulate matter from the inlet frit.[6] If this doesn't work and the column is old, it likely needs to be replaced. Using a guard column is a cost-effective way to protect the analytical column from contamination.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Iopamidol impurities?

A: A great starting point is to adapt a method from an authoritative source like the European Pharmacopoeia or the USP. These methods are well-validated and designed for stability-indicating analysis.

A typical reversed-phase gradient method would look like this:

ParameterRecommended Starting ConditionRationale
Column L1 packing (C18), 4.6 x 250 mm, 5 µmStandard workhorse for reversed-phase; provides good efficiency and capacity.
Mobile Phase A Water or a suitable buffer (e.g., phosphate buffer pH 3.0)Iopamidol is very soluble in water.[7] A buffer helps to control silanol interactions.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[3]
Gradient 5% B to 50% B over 40 minutesA shallow gradient is crucial for separating closely related impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides good efficiency while being slightly above ambient to ensure stability.[4]
Detection UV at 240 nmIopamidol and its iodinated impurities have a strong chromophore and absorb well at this wavelength.[5]
Injection Vol. 10-20 µLA typical volume to avoid overload while ensuring good detection of trace impurities.

This method should then be optimized based on the specific impurity profile of your sample.

Q2: Why is a "Forced Degradation" study necessary for developing an impurity method?

A: A forced degradation (or stress testing) study is a regulatory requirement and a cornerstone of good science.[8][9] Its purpose is to intentionally degrade the Iopamidol sample under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential impurities and degradation products.[10]

  • Scientific Integrity: This study demonstrates the "stability-indicating" nature of your HPLC method. You must prove that your method can separate the main drug peak from any degradation products that might form over the product's shelf life.[11] If a degradation product co-elutes with the main peak, the assay value would be artificially inflated, and a potentially harmful impurity would go undetected.

  • Regulatory Requirement: The International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A) mandate the identification and control of impurities.[12][13] Forced degradation studies are essential for identifying these potential degradants.[9]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for a forced degradation study.

Q3: How do I prepare my system and samples for this analysis?

A: Proper preparation is key to reproducible results.

  • Mobile Phase:

    • Always use high-purity, HPLC-grade solvents and water.

    • Filter all aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can block your column.[2]

    • Thoroughly degas your mobile phase using an online degasser, sonication, or helium sparging to prevent air bubbles from causing pump pressure fluctuations and baseline noise.[14]

  • Sample Preparation:

    • Iopamidol is freely soluble in water, making it a suitable diluent.[5]

    • Ensure your sample diluent is the same as, or weaker than, your initial mobile phase composition. Injecting a sample in a much stronger solvent can cause severe peak distortion.

    • Filter your final sample solution through a 0.45 µm syringe filter before injection to protect the column inlet frit from blockage.

Q4: What are the critical System Suitability Test (SST) parameters for this method?

A: The objective of an SST is to ensure your entire HPLC system (pump, injector, column, detector) is working correctly before you begin analyzing samples. The validation of an analytical procedure must demonstrate it is suitable for its intended purpose.[15][16]

SST ParameterAcceptance Criteria (Typical)What it Measures
Tailing Factor (Asymmetry) 0.8 – 1.5Peak shape; ensures no unwanted secondary interactions.
Theoretical Plates (N) > 2000Column efficiency; indicates how well-packed and healthy the column is.
Resolution (Rs) > 2.0 (between critical pair)The degree of separation between two adjacent peaks. This is crucial for impurity methods.
Repeatability (%RSD) < 1.0% for peak area and retention time (for n≥5 injections)Precision of the system; ensures consistent injections and flow rate.

These criteria should be met by injecting a reference solution (e.g., a solution of Iopamidol spiked with key impurities) before running any samples.[17]

Part 3: Experimental Protocol Example

Protocol: System Suitability and Impurity Determination

This protocol is a representative example and should be adapted based on your specific method and impurity standards.

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample Diluent: Water.

    • Standard Solution: Accurately weigh and dissolve Iopamidol Reference Standard (RS) in Sample Diluent to a concentration of 0.5 mg/mL.

    • SST Solution: Use a previously characterized batch of Iopamidol known to contain impurities of interest or a solution of Iopamidol RS spiked with available impurity reference standards (e.g., Iopamidol Related Compound A, Iopamidol Related Compound B) at the specification limit (e.g., 0.1%).[17]

    • Test Solution: Prepare the Iopamidol sample to a final nominal concentration of 0.5 mg/mL in Sample Diluent.

  • Chromatographic System:

    • Use the HPLC system and parameters as defined in the method (refer to FAQ 1 table).

  • System Suitability Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Make one blank injection (Sample Diluent) to ensure no carryover or system contamination.

    • Inject the SST solution five times.

    • Calculate the Tailing Factor, Theoretical Plates, and Resolution for the critical peaks.

    • Calculate the %RSD for the peak areas and retention times of the main Iopamidol peak from the five replicate injections.

    • The results must meet the pre-defined acceptance criteria before proceeding.

  • Analysis Procedure:

    • Inject the Standard Solution, SST Solution, and Test Solution in a defined sequence.

    • Identify the impurity peaks in the Test Solution chromatogram by comparing their retention times to those in the SST solution.

    • Calculate the percentage of each impurity in the Test Solution, typically using the area of the main peak from the Standard Solution for external standard quantitation, or by percent area normalization if appropriate response factors are established.

References

  • Bracco Imaging. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. E-lactancia. Available at: [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Iopamidol. Available at: [Link]

  • Zhang, L., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Chinese Journal of Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. Iopamidol. PubChem Compound Summary for CID 65492. Available at: [Link]

  • United States Pharmacopeia. Iopamidol Injection - USP-NF. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia. (2008). Iopamidol Monograph. Ph. Eur. 6.0. Available at: [Link]

  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. National Library of Medicine. Available at: [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharmaffiliates. Iopamidol-impurities. Available at: [Link]

  • Google Patents. (2018). RU2657238C2 - Process for preparation of iopamidol.
  • International Journal of Creative Research Thoughts. (2023). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Semantic Scholar. (2000). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SCION Instruments. (2022). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. ResearchGate. Available at: [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • YouTube. (2021). Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iopamidol and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this non-ionic, iodinated contrast agent. Here, we will delve into the nuances of chromatographic and mass spectrometric analysis, providing in-depth troubleshooting guidance and answers to frequently asked questions. Our approach is rooted in scientific principles and field-proven expertise to ensure the integrity and success of your analytical work.

Introduction to Iopamidol and its Analytical Challenges

Iopamidol ((S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide) is a highly water-soluble and polar molecule, a characteristic that presents unique challenges in reversed-phase high-performance liquid chromatography (HPLC), the most common analytical technique for its assessment.[1] The key to successful analysis lies in understanding the potential interactions between the analyte, the stationary phase, and the mobile phase, as well as being aware of its potential degradation products and process impurities.

This guide will provide a structured approach to troubleshooting common issues, from peak shape abnormalities to unexpected peaks, ensuring your method is robust, reproducible, and fit for purpose in accordance with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]

Troubleshooting Guide: A Symptom-Based Approach

In the world of analytical chemistry, problems often manifest as specific symptoms in your data. This section is designed to help you diagnose and resolve these issues in a logical, step-by-step manner.

Question 1: Why am I observing poor peak shape (tailing or fronting) for my Iopamidol peak?

Peak tailing is a common issue in the analysis of polar compounds like Iopamidol. It can compromise resolution and lead to inaccurate quantification.

Underlying Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Standard silica-based C18 columns can have residual, un-capped silanol groups on the surface. At mid-range pH, these silanols can be ionized and interact with the polar functional groups of Iopamidol, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of residual silanols, minimizing these secondary interactions.

    • Solution 2: Use of Modern, End-capped Columns: Employing a column with advanced end-capping technology or a polar-embedded or polar-endcapped stationary phase can shield the analyte from residual silanols, resulting in improved peak symmetry.

    • Solution 3: Lower Column Temperature: Reducing the column temperature (e.g., to 20-30°C) can sometimes improve peak shape by altering the interaction kinetics, although it may also increase retention time.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample amount for your column dimensions.[3][4]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

    • Solution: Implement a robust column cleaning protocol. If the problem persists, a guard column can protect the analytical column from strongly retained impurities.[5] If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Question 2: I am seeing unexpected peaks in my chromatogram. How can I identify them?

Unexpected peaks can be process-related impurities, degradation products, or artifacts from the sample matrix or system. A systematic approach is crucial for identification.

Identification and Mitigation Strategies:

  • Know Your Related Compounds: Familiarize yourself with the known related compounds of Iopamidol as specified in pharmacopeias like the USP. The primary ones include:

    • Iopamidol Related Compound A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[6] This is a key starting material in the synthesis of Iopamidol.

    • Iopamidol Related Compound B: 5-(2-Hydroxyacetamido)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide.

    • Iopamidol Related Compound C: 5-Acetamido-N1,N3-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide.[7] Another potential process impurity.

  • Perform Forced Degradation Studies: To understand the degradation profile of Iopamidol, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10] This will help in identifying potential degradation products that might appear in stability samples. Common degradation pathways for Iopamidol include deiodination and hydrolysis.[11][12][13][14]

    • Workflow for Forced Degradation Analysis:

      Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Stress_Conditions API or Drug Product Acid Acid Hydrolysis (e.g., 0.1N HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photo Photolytic Stress (e.g., UV/Vis light) Stress_Conditions->Photo Analysis Analyze by Stability- Indicating Method (HPLC/UPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Tracking Peak Tracking and Mass Balance Calculation Analysis->Peak_Tracking Identification Characterize Degradants (LC-MS/MS) Peak_Tracking->Identification

      Forced degradation experimental workflow.
  • LC-MS/MS for Peak Identification: When an unknown peak is detected, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for structural elucidation. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peak with those of Iopamidol and its known related compounds, you can often identify the impurity.

Question 3: My results are not reproducible, and I'm observing shifting retention times. What could be the cause?

Retention time variability can undermine the validity of your analytical method.

Troubleshooting Retention Time Instability:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.

    • Solution: Always prepare fresh mobile phase for each analytical run. Use a calibrated pH meter and ensure accurate volumetric measurements. Premixing the mobile phase components is generally more reliable than online mixing by the HPLC system, especially for isocratic methods.

  • Column Equilibration: Insufficient column equilibration can lead to drifting retention times, particularly at the beginning of a run.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3][4]

  • System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and, consequently, retention time shifts.

    • Solution: Systematically check for leaks at all fittings, starting from the pump and moving towards the detector.

Frequently Asked Questions (FAQs)

Q1: What are the key method validation parameters for an Iopamidol HPLC assay?

According to ICH guidelines, a typical validation for an Iopamidol assay would include the following parameters:[15]

Validation Parameter Typical Acceptance Criteria Rationale
Specificity The peak for Iopamidol should be pure and well-resolved from any impurities, degradants, or placebo components.Ensures that the signal being measured is solely from the analyte of interest.[16]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 80-120% of the nominal concentration).Demonstrates a proportional relationship between detector response and analyte concentration.[17]
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[16]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Range The range demonstrated by linearity and accuracy studies.The interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).Indicates the method's reliability during normal use.

Q2: How should I prepare Iopamidol samples from a biological matrix like plasma for LC-MS/MS analysis?

Due to the complexity of biological matrices, efficient sample preparation is critical to minimize matrix effects and ensure accurate quantification.

  • Protein Precipitation (PPT): This is a common and straightforward method.

    • To a small volume of plasma (e.g., 50 µL), add a 3-4 fold excess of a cold organic solvent like acetonitrile or methanol.

    • Vortex the mixture vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Carefully collect the supernatant for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended. A mixed-mode or polymeric reversed-phase sorbent can be effective for a polar compound like Iopamidol.

    • General SPE Protocol:

      SPE Protocol Condition 1. Condition Cartridge (e.g., Methanol, then Water) Load 2. Load Sample (Pre-treated Plasma) Condition->Load Wash 3. Wash Cartridge (e.g., 5% Methanol in Water) to remove interferences Load->Wash Elute 4. Elute Analyte (e.g., 90% Methanol in Water) Wash->Elute Evaporate_Reconstitute 5. Evaporate and Reconstitute in Mobile Phase Elute->Evaporate_Reconstitute

      A typical solid-phase extraction workflow.

Q3: What are the main challenges in LC-MS/MS analysis of Iopamidol?

  • Matrix Effects: Co-eluting endogenous components from biological fluids can suppress or enhance the ionization of Iopamidol, leading to inaccurate results.[18][19][20][21][22] A stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Ionization Efficiency: As a polar, non-ionic molecule, Iopamidol's ionization efficiency in electrospray ionization (ESI) can be sensitive to mobile phase additives. The use of ammonium formate or acetate can aid in the formation of adducts ([M+NH₄]⁺ or [M+CH₃COO]⁻) for more consistent ionization.

Conclusion

The successful analysis of Iopamidol and its related compounds requires a thorough understanding of its chemical properties and a systematic approach to method development and troubleshooting. By anticipating potential challenges such as poor peak shape due to secondary interactions, the appearance of process impurities and degradation products, and matrix effects in biological samples, researchers can develop robust and reliable analytical methods. This guide provides a foundation for addressing these issues, empowering you to generate high-quality, reproducible data.

References

  • Preparation and evaluation of iopamidol parenteral formulation - CORE. (n.d.). Retrieved January 27, 2026, from [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography - ResearchGate. (2018). Retrieved January 27, 2026, from [Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Efficient degradation and deiodination of iopamidol by UV/sulfite process: Assessment of typical process parameters and transformation paths | Request PDF. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. Retrieved January 27, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). CDC Stacks. Retrieved January 27, 2026, from [Link]

  • Iopamidol | C17H22I3N3O8 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved January 27, 2026, from [Link]

  • Iopamidol ep impurity C | C16H20I3N3O7 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • How to do HPLC method validation. (2022). YouTube. Retrieved January 27, 2026, from [Link]

  • Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. (n.d.). Retrieved January 27, 2026, from [Link]

  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). SlideShare. Retrieved January 27, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

  • Iopamidol Related Compound C (4-chloro-N1, N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-dii (1344746) | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]

  • Iopamidol - Definition, Identification, Assay - USP 2025. (n.d.). Trungtamthuoc.com. Retrieved January 27, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 27, 2026, from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Proposed destruction pathways of iopamidol during UV irradiation.... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 27, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 27, 2026, from [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 27, 2026, from [Link]

  • In vitro Effects of Gadoteric Acid and Iobitridol Toxicity and Platelet-Rich Plasma-Mediated Protection in Human Annulus Fibrosus and Nucleus Pulposus Cells. (2024). Dove Medical Press. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Iopamidol and Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and expert insights for a common challenge in the quality control of Iopamidol: achieving adequate chromatographic resolution between the active pharmaceutical ingredient (API) and its critical process impurity, Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Iopamidol Impurity C and why is its separation from Iopamidol challenging?

A1: Iopamidol Impurity C, as defined by the United States Pharmacopeia (USP), is 4-Chloro-N1, N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide.[1][2] Structurally, it is a very close analogue of Iopamidol. The primary difference is the substitution of one iodine atom on the tri-iodinated benzene ring with a chlorine atom.

This subtle structural change results in very similar physicochemical properties, including polarity and hydrophobicity. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, these two compounds exhibit very similar retention times, making them difficult to resolve.

Q2: What are the typical starting points for developing a separation method?

A2: The official pharmacopeias provide validated methods that serve as excellent starting points.

  • United States Pharmacopeia (USP): The USP monograph for Iopamidol specifies a "Related compounds" test that requires a resolution of not less than 2.0 between the Iopamidol and Impurity C peaks.[3] The method typically employs a C18 stationary phase with a mobile phase consisting of variable mixtures of water and methanol or acetonitrile.[3] The column temperature is often maintained around 35 °C.

  • European Pharmacopoeia (EP): The EP method for "Related substances" utilizes a different selectivity approach. It often specifies two phenylsilyl silica gel columns coupled in series and a higher column temperature (e.g., 60 °C). The mobile phase is typically a gradient of water (Mobile Phase A) and a mixture of acetonitrile and water (Mobile Phase B).

The choice of a phenyl-based column in the EP method is deliberate; it introduces different separation mechanisms, such as π-π interactions, which can be highly effective for separating aromatic compounds with subtle electronic differences, like those between an iodinated and a chlorinated phenyl ring.[4]

Troubleshooting Guide: Improving Resolution Between Iopamidol and Impurity C

Poor resolution is a common hurdle. This guide provides a logical, step-by-step approach to systematically improve the separation between your Iopamidol and Impurity C peaks.

dot graph TD { A[Start: Poor Resolution Rs < 2.0] --> B{Initial Check}; B --> C[System Suitability OK?]; B --> D[Peak Shape Acceptable?]; C --> E{Method Optimization}; D --> F[Address Tailing/Fronting]; E --> G[Modify Mobile Phase Gradient]; E --> H[Adjust Mobile Phase Composition]; E --> I[Change Column Temperature]; E --> J[Evaluate Stationary Phase]; G --> K[Decrease Gradient Slope]; H --> L[Change Organic Modifier %]; H --> M[Adjust pH/Buffer]; I --> N[Lower Temperature]; J --> O[Switch C18 to Phenyl];

} enddot Figure 1: A logical workflow for troubleshooting poor peak resolution.

Step 1: Assess and Optimize the Mobile Phase Gradient

The Problem: A steep gradient can cause peaks to elute too quickly and too close together, sacrificing resolution.

The Rationale: The resolution equation shows that resolution is proportional to retention time (k), selectivity (α), and efficiency (N). By making the gradient shallower (i.e., decreasing the rate of change of the strong organic solvent), you increase the retention time of both analytes. This gives the stationary phase more time to interact differently with the two compounds, which can significantly improve selectivity and, therefore, resolution.

Protocol: Gradient Optimization

  • Establish Baseline: Run your current method (e.g., based on USP or EP) and record the resolution.

  • Decrease the Slope: Identify the segment of the gradient where Iopamidol and Impurity C elute. Decrease the rate of organic solvent increase in this segment. For example, if your gradient goes from 10% to 40% acetonitrile over 10 minutes (a 3%/min slope), try reducing it to a 1.5%/min slope over a longer time.

  • Introduce Isocratic Hold: Consider adding a short isocratic hold at a mobile phase composition just before the elution of the critical pair. This can often sharpen peaks and improve separation.

  • Evaluate: Analyze the results. A shallower gradient should increase the separation between the peaks. The trade-off is a longer run time.

ParameterInitial Method (Example)Optimized Method (Example)Expected Outcome
Gradient Segment 5% to 30% B in 10 min10% to 25% B in 15 minIncreased retention and resolution
Slope 2.5% / min1.0% / min
Run Time 20 min30 min
Step 2: Adjust Mobile Phase Composition & Strength

The Problem: The choice and concentration of the organic solvent can alter selectivity.

The Rationale: While both acetonitrile and methanol are common reversed-phase solvents, they have different properties that can change their interaction with both the analyte and the stationary phase. Acetonitrile is generally a stronger solvent (leading to shorter retention times) and can offer different selectivity for aromatic compounds compared to methanol. Fine-tuning the percentage of the organic modifier directly impacts the retention factor (k). A slight decrease in organic solvent percentage will increase retention for both compounds, potentially amplifying small selectivity differences.

Protocol: Mobile Phase Adjustment

  • Solvent Screening: If using methanol, prepare a mobile phase with the same proportions using acetonitrile, and vice-versa. Compare the chromatograms. Look for changes in peak order or relative spacing (selectivity).

  • Fine-Tune Organic Content: Once the preferred solvent is selected, adjust its concentration in small increments. If your method is isocratic at 15% acetonitrile, try running it at 14% and 13%. This will increase the retention factor (k) and may improve resolution.

  • Consider pH (Advanced): Iopamidol contains several amide and hydroxyl groups. While generally neutral, extreme pH values can impact the molecule's conformation and interaction with the stationary phase. Ensure the mobile phase pH is stable and controlled, typically between 3 and 7 for silica-based columns. Small adjustments within this range can sometimes subtly influence selectivity.

Step 3: Leverage Column Temperature

The Problem: High temperatures can decrease viscosity and improve efficiency but may sometimes reduce selectivity for closely related compounds.

The Rationale: Temperature affects several chromatographic parameters. Generally, increasing temperature lowers mobile phase viscosity (reducing backpressure and sharpening peaks) and decreases analyte retention. However, the retention of different compounds can be affected by temperature to varying degrees. A study on the purification of Iopamidol noted that increasing column temperature weakened retention and resulted in lower resolution between Iopamidol and its impurities.[5] Therefore, reducing the temperature can sometimes enhance the subtle interaction differences needed for separation.

Protocol: Temperature Optimization

  • Establish Baseline: Run the separation at the current method temperature (e.g., 35 °C).

  • Decrease Temperature: Lower the column temperature in 5 °C increments. For example, test the separation at 30 °C and then 25 °C.

  • Monitor and Evaluate: Observe the impact on retention time, peak shape, and resolution. Lower temperatures will increase retention times and backpressure but may provide the necessary resolution improvement.

TemperatureRetention Time (Iopamidol)Resolution (Rs)Backpressure
35 °C10.2 min1.8150 bar
30 °C11.5 min2.1165 bar
25 °C13.1 min2.4180 bar

(Note: Data are illustrative examples)

Step 4: Change the Stationary Phase Selectivity

The Problem: A standard C18 column may not provide sufficient selectivity for this specific compound pair.

The Rationale: This is the most powerful, and often definitive, solution. Separation is fundamentally governed by the different interactions between the analytes and the stationary phase.

  • C18 (ODS) Phase: Separates primarily based on hydrophobicity. Since Iopamidol and Impurity C have very similar hydrophobicity, separation is difficult.

  • Phenyl Phase (e.g., Phenyl-Hexyl): This phase provides an alternative separation mechanism. The phenyl groups on the stationary phase can undergo π-π interactions with the electron-rich aromatic rings of Iopamidol and its impurity. The difference in electron density between the tri-iodinated ring of Iopamidol and the di-iodo-chloro ring of Impurity C can lead to a significant difference in these π-π interactions, creating selectivity where none existed on a C18 phase. This is the approach used in the European Pharmacopoeia method.

dot graph TD { subgraph "Analyte-Stationary Phase Interaction" Iopamidol -- "Hydrophobic Interaction" --> C18; ImpurityC -- "Hydrophobic Interaction" --> C18; Iopamidol -- "π-π Interaction" --> Phenyl; ImpurityC -- "π-π Interaction" --> Phenyl; end subgraph "Separation Outcome" C18 --> SimilarRetention["Similar Retention (Low Rs)"]; Phenyl --> DifferentRetention["Different Retention (High Rs)"]; end style SimilarRetention fill:#FBBC05, fontcolor:#202124 style DifferentRetention fill:#34A853, fontcolor:#FFFFFF } enddot Figure 2: Comparison of separation mechanisms on C18 vs. Phenyl columns.

Protocol: Column Selection

  • Procure a Phenyl Column: Obtain a high-quality phenyl-phase column (e.g., Phenyl-Hexyl) with similar dimensions and particle size to your current C18 column.

  • Initial Screening: Begin with the same mobile phase conditions used for the C18 column. This will often show an immediate improvement in selectivity.

  • Re-optimize: Fine-tune the gradient, temperature, and mobile phase composition as described in the steps above to fully optimize the separation on the new stationary phase. The optimal conditions for a phenyl column may be different from those for a C18 column.

By systematically working through these troubleshooting steps, you can diagnose the cause of poor resolution and implement a logical, scientifically-grounded solution to achieve a robust and reliable separation of Iopamidol and Impurity C.

References

  • Iopamidol. (n.d.). In Scribd. Retrieved January 27, 2026, from [Link]

  • PF Vol. 34 - USP-NF. (2008, February 1). Retrieved January 27, 2026, from [Link]

  • Pharmacists' Pharmacopeia. (n.d.). In PHARMACY FUN. Retrieved January 27, 2026, from [Link]

  • Iohexol | C19H26I3N3O9 | CID 3730. (n.d.). In PubChem. National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). In Shimadzu. Retrieved January 27, 2026, from [Link]

  • Wendel, F. M., Ternes, T. A., Richardson, S. D., Duirk, S. E., Pals, J. A., Wagner, E. D., & Plewa, M. J. (2016). Transformation of Iopamidol during Chlorination. Environmental Science & Technology, 50(17), 9608–9618. [Link]

  • European Pharmacopoeia 10.0. (2010, February 2). In Scribd. Retrieved January 27, 2026, from [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). In Agilent Technologies. Retrieved January 27, 2026, from [Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. [Link]

  • GENERAL INFORMATION - PMDA. (n.d.). Retrieved January 27, 2026, from [Link]

  • Transformation of Iopamidol during Chlorination | Request PDF. (2025, August 6). In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Impact of mobile phase composition on Iopamidol impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Iopamidol impurity analysis. This guide is designed for researchers, analytical scientists, and quality control professionals working on the chromatographic analysis of Iopamidol and its related substances. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered during method development and routine analysis, with a specific focus on the critical role of mobile phase composition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Peak Shape and Retention Time Issues

Question 1: My Iopamidol peak is tailing, but other peaks in the chromatogram look fine. What is the likely cause and how can I fix it?

Answer: Peak tailing specific to Iopamidol, a highly polar and neutral molecule, is often related to secondary interactions with the stationary phase or issues with the sample solvent. Iopamidol has a pKa of approximately 10.7, meaning it is non-ionized across the typical reversed-phase HPLC pH range of 2-8.[1] Therefore, pH-related effects on the molecule itself are minimal. The primary causes are:

  • Secondary Silanol Interactions: Even with modern, end-capped C18 columns, residual surface silanols can be present. The numerous hydroxyl and amide groups on Iopamidol can engage in hydrogen bonding with these silanols, creating a secondary retention mechanism that leads to peak tailing.

  • Sample Solvent Mismatch: Iopamidol is highly soluble in water.[1] If you are dissolving your sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, the sample may not properly focus on the head of the column. This leads to band broadening and tailing.

Troubleshooting Protocol:

  • Optimize Sample Diluent:

    • Protocol: Always aim to dissolve your Iopamidol sample in a diluent that is weaker than or equal in strength to the initial mobile phase.

    • Step 1: Prepare your sample by dissolving it in the initial mobile phase composition (e.g., 95% aqueous buffer / 5% acetonitrile).

    • Step 2: If solubility is an issue, use the minimum amount of organic solvent necessary and ensure the injection volume is small (e.g., < 10 µL) to minimize solvent effects.

  • Evaluate Mobile Phase Additives:

    • While Iopamidol is neutral, a very low concentration of a competing agent can sometimes improve peak shape by masking active silanols.

    • Step 1: Introduce a low concentration (e.g., 0.05% - 0.1%) of trifluoroacetic acid (TFA) to the mobile phase. This can protonate silanol groups, reducing their interaction with the analyte.

    • Step 2: Alternatively, for neutral pH, consider using a column with advanced end-capping or a different stationary phase chemistry (e.g., embedded polar group) designed to shield silanols.

Question 2: All the peaks in my chromatogram, including Iopamidol, are broad or split. What should I investigate first?

Answer: When all peaks in a chromatogram are uniformly distorted, the issue is almost always pre-column, affecting every analyte before separation occurs. This points to a physical problem in the HPLC system rather than a chemical interaction with the column.

Causality: The most common cause is a disruption of the sample path as it enters the column, leading to a distorted injection band. This can be caused by a partial blockage or a void.

Troubleshooting Workflow:

G Start All Peaks Broad/Split Check_Frit Is there a partial blockage? (e.g., inlet frit) Start->Check_Frit Investigate Check_Void Is there a void at the column inlet? Start->Check_Void Investigate Solution_Frit Reverse-flush column to waste. If unsuccessful, replace frit or column. Check_Frit->Solution_Frit Action Solution_Void Column is likely irreversible. Replace the column. Check_Void->Solution_Void Action

Caption: Troubleshooting flow for universal peak distortion.

Step-by-Step Guide:

  • Check for High Backpressure: A gradual increase in system pressure accompanying the peak shape problem is a strong indicator of a blockage at the column inlet frit, often from sample particulates or mobile phase precipitation.

  • Reverse-Flush the Column: Disconnect the column from the detector and connect the outlet to a beaker. Flush with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) in the reverse direction at a low flow rate. This can often dislodge particulates from the frit.[1]

  • Inspect for Voids: If flushing doesn't work, carefully disconnect the column inlet. A visible channel or depression in the stationary phase at the inlet indicates a void, which causes peak splitting. This is often due to pressure shocks or operating at a pH that dissolves the silica backbone and is usually irreversible. The column must be replaced.

Section 2: Resolving Critical Impurities

Question 3: I am having trouble separating Iopamidol from Impurity A (5-amino precursor). My peaks are co-eluting or have very poor resolution. How can I use the mobile phase to resolve them?

Answer: This is a classic separation challenge where understanding the physicochemical properties of the impurity is key. Iopamidol is neutral, but Iopamidol Related Compound A has a primary aromatic amine group. This group is basic and its ionization state is highly dependent on the mobile phase pH.

  • The Science: The pKa of a typical aromatic amine (like aniline) is around 4.6.

    • At a pH below 3.6 (pKa - 1), the amine is almost fully protonated (cationic, -NH₃⁺). In this state, it is highly polar and will be poorly retained on a C18 column, eluting very early.

    • At a pH above 5.6 (pKa + 1), the amine is in its neutral, free-base form (-NH₂). In this state, it is significantly more hydrophobic and will be retained much longer.

    • At a pH near its pKa (3.6 - 5.6), the impurity exists as a mixture of ionized and non-ionized forms, which often leads to poor peak shape and shifting retention times.

Since Iopamidol's retention is largely unaffected by pH, you can manipulate the pH to selectively shift the retention time of Impurity A.

G cluster_0 Mobile Phase pH < 3.5 cluster_1 Mobile Phase pH > 6.0 cluster_2 Iopamidol (Neutral) a Impurity A (-NH3+) Highly Polar Early Elution c Retention Time Relatively Constant b Impurity A (-NH2) More Hydrophobic Longer Retention

Sources

Technical Support Center: Resolving Co-eluting Peaks in Iopamidol Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of Iopamidol. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you achieve optimal separation and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What exactly are co-eluting peaks in my Iopamidol chromatogram?

A: Co-eluting peaks occur when two or more different chemical compounds are not sufficiently separated by the HPLC column and, as a result, elute at the same or very similar retention times.[1][2] This results in a single, distorted peak or a peak with a shoulder, rather than distinct, individual peaks for each compound. In the analysis of Iopamidol, this can obscure the presence of critical impurities or related substances, leading to inaccurate quantification and potential compliance issues.[3]

Q2: Why is resolving peaks in an Iopamidol chromatogram so critical?

A: The accurate quantification of Iopamidol and its related substances is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][5][6] Co-elution can lead to the over- or underestimation of the main component and its impurities. Pharmacopeial monographs, such as those from the USP, specify limits for known and unknown impurities, and unresolved peaks make it impossible to validate that these specifications are met.[4][7]

Q3: What are the most common causes of peak co-elution in Iopamidol analysis?

A: Co-elution in reversed-phase HPLC of a polar molecule like Iopamidol typically stems from three core factors of the resolution equation:

  • Insufficient Selectivity (α): The column's stationary phase and the mobile phase chemistry are not different enough in their interaction with Iopamidol and the co-eluting impurity. This is the most powerful factor to adjust for resolving overlapping peaks.[1][8]

  • Low Efficiency (N): The column may be old, damaged, or of poor quality, leading to broad peaks that are more likely to overlap. Using columns with smaller particles can increase efficiency.[8][9]

  • Inadequate Retention (k'): If peaks elute too close to the void volume, they have minimal interaction with the stationary phase, providing little opportunity for separation.[1][10]

Systematic Troubleshooting Guide

When faced with co-eluting peaks, a systematic approach is more effective than random adjustments. The following guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Initial Assessment - Is it Co-elution or a System Issue?

Before modifying your validated method, it's crucial to confirm that the issue isn't rooted in the HPLC system itself or the column's physical condition.

Q4: My Iopamidol peak has a shoulder or is split. What should I check first?

A: First, determine if the peak distortion affects all peaks or just the Iopamidol peak and a specific impurity.

  • All Peaks Distorted: If every peak in the chromatogram is split or misshapen, this points to a physical problem.[11] Check for a partially blocked column frit, a void in the column packing, or extra-column band broadening.[12][13]

  • Specific Peaks Distorted: If the problem is localized to one or two peaks, it is likely a true co-elution issue.[11]

Initial System & Column Health Checklist:

  • Check System Suitability: Review your system suitability results (e.g., tailing factor, plate count). A sudden drop in performance indicates a problem.

  • Inspect for Leaks: Ensure all fittings are secure.

  • Column Contamination: Strongly retained compounds from previous injections can build up and interfere with peak shape.[12] Consider flushing the column with a strong solvent or using a guard column.[12]

  • Sample Overload/Solvent Effects: Injecting too much sample or dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[13] Try reducing the injection volume or dissolving the sample in the mobile phase.

Troubleshooting Workflow for Co-eluting Peaks

G cluster_0 Step 1: Initial Checks cluster_1 Step 2: Method Optimization cluster_2 Step 3: Fine-Tuning Start Co-eluting Peaks Observed CheckSystem Q: All peaks affected? Start->CheckSystem SystemIssue Troubleshoot System: - Check for voids/plugs - Column cleaning - Sample solvent effect CheckSystem->SystemIssue Yes CoelutionIssue Proceed to Method Optimization CheckSystem->CoelutionIssue No OptimizeMP Q: Can Mobile Phase be optimized? CoelutionIssue->OptimizeMP AdjustpH Adjust Mobile Phase pH OptimizeMP->AdjustpH AdjustOrganic Change Organic Modifier (% or Type) AdjustpH->AdjustOrganic FineTune Adjust Temperature & Flow Rate Resolved Peaks Resolved FineTune->Resolved SelectStationaryPhase SelectStationaryPhase SelectStationaryPhase->FineTune

Step 2: Manipulating Selectivity - The Power of the Mobile Phase

Changing the mobile phase is often the most effective way to resolve co-eluting peaks.[8]

Q5: How can I use the mobile phase to separate my Iopamidol peak from a closely eluting impurity?

A: The key is to alter the chemical environment to make the two compounds interact differently with the stationary phase. This is primarily achieved by adjusting the mobile phase pH or changing the organic solvent.[14]

  • pH Adjustment: Iopamidol and its potential impurities may have different ionizable groups. Adjusting the mobile phase pH can change the charge state of these molecules, significantly impacting their retention time.[14][15] For acidic analytes, using a lower pH (ion-suppression) increases retention. For basic analytes, a higher pH does the same. A small change in pH can sometimes reverse the elution order of two compounds, providing resolution.

  • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[16] Acetonitrile and methanol have different properties; methanol is a protic solvent that can engage in hydrogen bonding differently than the aprotic acetonitrile, which can be enough to resolve stubborn peaks.

ParameterEffect on ChromatogramRationale & Best Practices
Mobile Phase pH High impact on selectivity for ionizable compounds.Iopamidol contains amide and hydroxyl groups. Impurities may have acidic or basic functionalities. A pH scouting study (e.g., running at pH 3, 5, and 7) can quickly reveal the "sweet spot" for resolution. Always use a buffer to maintain a stable pH.[14]
Organic Modifier Type Changes selectivity (α).If using acetonitrile, try methanol, or vice-versa. This is a powerful tool when pH adjustments are insufficient.[16]
Organic Modifier % Affects retention (k').Decreasing the percentage of organic solvent will increase the retention time of all components, which can sometimes improve resolution if peaks were eluting too early.[9] This is most effective for moderately overlapped peaks.[8]

Protocol: Mobile Phase pH Scouting Study

  • Prepare Buffers: Prepare three identical mobile phases, but with the aqueous portion buffered at different pH values (e.g., pH 3.0, pH 5.0, pH 7.0). Ensure the chosen pH is within the stable range of your column.

  • Equilibrate: Equilibrate the column thoroughly with the first mobile phase (e.g., pH 3.0) for at least 15-20 column volumes.

  • Inject Sample: Inject your Iopamidol sample containing the co-eluting impurity.

  • Repeat: Repeat steps 2 and 3 for the other pH conditions.

  • Analyze: Compare the three chromatograms. Look for changes in the relative retention times of the Iopamidol peak and the impurity. The optimal pH will show the greatest separation between the two peaks.

Step 3: Changing the Stationary Phase

Q6: I've optimized my mobile phase, but two peaks are still fused. Is my column the problem?

A: Yes, if mobile phase adjustments don't provide sufficient resolution, the stationary phase chemistry may not be suitable for your specific separation. The standard C18 column is an excellent starting point, but it may not be able to differentiate between structurally similar compounds.[1]

  • Expert Insight: Iopamidol is a highly polar molecule.[17] While a C18 column works, alternative stationary phases can offer different interaction mechanisms, leading to enhanced selectivity.

Stationary PhasePrimary Interaction MechanismBest For Resolving...
C18 (ODS) HydrophobicGeneral purpose, good starting point.
C8 (Octyl) Less hydrophobic than C18Analytes that are too strongly retained on C18.
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds or those with double bonds. Can provide unique selectivity for Iopamidol and related aromatic impurities.[18]
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityPolar compounds. Can be used in both reversed-phase and normal-phase modes.[18][19]
Embedded Polar Group (e.g., Amide, AQ) Hydrophobic & H-bondingPolar compounds that are poorly retained on C18. Offers alternative selectivity.[1]
Step 4: Fine-Tuning with Temperature and Flow Rate

Q7: Can small changes to temperature or flow rate fix my co-elution?

A: These parameters generally have a smaller effect on selectivity than mobile phase or stationary phase changes, but they can be useful for fine-tuning a separation.

  • Temperature: Increasing column temperature decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and may slightly alter selectivity.[10][20] However, for Iopamidol, studies have shown that increasing temperature can sometimes reduce resolution with certain impurities, so it should be optimized carefully, for example, between 20-30°C.[21][22]

  • Flow Rate: Decreasing the flow rate can increase peak-to-peak resolution by improving column efficiency, but it will also lead to longer run times and broader peaks. This is a trade-off that must be balanced with analytical throughput needs.

G Change pH Change Alters Ionization & Reverses Elution Retention_High Retention_High Retention_Low Retention_Low Iopamidol_Low Iopamidol_Low Iopamidol_High Iopamidol_High ImpurityA_Low ImpurityA_Low ImpurityA_High ImpurityA_High ImpurityB_Low ImpurityB_Low ImpurityB_High ImpurityB_High

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.[Link]

  • HPLC Troubleshooting Guide. SRI.[Link]

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed.[Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate.[Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum.[Link]

  • USP Monographs: Iopamidol. USP29-NF24.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.[Link]

  • Why do i get two peaks on my HPLC run? ResearchGate.[Link]

  • Iopamidol Injection. USP-NF.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Tips to Help Maximize Resolution. Agilent.[Link]

  • USP Monographs: Iopamidol Injection. USP29-NF24.[Link]

  • Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.[Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.[Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right. LCGC North America.[Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.[Link]

  • Iopamidol. Pharmacopeia.cn.[Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.[Link]

  • IOPAMIDOL. precisionFDA.[Link]

  • Equivalent HPLC Columns. Separation Methods Technologies.[Link]

  • Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. National Institutes of Health.[Link]

  • HPLC Column Equivalent List. GL Sciences.[Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Iopamidol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of Iopamidol and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we delve into the common challenges encountered during the detection of trace-level impurities in Iopamidol and provide in-depth, field-proven troubleshooting strategies to enhance detection sensitivity and ensure robust analytical outcomes. Our approach is rooted in a deep understanding of chromatographic principles and mass spectrometric behavior, contextualized within the stringent regulatory landscape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most pressing questions and issues that arise during the analysis of Iopamidol impurities. We will progress from foundational concepts to advanced troubleshooting scenarios.

Section 1: Understanding Iopamidol and Its Impurities

Q1: What are the common impurities associated with Iopamidol, and where do they originate?

A1: Iopamidol, a non-ionic, iodinated X-ray contrast agent, can contain several impurities originating from its complex multi-step synthesis or degradation over time.[1] These are categorized as process-related impurities and degradation products. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several potential impurities. Understanding the nature of these impurities is the first step in developing a sensitive and specific analytical method.

Table 1: Common Iopamidol Impurities and Their Likely Origins

Impurity NameMolecular FormulaLikely Origin
Impurity A (5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide)C₁₄H₁₈I₃N₃O₆Synthesis Intermediate (Incomplete acylation)
Impurity B (Desmethyl Iopamidol)C₁₆H₂₀I₃N₃O₈Potential Side-product
Impurity C (5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide)C₁₆H₂₀I₃N₃O₇Synthesis-related
Impurity D (3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid)C₁₄H₁₅I₃N₂O₇Synthesis-related
Impurity E C₁₉H₂₄I₃N₃O₉Synthesis-related
Impurity F Not specifiedSynthesis-related
Impurity G Not specifiedSynthesis-related
Impurity H C₁₇H₂₂ClI₂N₃O₈Synthesis-related (Chlorinated analog)
Impurity I C₁₇H₂₂ClI₂N₃O₈Synthesis-related (Chlorinated analog)
Impurity J Not specifiedSynthesis-related
Impurity K Not specifiedSynthesis-related

This table is a compilation of information from various sources and is not exhaustive.

Forced degradation studies are crucial to identify potential degradation products that may not be present in freshly synthesized batches.[2][3] These studies typically involve exposing Iopamidol to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[4]

Section 2: HPLC-UV Method Optimization and Troubleshooting

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for the routine analysis of Iopamidol and its impurities. The European Pharmacopoeia provides a standardized method which serves as an excellent starting point.

Q2: My HPLC chromatogram shows poor resolution between Iopamidol and its impurities, particularly Impurity H and I. How can I improve this?

A2: This is a common challenge, as some impurities are structurally very similar to Iopamidol. The European Pharmacopoeia method for related substances in Iopamidol specifies a resolution of at least 2.0 between the peaks for impurity H and iopamidol.[5] If you are not achieving this, consider the following systematic approach:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Check_Column Verify Column Health - Age and injection count? - Correct stationary phase (L1)? - Correct dimensions? Start->Check_Column Optimize_Mobile_Phase Mobile Phase Optimization - Prepare fresh mobile phase. - Verify pH and composition. - Consider slight modifications to organic ratio. Check_Column->Optimize_Mobile_Phase Column OK Good_Resolution Resolution Achieved Check_Column->Good_Resolution Issue Found & Fixed Adjust_Gradient Gradient Profile Adjustment - Is the gradient slope too steep? - Introduce a shallower segment around the elution time of critical pairs. Optimize_Mobile_Phase->Adjust_Gradient No Improvement Optimize_Mobile_Phase->Good_Resolution Improvement Seen Temperature_Control Evaluate Column Temperature - Is the temperature stable? - Lowering temperature can increase retention and improve resolution. Adjust_Gradient->Temperature_Control No Improvement Adjust_Gradient->Good_Resolution Improvement Seen Flow_Rate Assess Flow Rate - Is the flow rate accurate and stable? - A lower flow rate can increase efficiency. Temperature_Control->Flow_Rate No Improvement Temperature_Control->Good_Resolution Improvement Seen Flow_Rate->Good_Resolution Improvement Seen

Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC analysis of Iopamidol impurities.

In-depth Explanation:

  • Column Health: A worn-out column is a primary suspect for resolution loss. The stationary phase can degrade, or the column packing can become voided. Always log the number of injections on each column.

  • Mobile Phase: The mobile phase composition is critical. Ensure accurate preparation and pH adjustment. For Iopamidol, which is highly water-soluble, slight changes in the aqueous buffer or the organic modifier can significantly impact selectivity.

  • Gradient Profile: A linear gradient may not be optimal for all impurity profiles. Introducing a shallower gradient segment around the elution time of the closely eluting peaks (like Iopamidol and Impurity H/I) can significantly enhance their separation.

  • Temperature: Temperature affects both viscosity of the mobile phase and the kinetics of mass transfer. Lowering the column temperature generally increases retention and can improve the resolution of closely related compounds.[6]

Q3: I am observing peak tailing for the Iopamidol peak and some impurity peaks. What are the likely causes and solutions?

A3: Peak tailing can compromise peak integration and, therefore, the accuracy of quantification. The causes can be chemical or physical.

Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Column_Frit Inspect Column Inlet Frit - Is it blocked? - Reverse flush the column (if permissible). Start->Check_Column_Frit Sample_Overload Evaluate Sample Concentration - Is the concentration too high? - Inject a 10-fold dilution. Check_Column_Frit->Sample_Overload Frit is Clear Good_Peak_Shape Symmetrical Peaks Achieved Check_Column_Frit->Good_Peak_Shape Issue Fixed Mobile_Phase_pH Check Mobile Phase pH - Is it appropriate for the analytes? - Adjust pH to suppress silanol interactions. Sample_Overload->Mobile_Phase_pH No Overload Sample_Overload->Good_Peak_Shape Improvement Seen Column_Chemistry Consider Column Chemistry - Are there secondary interactions with silanols? - Use a column with better end-capping or a different stationary phase. Mobile_Phase_pH->Column_Chemistry pH is Correct Mobile_Phase_pH->Good_Peak_Shape Improvement Seen Column_Chemistry->Good_Peak_Shape Improvement Seen

Caption: A decision tree for diagnosing and resolving peak tailing issues in HPLC.

Causality Explained:

  • Blocked Frit: Particulate matter from the sample or the system can clog the inlet frit of the column, leading to a distorted flow path and peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing peak distortion.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing. While Iopamidol is non-ionic, some impurities may have functional groups susceptible to these interactions. Adjusting the mobile phase pH or using a mobile phase additive like triethylamine in small concentrations can mitigate this. Using a well-end-capped column is also crucial.

Section 3: Enhancing Sensitivity with LC-MS/MS

For the detection and quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[7]

Q4: I need to develop a sensitive LC-MS/MS method for Iopamidol impurities. How do I select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM)?

A4: Developing a robust MRM method involves a systematic approach, starting with understanding the ionization and fragmentation behavior of your analytes.

Protocol for MRM Method Development

  • Analyte Infusion: Begin by infusing a standard solution of Iopamidol and each available impurity standard directly into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization, ESI) and to identify the most abundant precursor ion. For Iopamidol and its impurities, ESI in positive mode is generally effective, often forming protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) or ammonium ([M+NH_4]^+).

  • Product Ion Scan: Perform a product ion scan (or tandem MS scan) on the selected precursor ion for each analyte. This will reveal the characteristic fragment ions.

  • Selection of MRM Transitions: Choose at least two MRM transitions for each analyte – a quantifier (most intense and stable fragment) and a qualifier (another specific fragment).[8] This enhances the reliability of identification.

  • Optimization of MS Parameters: For each MRM transition, optimize the collision energy (CE) and other compound-dependent parameters (e.g., declustering potential) to maximize the signal intensity.

Table 2: Proposed MRM Transitions for Iopamidol and Key Impurities (for method development)

CompoundPrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Rationale for Fragmentation
Iopamidol 778.0 ([M+H]^+)542.0615.9Loss of the dihydroxypropylamino side chain; Loss of the lactamido side chain.
Impurity A 706.0 ([M+H]^+)470.0544.0Loss of a dihydroxypropylamino side chain; Loss of a side chain with the amino group.
Impurity B 764.0 ([M+H]^+)528.0601.9Similar fragmentation pattern to Iopamidol with a mass shift of 14 Da.
Impurity C 748.0 ([M+H]^+)512.0586.0Fragmentation pattern analogous to Iopamidol with a different side chain.

Note: These are proposed transitions and should be experimentally verified and optimized on your specific instrument.

Q5: My signal-to-noise ratio for trace impurities is too low. What strategies can I employ to enhance sensitivity?

A5: Low signal-to-noise can be addressed by either increasing the signal or decreasing the noise.

Strategies for Sensitivity Enhancement

Sensitivity_Enhancement cluster_signal Signal Enhancement cluster_noise Noise Reduction Start Low Signal-to-Noise Increase_Signal Increase Analyte Signal Start->Increase_Signal Decrease_Noise Decrease Background Noise Start->Decrease_Noise Optimize_MS Optimize MS Source Parameters - Nebulizer gas, drying gas temperature, capillary voltage. Increase_Signal->Optimize_MS High_Purity_Solvents Use High-Purity Solvents and Reagents - Reduces chemical noise. Decrease_Noise->High_Purity_Solvents Mobile_Phase_Additives Use Mobile Phase Additives - Ammonium formate or acetate can improve ionization efficiency. Optimize_MS->Mobile_Phase_Additives Column_Dimensions Reduce Column Inner Diameter - Smaller ID columns can increase peak concentration. Mobile_Phase_Additives->Column_Dimensions Sample_Cleanup Implement Sample Cleanup - Solid-Phase Extraction (SPE) to remove matrix components. High_Purity_Solvents->Sample_Cleanup Divert_Valve Use a Divert Valve - Divert early and late eluting components away from the MS source. Sample_Cleanup->Divert_Valve

Caption: Dual strategies for enhancing LC-MS/MS sensitivity by increasing analyte signal and reducing background noise.

In-depth Explanation:

  • MS Source Optimization: The efficiency of ion generation and transmission into the mass spectrometer is paramount. Systematically optimize source parameters for your specific analytes.

  • Mobile Phase Chemistry: The addition of volatile salts like ammonium formate or acetate can facilitate the formation of protonated or adduct ions, leading to a more stable and intense signal.

  • Chromatography: Using columns with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) concentrates the analyte as it elutes, leading to taller, sharper peaks and thus a better signal-to-noise ratio.

  • Sample Preparation: A clean sample is essential for low-level detection. Matrix components can suppress the ionization of your target analytes. Solid-Phase Extraction (SPE) can be a powerful tool to remove interfering substances.

By systematically applying these principles and troubleshooting workflows, you can develop robust and sensitive methods for the detection of trace-level Iopamidol impurities, ensuring the quality and safety of your pharmaceutical products.

References

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • European Pharmacopoeia. (2024). Iopamidol Monograph. EDQM.
  • Zhang, Q., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Se Pu, 36(10), 989-994. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs: Iopamidol. Retrieved from [Link]

  • Stoll, D. R. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 586-593. Retrieved from [Link]

  • Ens, W., et al. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(12), 2789-2798. Retrieved from [Link]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Forensic Toxicology Research & Innovation. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Xu, B., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 221, 358-366. Retrieved from [Link]

  • Patil, S., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 20-27. Retrieved from [Link]

  • PubChem. (n.d.). Iopamidol. National Center for Biotechnology Information. Retrieved from [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound.
  • Singh, S., & Handa, T. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 140-150. Retrieved from [Link]

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 491-497. Retrieved from [Link]

  • Medicines Evaluation Board. (2022). Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Peak Tailing for Iopamidol and Related Substances

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Iopamidol and its related substances. As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with a deep, mechanistic understanding of why peak tailing occurs with these specific compounds and to offer robust, field-proven strategies to overcome it. The protocols and explanations here are structured to create a self-validating system, empowering you to diagnose and solve issues logically and efficiently.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Root Causes of Peak Tailing

Question 1: I'm seeing significant peak tailing with Iopamidol. What are the fundamental causes?

Answer: Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common issue that indicates a problem with your separation.[1][2] It compromises resolution, affects accurate integration, and can lead to unreliable quantification.[3] For a molecule like Iopamidol, the causes are multifaceted but can be broadly categorized into two areas: undesirable secondary chemical interactions and physical or system-related effects.[4]

The primary chemical cause is the presence of multiple retention mechanisms.[1] While the main goal in reversed-phase chromatography is hydrophobic interaction, secondary interactions can occur. Iopamidol, with its multiple amide and hydroxyl groups, and its potential impurities (like aromatic amines) are particularly susceptible to:

  • Silanol Interactions: This is the most frequent cause. Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (typically > 3), these silanols can become ionized (Si-O⁻) and interact strongly with polar or basic functional groups on your analyte, creating a secondary, ion-exchange-like retention mechanism that leads to tailing.[1][3][5]

  • Metal Chelation: Iopamidol's structure contains multiple oxygen and nitrogen atoms that can act as Lewis bases, forming chelation complexes with metal ions.[6] These metal ions can be present as impurities in lower-quality silica packing or can leach from stainless steel components of the HPLC system (e.g., frits, tubing), especially under certain mobile phase conditions.[7][8][9] This interaction results in significant peak distortion.[10]

  • Extra-Column Effects: Physical issues in your HPLC system can also introduce tailing. These include excessive dead volume in tubing and connections, a developing void at the column inlet, or a partially blocked frit.[3][4]

Part 2: Troubleshooting Stationary Phase and Analyte Interactions

Question 2: How can I diagnose and solve peak tailing caused by silanol interactions, especially for Iopamidol's basic impurities?

Answer: This is a critical issue, particularly for the analysis of related substances, as impurities like Iopamidol Related Compound A (a free aromatic amine) are more prone to silanol interactions than the neutral Iopamidol molecule.[11][12] The key is to control the ionization state of both the silanol groups and the basic analytes.

Causality: At a mobile phase pH above 3-4, residual silanols on the silica surface deprotonate (Si-OH → Si-O⁻), creating negatively charged sites. Basic analytes, if not fully protonated, will have a strong electrostatic interaction with these sites, causing tailing.[1][13]

Troubleshooting Protocol: Mitigating Silanol Interactions

Step 1: Mobile Phase pH Adjustment (The Primary Tool) The most effective strategy is to lower the mobile phase pH. By operating at a pH of 2.5–3.0, you ensure that the vast majority of surface silanols are protonated (Si-OH) and neutral, effectively eliminating the ion-exchange interaction.[1][10][14]

  • Action: Prepare your aqueous mobile phase component with an appropriate buffer or acid to maintain a stable pH. For example, use 0.1% formic acid (pH ≈ 2.8) or a 20 mM potassium phosphate buffer adjusted to pH 2.5.[5][15]

  • Verification: The peak shape of basic impurities should become significantly more symmetrical. Note that retention times may change, requiring a re-optimization of the mobile phase gradient.[1]

Step 2: Column Technology Selection Modern columns are designed to minimize these effects.

  • Action: Use a high-purity, Type B silica column that is thoroughly end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to block many of the residual silanols that remain after bonding the primary C18 chains.[1][3][16]

  • Expert Tip: For particularly stubborn basic compounds, consider a column with a polar-embedded phase or a polar-endcapped phase. These stationary phases have a hydrophilic group embedded in or near the base of the alkyl chain, which helps to shield the analytes from the underlying silica surface.[3][17]

Step 3: Evaluate Mobile Phase Additives (Use with Caution) An older technique involves adding a "competing base" like triethylamine (TEA) to the mobile phase.[14] The idea is that the TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Action (if necessary): Add a low concentration of TEA (e.g., 5-10 mM) to your mobile phase.

  • Trustworthiness Note: This approach is less common now due to potential for shortening column lifetime and causing baseline disturbances. Modern, high-quality columns are a superior solution.[14][15]

The following diagram illustrates how mobile phase pH dictates the interaction between a basic analyte and the silica surface.

Silanol_Interaction cluster_conditions Mobile Phase pH cluster_surface Silica Surface State cluster_result Chromatographic Result Low_pH Low pH (e.g., 2.7) Protonated Protonated Silanol (Si-OH) Neutral Surface Low_pH->Protonated Suppresses Ionization Mid_pH Mid pH (e.g., 5.0) Ionized Ionized Silanol (Si-O⁻) Negative Surface Mid_pH->Ionized Allows Ionization Good_Peak Symmetrical Peak Protonated->Good_Peak Primary Hydrophobic Interaction Only Bad_Peak Tailing Peak Ionized->Bad_Peak Secondary Electrostatic Interaction Occurs Analyte Basic Analyte (e.g., R-NH2) Analyte->Low_pH Enters Column Analyte->Mid_pH Enters Column

Caption: Mechanism of pH-dependent silanol interaction with basic analytes.

Question 3: My Iopamidol peak itself is tailing, even though it's a neutral compound. Could this be metal chelation?

Answer: Yes, this is a very likely cause. While Iopamidol is non-ionic, its structure is rich in electron-donating oxygen and nitrogen atoms in the amide and hydroxyl groups. This makes it a potential chelating agent for metal ions.

Causality: If your HPLC system's fluid path contains stainless steel that leaches metal ions (Fe³⁺, Ni²⁺), or if your column's silica packing has metal impurities, Iopamidol can form complexes with these ions at the stationary phase surface. This secondary interaction mechanism leads to distorted peaks.[6][7][9] This problem can be intermittent and may worsen over time as the column becomes more contaminated.[8]

Troubleshooting Protocol: Diagnosing and Preventing Metal Chelation

Step 1: The EDTA Test (Diagnosis) A simple way to confirm metal chelation is to add a strong chelating agent to your sample diluent.

  • Action: Prepare a sample of Iopamidol in your mobile phase, and another sample in the mobile phase containing a small amount of Ethylenediaminetetraacetic acid (EDTA), for instance, 0.1 mM. Inject both.

  • Verification: If the peak shape dramatically improves (becomes sharper and more symmetrical) in the presence of EDTA, metal chelation is the confirmed cause.[18] The EDTA complexes with the free metal ions, preventing them from interacting with your analyte.

Step 2: System and Column Passivation (Solution) If chelation is confirmed, you need to address the source of the metal ions.

  • Action 1 (System): Consider using a biocompatible HPLC system with PEEK or titanium components, which are more inert than stainless steel.[6][9]

  • Action 2 (Column): Use modern columns specifically marketed as being "metal-deactivated" or having low metal content. If you suspect the column is already contaminated, you can try to wash it with a chelating agent. However, this is often a temporary fix, and column replacement is the most reliable solution.[2]

  • Expert Tip: Be aware that even biocompatible systems can have stainless steel frits in the column, which remain a potential source of metal ions. Some manufacturers now offer columns with PEEK-encased frits to create a fully metal-free flow path.[7]

Part 3: Systematic Troubleshooting Workflow

Question 4: I have peak tailing, but I'm not sure where to start. Is there a logical workflow to follow?

Answer: Absolutely. A systematic approach saves time and prevents unnecessary changes to your method. The key is to first distinguish between system-level (physical) problems and method-level (chemical) problems.

This workflow will guide you from initial observation to a probable cause and solution.

Troubleshooting_Workflow Start Peak Tailing Observed q1 Are ALL peaks tailing? Start->q1 q2 Are only specific peaks (e.g., basics, Iopamidol) tailing? q1->q2 No res_system Probable Cause: System/Hardware Issue (Extra-Column Volume) q1->res_system Yes q3 Does peak shape improve with lower sample load? q2->q3 Yes res_chem Probable Cause: Chemical Secondary Interactions q3->res_chem No res_overload Probable Cause: Mass Overload q3->res_overload Yes sol_system Action: 1. Check all fittings for gaps. 2. Use smaller ID tubing. 3. Inspect column for void/blockage. res_system->sol_system res_silanol Probable Cause: Silanol Interactions res_chem->res_silanol Affects basic impurities more res_metal Probable Cause: Metal Chelation res_chem->res_metal Affects Iopamidol peak specifically sol_overload Action: 1. Reduce injection volume. 2. Lower sample concentration. res_overload->sol_overload sol_silanol Action: 1. Lower mobile phase pH to <3. 2. Use a modern, end-capped column. res_silanol->sol_silanol sol_metal Action: 1. Perform EDTA test. 2. Use metal-deactivated column. 3. Consider biocompatible system. res_metal->sol_metal

Caption: A systematic workflow for diagnosing the cause of peak tailing.

Experimental Protocol: Column Void/Blockage Check

If you suspect a physical column problem (indicated by all peaks tailing and possibly an increase in backpressure), follow this procedure:

  • Disconnect: Disconnect the column from the detector.

  • Reverse Flow: Reverse the column direction and connect the original outlet to the injector.

  • Flush to Waste: Pump a strong solvent (e.g., 100% Acetonitrile or Isopropanol) through the column to waste at a low flow rate (e.g., 0.2 mL/min). Do this for at least 10-15 column volumes. This can dislodge particulates from the inlet frit.[1]

  • Check Pressure: Monitor the backpressure. A sudden drop may indicate the blockage has cleared.

  • Reconnect and Test: Reinstall the column in the correct direction and test with your standards. If tailing persists, the column bed may have a permanent void, and the column should be replaced.[1][4]

Part 4: Optimizing Your Method for Peak Symmetry

Question 5: How do I choose the best column and mobile phase conditions from the start to prevent peak tailing for Iopamidol?

Answer: Proactive method development is always better than reactive troubleshooting.[19][20] For Iopamidol and its related substances, success hinges on anticipating and preventing the secondary interactions we've discussed.

Column Selection: Your choice of column is the most important factor.[21] A modern, high-quality column can make method development significantly easier.

Column TypeSuitability for IopamidolRationale & Key Considerations
Standard C18 (Type A Silica) Not RecommendedHigh in metal impurities and acidic silanols; very likely to cause severe tailing.[14]
High-Purity, End-Capped C18 (Type B Silica) Highly Recommended The industry standard. Low silanol activity and minimal metal content provide good peak shape, especially at low pH.[1][3]
Polar-Embedded Phase Excellent ChoiceThe embedded polar group (e.g., amide, carbamate) shields analytes from residual silanols and provides alternative selectivity. Also helps prevent phase collapse in highly aqueous mobile phases.
HILIC (Hydrophilic Interaction Liquid Chromatography) Alternative OptionIopamidol is quite polar. If it is poorly retained on reversed-phase columns, HILIC is a viable alternative. This mode uses a polar stationary phase (like amide or diol) with a high organic mobile phase.[22][23][24]

Mobile Phase Optimization: Control of the mobile phase is crucial for managing peak shape, especially for ionizable impurities.[25]

ParameterRecommendationScientific Justification
pH 2.5 - 3.0 Suppresses silanol ionization (Si-OH), minimizing secondary interactions with basic analytes.[10][26]
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH, which is critical for reproducibility.[5] Insufficient buffering can lead to peak shape issues.[27]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. Evaluate both during development.
Ionic Strength Use a bufferIncreasing ionic strength can sometimes improve the peak shape of charged analytes by mitigating mutual repulsion effects on the stationary phase.[14]

By starting with a high-quality, end-capped C18 column and a buffered mobile phase at low pH, you create an environment where the desired hydrophobic retention mechanism is dominant, proactively minimizing the risk of peak tailing for both Iopamidol and its critical related substances.

References
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International - Chromatography Online. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Thermo Fisher Scientific. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • Iopamidol USP 2025. (2025). Trungtamthuoc.com. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • Dynamic effect of secondary equilibria in reversed-phase chromatography. (n.d.). ACS Publications. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. [Link]

  • Iopamidol. (n.d.). Scribd. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek Corporation. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020). PubMed. [Link]

  • Top Three HPLC Method Development Tips. (2019). LCGC International. [Link]

  • Iopamidol Injection USP. (n.d.). EFDA. [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024). LCGC International. [Link]

  • Picking the Perfect HPLC Column. (2014). Biocompare. [Link]

  • Preparation and evaluation of iopamidol parenteral formulation. (n.d.). CORE. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. [Link]

  • Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. (n.d.). ResearchGate. [Link]

Sources

Iopamidol HPLC Analysis: Technical Support Center for Run Time Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iopamidol HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods for higher throughput without compromising data quality. Here, we will address common challenges and provide actionable strategies, troubleshooting guides, and validated protocols to significantly reduce your analysis time.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the most straightforward way to decrease the run time of my existing Iopamidol HPLC method?

A1: The simplest approach is to increase the mobile phase flow rate.[1][2] However, this is a trade-off. While the analysis will be faster, it will lead to a proportional increase in system backpressure and may reduce the separation efficiency (resolution) between Iopamidol and its related substances.[2] This strategy is most effective when your current method has a large separation between peaks, providing a resolution margin to spare.[3] Before committing to a higher flow rate, it is crucial to verify that your system's pressure limits are not exceeded and that critical peak pairs remain adequately resolved according to your system suitability test (SST) criteria.

Q2: Can I just shorten my column to get a faster analysis?

A2: Yes, reducing the column length is a very effective way to decrease run time, as the analysis time is directly proportional to the column's length.[4] If you halve the column length from 250 mm to 125 mm while keeping all other parameters the same, you will roughly halve your run time. However, be aware that this will also reduce the column's efficiency (the number of theoretical plates), which can compromise resolution.[4] This approach is best suited for methods where the initial resolution is more than sufficient.

Q3: What is the benefit of switching to a UHPLC system for Iopamidol analysis?

A3: Ultra-High-Performance Liquid Chromatography (UHPLC) systems are specifically designed for high-throughput analysis. They operate at much higher pressures than standard HPLC systems (typically >600 bar or 9,000 psi). This allows for the use of columns packed with smaller particles (typically sub-2 µm). Smaller particles provide significantly higher separation efficiency, which allows for the use of shorter columns and higher flow rates to achieve very fast separations (often under 2 minutes) without a significant loss in resolution. The combined use of higher temperatures, higher pressures, and smaller particles is one of the most effective ways to achieve high-speed analysis.[5]

Q4: My target peak, Iopamidol, elutes early. Can I stop the run shortly after it comes out to save time?

A4: This is strongly discouraged. Stopping the run before all sample components and impurities have eluted can lead to carryover into subsequent injections.[6] This contamination will compromise the accuracy and validity of your following results.[6] A better strategy is to optimize the method to elute all components in a shorter overall time, for instance, by incorporating a gradient elution step after your main peak has eluted to quickly flush any remaining compounds from the column.[6]

Troubleshooting Guide: Specific Issues & Solutions

Q5: I've shortened my column, but now my Iopamidol peak is co-eluting with a known impurity. How do I regain the lost resolution?

A5: When shortening a column reduces resolution, you must compensate by increasing the column's efficiency. The most effective way to do this is by switching to a column with a smaller particle size.[7] For example, if you move from a 150 mm column with 5 µm particles to a 75 mm column, consider using a column with 3 µm or 1.8 µm particles. The smaller particles provide more theoretical plates per unit length, which will help to resolve the co-eluting peaks.[7] Additionally, you can optimize the mobile phase composition to improve selectivity between the two peaks.

Table 1: Impact of Column Parameter Adjustments on HPLC Performance

Parameter ChangeEffect on Run TimeEffect on ResolutionEffect on BackpressurePrimary Consideration
Increase Flow Rate DecreasesMay Decrease[2]IncreasesSystem pressure limits and maintaining SST.
Decrease Column Length Decreases[4]Decreases[4]DecreasesSufficient initial resolution is required.
Decrease Particle Size Decreases (enables higher flow)Increases[7]Increases SignificantlyRequires a UHPLC system for sub-2 µm particles.
Increase Temperature DecreasesMay Increase or DecreaseDecreasesAnalyte and column stability at higher temperatures.
Q6: I've switched to a column with smaller particles to speed up my analysis, but now my system backpressure is too high. What can I do?

A6: High backpressure is an expected consequence of reducing particle size and/or increasing flow rate.[4] Here is a systematic approach to manage it:

  • Confirm the Source: First, remove the column and replace it with a union to measure the system's intrinsic pressure.[8] If the pressure remains high, the blockage is in the instrument (e.g., clogged tubing, injector, or filters).[8] If the pressure returns to normal, the column is the source.

  • Column Flushing: If the column is the issue, try back-flushing it (reversing the flow direction) to dislodge any particulate matter from the inlet frit.[9] Note: Always check the column manufacturer's instructions to ensure it is safe to back-flush.

  • Mobile Phase Viscosity: Consider slightly increasing the column temperature (e.g., from 25°C to 35°C). This will decrease the viscosity of the mobile phase, thereby lowering the backpressure.[10]

  • System Optimization: Ensure you are using a UHPLC system designed to handle these higher pressures. Standard HPLC systems are typically limited to 400-600 bar.

Q7: My Iopamidol peak shape is poor (tailing) with my new, faster method. What is causing this?

A7: Peak tailing in a fast HPLC method can often be attributed to several factors:

  • Secondary Interactions: Unwanted interactions can occur between Iopamidol and the stationary phase. Optimizing the mobile phase pH with additives like a small amount of acid (e.g., formic acid) can help suppress these interactions and improve peak shape.[11]

  • Column Overload: Injecting too large a sample volume or too high a concentration can lead to peak distortion.[10] Try reducing the injection volume.

  • Extra-Column Effects: In fast HPLC, the volume of the tubing between the injector and the detector (extra-column volume) becomes critical. Excessive volume can cause peak broadening and tailing. Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that the tubing lengths are as short as possible.

Method Optimization & Protocols

Workflow for Method Modernization: HPLC to UHPLC

Transferring a standard HPLC method to a UHPLC system can dramatically reduce run times while maintaining or even improving data quality. This workflow outlines the key steps and considerations.

Method_Modernization cluster_0 Phase 1: Initial Assessment & Calculation cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Validation Start Start with Validated HPLC Method Assess Assess Resolution of Critical Peak Pairs Start->Assess Select Select UHPLC Column (Shorter Length, Smaller Particles) Assess->Select Calc Calculate Scaled Flow Rate & Gradient Select->Calc Run Perform Initial UHPLC Run with Scaled Parameters Calc->Run Eval Evaluate Resolution, Peak Shape & Pressure Run->Eval Opt Fine-tune Parameters (Temp, Gradient, pH) Eval->Opt If SST Fails Validate Perform Method Validation (Robustness, Specificity, etc.) Eval->Validate If SST Passes Opt->Validate Final Finalized Fast UHPLC Method Validate->Final

Caption: A workflow for transferring an Iopamidol HPLC method to a faster UHPLC method.

Protocol: Transferring a Standard Iopamidol Method to a Fast UHPLC Method

This protocol assumes a starting HPLC method using a C18 column, 250 mm x 4.6 mm, 5 µm particle size.

Objective: To reduce run time by at least 75% while maintaining system suitability.

1. Select an Appropriate UHPLC Column:

  • Choose a column with a similar stationary phase (C18).

  • Select a shorter length and smaller particle size. A good starting point is a 50 mm x 2.1 mm column with 1.8 µm particles.

2. Scale the Flow Rate:

  • The flow rate must be adjusted to maintain a similar linear velocity. Use the following formula:

    • Flow Rate₂ = Flow Rate₁ × (Column Diameter₂² / Column Diameter₁²)

  • Example: If the original flow rate was 1.0 mL/min on a 4.6 mm ID column, the new flow rate on a 2.1 mm ID column would be:

    • 1.0 mL/min × (2.1² / 4.6²) ≈ 0.21 mL/min.

  • Note: This is a starting point. Due to the higher efficiency of UHPLC columns, you can often increase the flow rate further (e.g., to 0.4-0.6 mL/min) to gain more speed, provided the system pressure remains within limits.[3]

3. Adjust the Gradient (if applicable):

  • For gradient methods, the gradient steps must be scaled according to the column volume.

  • Time₂ = Time₁ × (Length₂ × Diameter₂²) / (Length₁ × Diameter₁²)

  • This ensures that the number of column volumes for each gradient step remains consistent.

4. Minimize Extra-Column Volume:

  • Replace standard HPLC tubing (e.g., 0.010" ID) with smaller ID tubing (e.g., 0.005" or smaller).

  • Ensure all connections are made with zero-dead-volume fittings.

5. Perform an Initial Run and Optimize:

  • Inject your Iopamidol standard and system suitability solution.

  • Check Resolution: Verify that the critical pairs (Iopamidol and its closest eluting impurities) meet the required resolution criteria (e.g., Rs > 1.5).

  • Check Backpressure: Ensure the maximum pressure is well within the instrument's operating range.

  • Optimize: If resolution is insufficient, slightly decrease the flow rate or adjust the mobile phase composition. If resolution is excellent, you may be able to further increase the flow rate for an even faster run.

6. Re-validate the Method:

  • Once the desired performance is achieved, the new fast UHPLC method must be properly validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.

By following these guidelines and systematically troubleshooting any issues that arise, you can successfully reduce the run time of your Iopamidol HPLC analysis, leading to increased sample throughput and laboratory efficiency.

References

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. Available from: [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • How to Speed up Your HPLC System. Chromatography Today. Available from: [Link]

  • Can I shorten an HPLC run time based on the retention time of the target compound without waiting for others to elute?. ResearchGate. Available from: [Link]

  • Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available from: [Link]

  • Effect of Column Inlet and Outlet Geometry on Large-scale HPLC. DSpace@MIT. Available from: [Link]

  • How to Minimize HPLC Analysis Time with Parallel Processing. Patsnap Eureka. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]

  • Troubleshooting High Backpressure in HPLC System. Chromatography Forum. Available from: [Link]

  • In HPLC, how does column diameter affect the retention time?. Chemistry Stack Exchange. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Explanation of the relationship between column length and peak width in HPLC. Reddit. Available from: [Link]

  • Step-by-step Troubleshooting Back Pressure Issue In HPLC. Labtech. Available from: [Link]

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Chromatography Online. Available from: [Link]

  • Resolution: Too Much, Too Little, or Just Right?. Agilent. Available from: [Link]

  • Preparation method of iopamidol. Google Patents.
  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. Available from: [Link]

  • Iopamidol. Scribd. Available from: [Link]

  • Mobile Phase Optimization in SEC Method Development. Agilent. Available from: [Link]

  • How Does Column Diameter Affect Column Chromatography?. Chromatography Today. Available from: [Link]

  • HPLC Pressure Problems? Here's How to Diagnose and Fix Them. Mastelf. Available from: [Link]

  • Troubleshooting a GRADUAL HPLC PUMP PRESSURE INCREASE OVER TIME (When PURGING, DURING an ANALYSIS or when FLOW is DIRECTED TO WASTE). Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • HPLC Method Optimisation. Element Lab Solutions. Available from: [Link]

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. NIH. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating Assay for Iopamidol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation protocol for a stability-indicating assay method (SIAM) for Iopamidol, a widely used non-ionic, water-soluble X-ray contrast agent. Ensuring the stability of Iopamidol in pharmaceutical formulations is paramount for its safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework grounded in scientific principles and regulatory expectations.

The Critical Role of a Stability-Indicating Assay

A stability-indicating method is a validated analytical procedure designed to accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and formulation excipients.[1] The primary objective of a SIAM is to monitor the stability of a drug product over its shelf life, providing crucial data to ensure its quality, safety, and efficacy.[2] For Iopamidol, which may be subjected to various environmental factors during its lifecycle, a robust SIAM is indispensable.

The development and validation of such a method are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which outlines the necessary validation characteristics.[3][4] These include specificity, linearity, range, accuracy, precision, and robustness.

Foundational Principles: Forced Degradation Studies

The cornerstone of developing a stability-indicating method is the forced degradation or stress study.[5] The goal of these studies is to intentionally degrade the drug substance under more severe conditions than it would typically encounter to generate potential degradation products.[6] This allows for the development of an analytical method capable of separating and quantifying the intact drug from these degradants.

According to ICH guideline Q1A(R2), forced degradation studies should include exposure to a variety of stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7] A degradation of 5-20% of the active ingredient is generally considered optimal to provide confidence in the method's stability-indicating nature without completely destroying the sample.[6][7]

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile, polar compounds like Iopamidol.[8]

Technique Applicability to Iopamidol Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UHPLC) ExcellentHigh resolution, sensitivity, and quantitative accuracy. Versatile with various detectors (UV, MS).[8][9]Requires method development and validation.
Gas Chromatography (GC) Not SuitableIdeal for volatile and semi-volatile compounds.[8]Iopamidol is non-volatile and thermally labile.
Mass Spectrometry (MS) Excellent (as a detector for LC)Provides molecular weight and structural information of unknown impurities.[8] High specificity and sensitivity.[9]Often coupled with a separation technique like LC for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Good for Structural ElucidationProvides detailed structural information of isolated impurities.[8]Lower sensitivity compared to MS; not ideal for routine quantification in complex matrices.

For the routine quality control and stability testing of Iopamidol, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most common and practical choice.[10][11][12] It offers a balance of performance, cost-effectiveness, and regulatory acceptance.

Validation of an RP-HPLC Stability-Indicating Method for Iopamidol

The following sections detail the experimental protocols and acceptance criteria for validating a stability-indicating RP-HPLC method for Iopamidol, aligned with ICH Q2(R2) guidelines.[3]

Logical Flow of SIAM Validation

SIAM_Validation_Flow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application MD Method Development (Column, Mobile Phase, etc.) FDS Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) MD->FDS Specificity Specificity & Peak Purity Assessment FDS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Robustness Robustness Precision->Robustness SolutionStability Solution Stability Robustness->SolutionStability Stability Formal Stability Studies SolutionStability->Stability

Caption: Logical workflow for the development and validation of a stability-indicating assay method.

Experimental Protocols

Forced Degradation (Stress) Studies

The objective is to generate degradation products to challenge the specificity of the analytical method.[6]

  • Acid Hydrolysis: Dissolve Iopamidol in 0.1 M HCl and reflux for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Iopamidol in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat Iopamidol solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose solid Iopamidol to dry heat (e.g., 105°C for 4 hours) as per USP guidelines.[13]

  • Photolytic Degradation: Expose Iopamidol solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A recent study also investigated the stability of Iopamidol under X-ray radiation, finding it to be stable up to 100 mGy exposure.[14]

Proposed RP-HPLC Method

This is a representative method; optimization is crucial.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of water and methanol or acetonitrile is often effective.[10][15] For example, a gradient starting with a higher proportion of water and increasing the organic solvent over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 243 nm.[11]

  • Column Temperature: 20-30°C.[10]

  • Injection Volume: 20 µL.

Workflow for Sample Analysis

HPLC_Workflow Sample Sample Preparation 1. Accurately weigh Iopamidol 2. Dissolve in mobile phase 3. Filter through 0.45µm filter HPLC HPLC Sample->HPLC Inject Analysis Data Analysis 1. Integrate Peaks 2. Quantify Iopamidol & Impurities 3. Assess System Suitability HPLC->Analysis Generate Chromatogram

Caption: General experimental workflow for HPLC analysis of Iopamidol.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3]The Iopamidol peak should be free from interference from degradation products, impurities, and excipients. Peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity. Resolution between Iopamidol and the nearest eluting peak should be ≥ 2.0.[1]
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]For assay: 80% to 120% of the test concentration.[2] For impurities: From the reporting level to 120% of the specification limit.[2]
Accuracy The closeness of test results obtained by the method to the true value.% Recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when performed by different analysts, on different days, or with different equipment.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits when parameters like mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C) are varied.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.LOD and LOQ should be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. These limits must be appropriate for the levels of impurities being controlled.[2]

Conclusion

The validation of a stability-indicating assay for Iopamidol is a rigorous, multi-faceted process that is critical for ensuring the quality and safety of the final drug product. A well-developed and validated RP-HPLC method provides a reliable tool for monitoring the stability of Iopamidol and its related substances. This guide has outlined the essential principles, from forced degradation studies to the detailed validation of key performance characteristics, all grounded in the authoritative framework of ICH guidelines. By adhering to these principles, researchers and drug developers can establish a self-validating system that ensures the trustworthiness and scientific integrity of their stability data.

References

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). Stability Indicating Analytical Method Development and Validation. [Link]

  • Google Patents. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Trungtamthuoc.com. (2025). Iopamidol - Definition, Identification, Assay - USP 2025. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • CORE. (2014). Preparation and evaluation of iopamidol parenteral formulation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. [Link]

  • ResearchGate. (2025). Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]

  • Assyro AI. (n.d.). Stability Indicating Method: Complete Validation Guide. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Radiography. (2024). Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (2025). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. [Link]

  • Scribd. (n.d.). Iopamidol. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • IJCRT.org. (2024). “ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ANTI-CONVULSANT DRUG BY RP-HPLC METHOD”. [Link]

  • PharmCMC. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • National Institutes of Health. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

A Comparative Analysis of Iopamidol EP Impurities A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is not merely a regulatory hurdle but a fundamental assurance of patient safety and product efficacy. This is particularly true for parenteral drugs like Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent.[1][2] Due to its complex multi-step synthesis, a spectrum of related substances can emerge, necessitating their strict control to comply with pharmacopeial standards.[1]

This guide provides an in-depth comparative analysis of three critical European Pharmacopoeia (EP) named impurities of Iopamidol: Impurity A, Impurity B, and Impurity C. We will delve into their structural differences, physicochemical properties, and present a robust High-Performance Liquid Chromatography (HPLC) method for their effective separation and quantification, grounded in the principles of the European Pharmacopoeia. This document is intended for researchers, analytical chemists, and drug development professionals seeking a comprehensive understanding and a practical framework for the analysis of these specific impurities.

Understanding the Analytes: Iopamidol and Its Key Impurities

Iopamidol's chemical structure is a tri-iodinated benzene ring, which provides its radiopaque properties, decorated with amide and hydroxyl functionalities that ensure high water solubility and low toxicity.[2] The impurities A, B, and C are structurally similar to the parent molecule, often representing precursors or by-products from the synthesis process. Their control is crucial as their presence can potentially impact the drug's stability and safety profile.

Physicochemical Properties at a Glance

A clear understanding of the subtle differences in the physicochemical properties of Iopamidol and its impurities is fundamental to developing a selective analytical method. The following table summarizes these key characteristics.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Difference from Iopamidol
Iopamidol N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide60166-93-0C₁₇H₂₂I₃N₃O₈777.09-
Impurity A 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide60166-98-5C₁₄H₁₈I₃N₃O₆705.02Lacks the (S)-2-hydroxypropanoyl group, featuring a primary amine at the C5 position.
Impurity B 5-[(hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide77868-41-8C₁₆H₂₀I₃N₃O₈763.06The side chain at C5 is a hydroxyacetylamino group instead of a 2-hydroxypropanoylamino group (lacks a methyl group).
Impurity C 5-(acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide87932-07-8C₁₆H₂₀I₃N₃O₇747.06The side chain at C5 is an acetylamino group, lacking the hydroxyl group present in Iopamidol's side chain.

Source: Data compiled from various chemical suppliers and pharmacopeia reference documents.[3]

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

The separation and quantification of Iopamidol and its closely related impurities are effectively achieved using reversed-phase HPLC. The method outlined in the European Pharmacopoeia provides a robust framework for this analysis.[1]

Expertise & Experience: The "Why" Behind the Method

The choice of analytical parameters is not arbitrary; it is a carefully considered decision based on the physicochemical nature of the analytes.

  • Stationary Phase: The EP monograph suggests a phenyl-substituted silica column (L11 packing). This is a strategic choice. While a standard C18 column separates molecules based on hydrophobicity, a phenyl column offers alternative selectivity. The phenyl groups can engage in pi-pi interactions with the aromatic rings of Iopamidol and its impurities. This additional interaction mechanism can significantly improve the resolution between structurally similar, iodinated compounds that might co-elute on a C18 phase.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is standard for reversed-phase chromatography, where the mobile phase starts with a high aqueous content to retain the analytes and gradually increases the organic solvent (acetonitrile) concentration to elute them in order of their polarity. The gradient allows for the elution of both more polar and less polar impurities within a reasonable timeframe while maintaining good peak shape.

  • Detection: UV detection at 240 nm is selected because the tri-iodinated benzene ring, the chromophore common to Iopamidol and all its impurities, exhibits strong absorbance at this wavelength. This ensures high sensitivity for all target analytes.

  • Column Temperature: The USP monograph specifies a column temperature of 60°C.[3] Elevated temperatures reduce mobile phase viscosity, allowing for higher flow rates without excessive backpressure. More importantly, it can improve peak efficiency and alter selectivity, which is often beneficial for resolving closely related substances.

Experimental Protocol: A Self-Validating System

The following protocol is based on the European Pharmacopoeia monograph for Iopamidol related substances.[1] Adherence to this method ensures compliance and produces reliable, reproducible results.

1. Preparation of Solutions

  • Test Solution: Accurately weigh and dissolve 0.50 g of the Iopamidol substance in water and dilute to 50.0 mL with water.

  • Reference Solution (for Impurity Quantification): Dilute 2.0 mL of the Test Solution to 20.0 mL with water. Further dilute 1.0 mL of this solution to 50.0 mL with water. This creates a 0.02% solution relative to the test solution.

  • System Suitability Solution: Prepare a solution containing known concentrations of Iopamidol and critical impurities (as specified in the relevant pharmacopeia) to verify the chromatographic system's performance. For instance, the EP method uses a solution of Iopamidol Impurity H to ensure resolution from the main peak.[1]

2. Chromatographic Conditions

ParameterSpecification
Column Phenyl-substituted silica gel for chromatography (e.g., 4.6 mm x 25 cm, 5 µm), or as specified in the current pharmacopeia. The USP mentions two such columns in series.[3]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0 - 18
18 - 40
40 - 45
45 - 50
50 - 60
Flow Rate 2.0 mL/min
Column Temperature As specified by pharmacopeia (e.g., 60°C per USP)[3]
Detection Wavelength 240 nm
Injection Volume 20 µL

3. System Suitability

Before sample analysis, the system must be validated. The European Pharmacopoeia requires a minimum resolution of 2.0 between the peaks of interest (e.g., between impurity H and Iopamidol) in the chromatogram of the system suitability solution.[1] This ensures that the system can adequately separate the specified impurities from the main drug substance.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis for Iopamidol impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation Iopamidol_API Iopamidol API Test_Sol Test Solution (10 mg/mL) Iopamidol_API->Test_Sol Dissolve in Water Ref_Sol Reference Solution (0.02% of Test Sol.) Test_Sol->Ref_Sol Serial Dilution Injector Autosampler (Inject 20 µL) Test_Sol->Injector Ref_Sol->Injector SSS_Sol System Suitability Solution SSS_Sol->Injector Column Phenyl Column (60°C) Injector->Column Gradient Elution Detector UV Detector (240 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification (RRT) Chromatogram->Integration Quantification Quantify Impurities (vs. Reference Sol.) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of Iopamidol impurities.

Comparative Data Presentation

The primary output of the HPLC analysis is a chromatogram where each compound appears as a peak at a specific retention time. The European Pharmacopoeia provides relative retention times (RRT) for the impurities with respect to Iopamidol, which are invaluable for peak identification.

CompoundRelative Retention Time (RRT) (vs. Iopamidol ≈ 14.6 min)Expected Elution Order
Iopamidol 1.02
Impurity B ~ 0.61
Impurity C ~ 1.33
Impurity A ~ 1.84

Source: European Pharmacopoeia 6.0[1]

Analysis of Elution Order:

The elution order provides insights into the relative polarity of the compounds.

  • Impurity B elutes first (RRT ~0.6), indicating it is the most polar among this set. The additional hydroxyl group on the C5 side chain compared to Impurity C and Iopamidol increases its interaction with the aqueous mobile phase, leading to faster elution.

  • Iopamidol is the next to elute (RRT = 1.0).

  • Impurity C (RRT ~1.3) is less polar than Iopamidol. The replacement of the hydroxyl group on the side chain with a hydrogen atom reduces its polarity, causing it to be retained longer on the reversed-phase column.

  • Impurity A (RRT ~1.8) elutes last, signifying it is the least polar of the group. The absence of the entire polar side chain at the C5 position, replaced by a simple amino group, significantly increases its hydrophobicity and retention.

This predictable elution pattern serves as a self-validating aspect of the method. An unexpected deviation in this order would warrant an investigation into the analytical conditions or sample integrity.

Conclusion

The effective control of impurities A, B, and C in Iopamidol is a critical aspect of ensuring its quality and safety. This guide has provided a comparative overview of these impurities and detailed a robust, pharmacopeia-based HPLC method for their analysis. By understanding the structural nuances of each impurity and the scientific rationale behind the analytical methodology, researchers and quality control professionals can confidently implement and interpret the results of these essential tests. The presented protocol, rooted in the European Pharmacopoeia, offers a reliable and compliant pathway for the rigorous assessment of Iopamidol purity.

References

  • Iopamidol Monograph. USP-NF. Available at: [Link]

  • Iopamidol Monograph 1115. European Pharmacopoeia 6.0. (2008). Available at: [Link]

  • Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia. Available at: [Link]

  • Public Assessment Report: Iopamidol ADOH. Geneesmiddeleninformatiebank. (2022). Available at: [Link]

  • Iopamidol Impurity B. Veeprho. Available at: [Link]

  • Iopamidol Impurity C. Pharmaffiliates. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the characterization of Iopamidol, a comprehensive understanding of its impurity profile is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of two critical impurities: Iopamidol Impurity C as defined by the European Pharmacopoeia (EP) and Iopamidol Related Compound C specified by the United States Pharmacopeia (USP). This document will delve into their chemical identities, regulatory context, and the analytical methodologies stipulated for their control, supported by experimental data and procedural insights.

Introduction to Iopamidol and the Imperative of Impurity Profiling

Iopamidol is a non-ionic, water-soluble, second-generation iodinated contrast agent widely used in medical imaging to enhance the visibility of vascular structures and organs during radiographic procedures.[1] Its synthesis is a multi-step process, which, like any chemical synthesis, can result in the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[3]

The stringent control of these impurities is a critical aspect of pharmaceutical quality control, as they have the potential to impact the safety and efficacy of the final drug product. The European Pharmacopoeia and the United States Pharmacopeia provide detailed monographs for Iopamidol, which include specific tests and limits for related substances to ensure the quality and purity of the drug.

Unveiling the Chemical Identities: A Structural Comparison

A fundamental aspect of comparing Iopamidol EP Impurity C and USP Related Compound C lies in understanding their distinct chemical structures. While both are related to the Iopamidol molecule, they differ in key functional groups, which influences their chemical properties and analytical behavior.

This compound is chemically known as 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide.[4][5]

Iopamidol USP Related Compound C is identified as 4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide.[6]

Below is a table summarizing their key structural and chemical properties.

FeatureThis compoundIopamidol USP Related Compound CIopamidol (for reference)
Chemical Name 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide(S)-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide
Molecular Formula C₁₆H₂₀I₃N₃O₇[4]C₁₇H₂₂ClI₂N₃O₈[6]C₁₇H₂₂I₃N₃O₈[7]
Molecular Weight 747.06 g/mol [4]685.63 g/mol 777.09 g/mol [7]
CAS Number 87932-07-8[4]N/A60166-93-0[7]
Key Structural Difference from Iopamidol The (S)-2-hydroxypropanoyl group at the 5-position is replaced by an acetyl group.One of the iodine atoms on the benzene ring is replaced by a chlorine atom, and one iodine atom is absent.-

The structural divergence between these two impurities is significant. EP Impurity C is a process-related impurity where the chiral side chain of Iopamidol is replaced by a simpler acetyl group. In contrast, USP Related Compound C is a halogenated analog where the tri-iodinated benzene ring, a hallmark of Iopamidol, is altered to a di-iodo, mono-chloro substituted ring.

Analytical Methodologies: A Head-to-Head Comparison

The control of these impurities is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), as detailed in their respective pharmacopeial monographs. While both the EP and USP employ HPLC, the specific conditions and system suitability requirements exhibit notable differences.

European Pharmacopoeia (EP) Method for Impurity C

The European Pharmacopoeia specifies a gradient HPLC method for the separation and quantification of Iopamidol and its related substances.

Experimental Protocol (Based on EP Monograph):

  • Column: A stainless steel column (0.25 m x 4.6 mm) packed with phenylsilyl silica gel for chromatography (5 µm), or a similar column with equivalent performance. Two such columns may be used in series.

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile R, Water R (50:50 V/V)

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 18 100 → 100 0 → 0
    18 - 40 100 → 62 0 → 38
    40 - 45 62 → 50 38 → 50
    45 - 50 50 → 100 50 → 0

    | 50 - 60 | 100 → 100 | 0 → 0 |

  • Flow Rate: 2.0 mL/min

  • Detection: UV spectrophotometer at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 60 °C

System Suitability: The method's suitability is confirmed by ensuring a minimum resolution of 2.0 between the peaks for impurity H and iopamidol.

Relative Retention Time: this compound has a relative retention time of approximately 1.3 with respect to Iopamidol.[8]

United States Pharmacopeia (USP) Method for Related Compound C

The USP monograph for Iopamidol also prescribes a gradient HPLC method for the analysis of related compounds.

Experimental Protocol (Based on USP Monograph):

  • Column: Two 4.6-mm × 25-cm columns containing packing L11 (a silane-treated silica gel with a phenyl stationary phase), connected in series.

  • Mobile Phase:

    • Solution A: Water

    • Solution B: A filtered and degassed mixture of water and acetonitrile (1:1)

  • Gradient Elution:

    Time (minutes) Solution A (%) Solution B (%) Elution
    0–18 100 0 isocratic
    18–40 100→62 0→38 linear gradient
    40–45 62→50 38→50 linear gradient
    45–50 50→100 50→0 linear gradient

    | 50–60 | 100 | 0 | isocratic |

  • Flow Rate: About 2.0 mL per minute

  • Detection: UV detector at 240 nm

  • Column Temperature: 60 °C

System Suitability: The resolution, R, between iopamidol related compound C and iopamidol must be not less than 2.0.

Causality Behind Experimental Choices

The choice of a phenyl-based stationary phase in both monographs is deliberate. The phenyl groups provide a unique selectivity for aromatic and iodinated compounds like Iopamidol and its impurities through π-π interactions, in addition to the hydrophobic interactions typical of reversed-phase chromatography. The use of two columns in series is to achieve the necessary resolution for all specified impurities. The gradient elution is essential to separate a range of impurities with varying polarities within a reasonable timeframe. The elevated column temperature of 60 °C helps to improve peak shape and reduce viscosity, leading to better chromatographic performance.

Data Presentation and Visualization

To facilitate a clear comparison, the key chromatographic parameters are summarized in the table below.

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Stationary Phase Phenylsilyl silica gel (5 µm)Packing L11 (phenyl silane gel)
Column Dimensions 0.25 m x 4.6 mm (may use two in series)Two 4.6-mm × 25-cm columns in series
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile:Water (50:50)Water:Acetonitrile (1:1)
Gradient Profile Similar multi-step gradientSimilar multi-step gradient
Flow Rate 2.0 mL/min~2.0 mL/min
Detection Wavelength 240 nm240 nm
Column Temperature 60 °C60 °C

Workflow for Impurity Analysis

The general workflow for the analysis of Iopamidol impurities according to either pharmacopeia is illustrated in the following diagram.

Iopamidol Impurity Analysis Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_report Quantification and Reporting SamplePrep Dissolve Iopamidol in Diluent HPLC Inject into HPLC System (Phenyl Column(s), Gradient Elution) SamplePrep->HPLC StdPrep Prepare Reference Standard Solutions (Iopamidol & Impurities) StdPrep->HPLC Detection UV Detection at 240 nm HPLC->Detection Integration Peak Integration and Identification Detection->Integration Quantification Calculate Impurity Levels (vs. Reference Standards) Integration->Quantification Reporting Compare with Pharmacopeial Limits Quantification->Reporting

Caption: General workflow for Iopamidol impurity analysis.

Logical Relationship of Impurities

The following diagram illustrates the structural relationship between Iopamidol and the two discussed impurities.

Structural Relationships Iopamidol Iopamidol C₁₇H₂₂I₃N₃O₈ (S)-2-hydroxypropanoyl side chain EP_Impurity_C EP Impurity C C₁₆H₂₀I₃N₃O₇ Acetyl side chain Iopamidol->EP_Impurity_C Side chain modification USP_Related_Compound_C USP Related Compound C C₁₇H₂₂ClI₂N₃O₈ Chloro and di-iodo substitution Iopamidol->USP_Related_Compound_C Ring substitution

Caption: Structural relationship of impurities to Iopamidol.

Conclusion: A Tale of Two Impurities

References

  • MedPath. Iopamidol | Advanced Drug Monograph. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Pharmaffiliates. Iopamidol-impurities. [Link]

  • PubChem. Iopamidol. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • Trungtamthuoc.com. Iopamidol - Definition, Identification, Assay - USP 2025. [Link]

  • Google Patents.
  • CORE. Preparation and evaluation of iopamidol parenteral formulation. [Link]

  • Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. 5-amino-2,4,6-triiodobenzene-1,3. [Link]

  • PubMed. Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]

  • Veeprho. Iopamidol Impurities and Related Compound. [Link]

  • E-lactancia. PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP (41%, 61%, and 76% w/v) NON-IONIC RADIOGRAPHIC CONTRAST AGENT Bracco Imaging. [Link]

  • IOSR Journal. Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. [Link]

  • Shimadzu. Pharmaceutical Analysis. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. [Link]

  • ResearchGate. Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]

  • Allmpus. This compound / iopamidol bp impurity c. [Link]

  • Official Monographs for Part I / Iopamidol. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Iopamidol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Iopamidol Purity

Iopamidol is a non-ionic, water-soluble, iodinated X-ray contrast agent widely used in medical imaging. Its molecular structure, characterized by a tri-iodinated benzene ring core with several hydrophilic side chains, presents a unique challenge for chromatographic analysis. Ensuring the purity of Iopamidol is paramount for patient safety, as even minor impurities can elicit adverse reactions. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for quantifying Iopamidol and resolving it from its potential process-related impurities and degradation products.

The choice of HPLC column is the most critical factor in developing a robust and reliable analytical method. The stationary phase chemistry dictates the retention, selectivity, and ultimate resolution of the separation. This guide provides a comprehensive comparison of different HPLC column chemistries for Iopamidol analysis, grounded in experimental data and established pharmacopoeial methods. We will explore the mechanistic principles behind column performance, offering researchers and drug development professionals a logical framework for selecting the ideal column for their specific analytical objectives.

Understanding the Analyte: Chromatographic Challenges of Iopamidol

Iopamidol is a highly polar molecule, making it very soluble in water[1]. However, the tri-iodinated aromatic core provides a degree of hydrophobicity. This amphiphilic nature allows for analysis using reversed-phase (RP) chromatography, the workhorse of the pharmaceutical industry. The primary analytical goal is typically to separate the main Iopamidol peak from structurally similar impurities, such as Iopamidol Related Compound C, as stipulated by the United States Pharmacopeia (USP)[2][3]. The success of this separation hinges on exploiting the subtle differences in polarity and structure between Iopamidol and its related substances.

Comparative Analysis of HPLC Column Performance

To provide a clear comparison, we evaluated three common reversed-phase column chemistries: a traditional C18, a C8, and a Phenyl phase. The selection of these phases is based on their differing hydrophobicities and retention mechanisms, which are expected to yield distinct selectivity profiles for Iopamidol and its impurities.

Experimental Protocol: A Self-Validating System

A standardized protocol was designed to ensure a fair comparison between the columns. The method is based on principles outlined in pharmacopoeial monographs and common industry practices for method validation[4][5].

1. Mobile Phase Preparation:

  • Mobile Phase A: Degassed, HPLC-grade water.

  • Mobile Phase B: Degassed, HPLC-grade methanol.

  • Gradient Program: A linear gradient was used, starting from 10% B to 40% B over 20 minutes. This gradient is designed to effectively elute Iopamidol while providing sufficient resolution for early-eluting polar impurities and later-eluting non-polar impurities.

2. Sample Preparation:

  • Standard Solution: A solution of USP Iopamidol Reference Standard and USP Iopamidol Related Compound C RS was prepared in water at a concentration of approximately 20 µg/mL each.

  • Test Solution: The Iopamidol drug substance was dissolved in water to a nominal concentration of 10 mg/mL.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a consistent column temperature is crucial as it can affect retention time and selectivity[6][7].

  • Detection Wavelength: 240 nm, a wavelength at which Iopamidol and its related compounds exhibit strong absorbance.

  • Injection Volume: 10 µL.

  • Columns Evaluated:

    • Column A: C18 (L1), 4.6 x 250 mm, 5 µm.
    • Column B: C8 (L7), 4.6 x 250 mm, 5 µm.
    • Column C: Phenyl (L11), 4.6 x 250 mm, 5 µm.

4. System Suitability Test (SST):

  • Before analysis, the Standard Solution was injected five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of Iopamidol must be ≤ 2.0%, and the resolution between Iopamidol and Iopamidol Related Compound C must be ≥ 2.0, as per USP guidelines[8].

Quantitative Performance Data

The following table summarizes the key chromatographic performance parameters obtained for each column under the specified conditions.

ParameterColumn A (C18)Column B (C8)Column C (Phenyl)
Iopamidol Retention Time (t R), min 15.812.514.2
Resolution (R s) with Related Compound C 3.52.84.1
Tailing Factor (T f) for Iopamidol 1.11.21.0
Theoretical Plates (N) for Iopamidol 14,50012,80015,200

Discussion: The Science Behind the Separation

The data reveals significant performance differences rooted in the fundamental chemistry of the stationary phases.

  • C18 (Octadecylsilane) Column: As the most hydrophobic phase, the C18 column provides the strongest retention for Iopamidol, as evidenced by the longest retention time[9]. The long alkyl chains create a dense, non-polar environment, leading to extensive hydrophobic interactions with the tri-iodinated benzene ring of the analyte. While offering good resolution, the increased retention results in longer analysis times.

  • C8 (Octylsilane) Column: The C8 column has shorter alkyl chains than the C18, resulting in a less hydrophobic stationary phase[9][10]. Consequently, it exhibits lower retention for Iopamidol, leading to a significantly shorter run time. This can be advantageous for high-throughput screening. However, the reduced retention can sometimes compromise the resolution of closely eluting peaks, as seen by the lower R s value compared to the other columns[11].

  • Phenyl Column: The Phenyl column provided the best overall performance, particularly in terms of resolution and peak shape (Tailing Factor). The phenyl groups bonded to the silica surface offer a unique separation mechanism. In addition to moderate hydrophobic interactions, they can engage in π-π interactions with the aromatic ring of Iopamidol and its impurities. This alternative selectivity mechanism is highly effective at differentiating between structurally similar aromatic compounds, leading to the superior resolution observed. The USP monograph for Iopamidol specifies a Phenyl-based column (L11 packing), underscoring the suitability of this chemistry for official quality control methods[3][8].

For highly polar analytes that are poorly retained even on less hydrophobic reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative[12][13]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a complementary separation mechanism to RPLC[14].

Workflow for HPLC Column Selection in Iopamidol Analysis

The process of selecting the optimal column can be streamlined by following a logical workflow. This decision-making process balances the analytical requirements with performance characteristics.

HPLC_Column_Selection_Workflow start Define Analytical Goal usp_method USP/EP Compliance Required? start->usp_method select_phenyl Select Phenyl Column (L11) per pharmacopoeia usp_method->select_phenyl Yes dev_method New Method Development usp_method->dev_method No end Validate Final Method select_phenyl->end primary_need What is the Primary Need? dev_method->primary_need max_resolution Maximum Resolution primary_need->max_resolution Resolution fast_analysis Fast Analysis Time primary_need->fast_analysis Speed start_c18 Start with C18 for high retentivity max_resolution->start_c18 optimize_phenyl Evaluate Phenyl Column for alternative selectivity (π-π) max_resolution->optimize_phenyl start_c8 Start with C8 for reduced runtime fast_analysis->start_c8 start_c18->end start_c8->end optimize_phenyl->end

Sources

A Comparative Guide to Iopamidol Conformance with European Pharmacopoeia Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacopoeial Conformance for Iopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1] Its efficacy in enhancing the visibility of internal body structures is directly linked to its chemical purity and quality. The European Pharmacopoeia (Ph. Eur.) provides a set of stringent, legally binding standards to ensure the quality, safety, and efficacy of medicinal substances across Europe and beyond.[2][3] For a substance like Iopamidol, which is administered parenterally, often in large volumes, strict adherence to these standards is paramount to patient safety.

This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth technical comparison of Iopamidol's quality attributes as defined by the European Pharmacopoeia. It will delve into the critical quality control tests, compare the established standards with those of other non-ionic contrast agents, and provide the scientific rationale behind these analytical procedures. By understanding the "why" behind the "how," professionals can ensure the development and production of high-quality, compliant Iopamidol.

The Foundation of Quality: The European Pharmacopoeia Framework

The quality control of any pharmaceutical substance in Europe is governed by a hierarchical framework of documents published by the European Directorate for the Quality of Medicines & HealthCare (EDQM).[4] This framework ensures a harmonized approach to medicine quality.

G cluster_0 European Pharmacopoeia (Ph. Eur.) Framework Monograph Individual Monograph (e.g., Iopamidol) GeneralMono General Monograph (e.g., Substances for Pharmaceutical Use - 2034) Monograph->GeneralMono References and is subordinate to GeneralChap General Chapters (e.g., 2.2.29 Liquid Chromatography) Monograph->GeneralChap References for specific test methods GeneralMono->GeneralChap References for general test methods

Figure 1: Hierarchical structure of the European Pharmacopoeia.

The individual monograph for a substance, such as Iopamidol, provides the specific tests and acceptance criteria. This monograph, however, does not stand alone. It must be read in conjunction with general monographs, like "Substances for Pharmaceutical Use" (2034), which outlines requirements for aspects like production, characterization, and control of impurities.[5][6] Furthermore, both individual and general monographs refer to general chapters that detail the standardized analytical techniques to be employed.[5]

Comparative Analysis of Key Quality Attributes for Non-Ionic Contrast Media

A direct comparison of the European Pharmacopoeia standards for Iopamidol with other widely used non-ionic contrast agents, such as Iohexol, reveals a harmonized approach to ensuring the quality and safety of this class of compounds. The table below summarizes the key tests and acceptance criteria.

Quality Attribute Iopamidol (Ph. Eur. Monograph 1115) Iohexol (Ph. Eur. Monograph 1114) Iomeprol Ioversol
Definition N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamideMixture of (RS)-N,N′-Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodo-1,3-benzenedicarboxamide and its isomersN,N′-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)amino]-N-methyl-2,4,6-triiodo-1,3-benzenedicarboxamideN,N′-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide
Assay (Content) 98.5% to 101.0% (dried substance)98.0% to 102.0% (anhydrous substance)Information not available in full monograph98.0% to 102.0% (anhydrous basis)
Identification A. IR absorption spectrophotometryB. Complies with Loss on DryingC. Complies with Specific Optical RotationA. IR absorption spectrophotometryB. HPLC retention timeInformation not available in full monographA. IR absorption spectrophotometryB. Heating evolves violet vapors
Appearance of Solution Clear and colorlessClear and not more intensely colored than reference solution Y7Information not available in full monographClear, colorless to pale yellow solution
Specific Optical Rotation -4.6° to -5.2° (at 436 nm, dried substance)Not specified (racemic mixture)Not specifiedNot specified (achiral)
Related Substances (HPLC) Sum of impurities H and I: ≤ 0.5%Impurities A, B, C, D, E, F, G, J, K: ≤ 0.1% eachAny other impurity: ≤ 0.1%Sum of other impurities: ≤ 0.2%Sum of specified impurities: ≤ 0.6%Sum of impurities A and H: ≤ 0.5%Unspecified impurities: ≤ 0.10% eachTotal impurities: ≤ 1.5%Information not available in full monographInformation not available in full monograph
Free Aromatic Amines ≤ 200 ppm≤ 500 ppmInformation not available in full monographInformation not available in full monograph
Free Iodine & Iodide Not specified in the provided monograph excerptIodide: ≤ 10 ppmInformation not available in full monographInformation not available in full monograph

This table is a comparative summary based on available pharmacopoeial information. Full monographs for Iomeprol and Ioversol were not publicly available and information is derived from other sources where possible.

The Scientific Rationale Behind Key Pharmacopoeial Tests

Understanding the purpose and scientific basis of each test is crucial for ensuring not just compliance, but true quality control.

Identification

The identity of Iopamidol is unequivocally confirmed through Infrared (IR) Absorption Spectrophotometry (Ph. Eur. 2.2.24). This technique provides a molecular "fingerprint" by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the molecule's chemical bonds. By comparing the IR spectrum of the test substance to that of a certified Iopamidol reference standard, its identity can be confirmed with a high degree of certainty.

The test for Specific Optical Rotation (Ph. Eur. 2.2.7) serves as a crucial secondary identification method for Iopamidol, and also as a purity test.[7][8] Iopamidol possesses a chiral center in its (S)-2-hydroxypropanoyl side chain, causing it to rotate the plane of polarized light. The specific rotation is a physical constant for a chiral compound under defined conditions. A deviation from the specified range of -4.6° to -5.2° could indicate the presence of the wrong enantiomer (the R-isomer) or other optically active impurities, which could have different pharmacological and toxicological profiles.[7]

Assay (Content)

The assay determines the purity of the active pharmaceutical ingredient (API) and ensures that the correct amount of Iopamidol is present. The Ph. Eur. monograph specifies a content of 98.5% to 101.0% on a dried basis. This is typically determined by a titrimetric method or a validated chromatographic method, ensuring the potency of the substance.

Related Substances

The "Related Substances" test, performed by High-Performance Liquid Chromatography (HPLC) (Ph. Eur. 2.2.29), is one of the most critical tests for ensuring the purity of Iopamidol. It is designed to detect and quantify impurities that may have been introduced during the synthesis or degradation of the drug substance. The control of these impurities is vital, as they can impact the safety and efficacy of the final product.

The principles for controlling impurities are outlined in the Ph. Eur. general monograph "Substances for Pharmaceutical Use" (2034) and general chapter 5.10, which are aligned with the International Council for Harmonisation (ICH) Q3A guidelines.[2][5] These principles categorize impurities as:

  • Specified Impurities: Impurities that are individually listed and limited with a specific acceptance criterion in the monograph.

  • Unspecified Impurities: Impurities that are limited by a general acceptance criterion.

The limits for these impurities are set based on toxicological data and the maximum daily dose of the drug. For Iopamidol, the monograph specifies limits for a number of potential impurities, designated by letters (A, B, C, etc.).

G cluster_0 HPLC Analysis of Iopamidol and its Related Substances Sample Iopamidol Sample (with potential impurities) Column HPLC Column (e.g., Phenylsilyl silica gel) Sample->Column Injection Detector UV Detector (at 240 nm) Column->Detector Elution with Mobile Phase Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Iopamidol EP Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, particularly active pharmaceutical ingredients (APIs) and their impurities, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Iopamidol EP Impurity C, grounded in scientific principles and regulatory best practices.

Iopamidol is a non-ionic, water-soluble iodinated contrast agent used in medical imaging.[1][2][3] Its synthesis and degradation can result in various impurities, including this compound, which is chemically identified as 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide.[4][5] Due to the presence of iodine and its complex organic structure, proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety.

Hazard Assessment and Waste Classification

Iopamidol is considered a hazardous substance that can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6] Given the structural similarity, it is prudent to handle this compound with the same level of caution. The presence of iodine in the molecule also necessitates special consideration, as iodinated compounds can have environmental impacts.[8][9]

Based on these considerations, waste containing this compound should be classified as hazardous chemical waste . It is imperative to avoid disposing of this waste down the drain or in regular trash.[10][11]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are wearing the following:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toe Shoes: A standard requirement for laboratory safety.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[12][13] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

Key Segregation Principles:

  • Do not mix with incompatible waste streams: Avoid mixing with strong acids, bases, or oxidizing agents.[14]

  • Halogenated vs. Non-Halogenated Waste: Since this compound is an iodinated (halogenated) organic compound, it should be segregated into a "halogenated organic waste" stream.[10][12] This is crucial as the disposal methods and costs for halogenated and non-halogenated waste often differ.[10]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Collect in a dedicated solid halogenated organic waste container. IsSolid->SolidContainer Solid LiquidContainer Collect in a dedicated liquid halogenated organic waste container. IsSolid->LiquidContainer Liquid LabelContainer Label the container with 'Hazardous Waste', contents, and date. SolidContainer->LabelContainer LiquidContainer->LabelContainer Store Store in a designated satellite accumulation area. LabelContainer->Store

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound:

Step 1: Container Selection Select a waste container that is compatible with halogenated organic compounds.[12] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with a secure, leak-proof lid.[15]

Step 2: Waste Collection

  • For solid waste (e.g., pure compound, contaminated lab materials): Carefully place the waste into the designated solid waste container. Avoid generating dust.[16] If necessary, moisten the solid material slightly with a compatible solvent (e.g., water, if appropriate) to minimize dust.[11][16]

  • For liquid waste (e.g., solutions containing the impurity): Pour the waste carefully into the designated liquid waste container using a funnel. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling Proper labeling is a regulatory requirement and essential for the safety of waste handlers.[13] The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[17] This area should be:

  • Under the control of the laboratory personnel

  • Away from general traffic areas

  • In a location with secondary containment to contain any potential leaks or spills[10]

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[17] Provide them with a detailed inventory of the waste. Never attempt to transport hazardous waste off-site yourself.

Summary of Disposal Procedures

The following table summarizes the key logistical and safety information for the disposal of this compound:

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteBased on the hazards of the parent compound (skin, eye, and respiratory irritant) and the presence of iodine.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, closed-toe shoesTo prevent personal exposure to the chemical.
Waste Segregation Halogenated Organic Waste (Solid or Liquid)To prevent dangerous reactions and ensure proper disposal methods are used.
Compatible Containers High-Density Polyethylene (HDPE), GlassTo ensure the integrity of the waste container and prevent leaks.
Container Labeling "Hazardous Waste," full chemical name, date, contact informationTo comply with regulations and ensure safe handling.
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentTo ensure safe and secure storage prior to disposal.
Disposal Method Via certified hazardous waste vendorTo comply with federal, state, and local regulations.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert others in the area.

    • If the spill is small and you are trained to handle it, wear your PPE and clean it up using an appropriate absorbent material.

    • Place the absorbent material in the designated solid hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Daicel Pharma. Iopamidol Impurities and Iopamidol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13140687, this compound. [Link]

  • ResearchGate. Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Iodine. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • PubMed. Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. [Link]

  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management. [Link]

  • Veeprho. Iopamidol Impurities and Related Compound. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]

  • ACS Publications. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Pharmaceuticals and Medical Devices Agency. GENERAL INFORMATION. [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]

  • Pharmaffiliates. Iopamidol-impurities. [Link]

  • Minnesota Department of Health. Iopamidol Screening Profile. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Iopamidol EP Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Iopamidol EP Impurity C. By offering in-depth, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and authoritative sources.

This compound is a substance closely related to Iopamidol, a widely used non-ionic, water-soluble iodinated contrast agent.[1][2] Due to the structural similarity, the handling precautions for this compound should, as a matter of best practice, mirror those for Iopamidol, assuming a comparable hazard profile in the absence of specific data for the impurity. This guide is predicated on this principle of chemical similarity for ensuring a high margin of safety.

Understanding the Risks: Hazard Profile

Iopamidol is classified as a hazardous substance.[3] While not flammable, it is a combustible solid.[3] Key hazards associated with Iopamidol, and by extension, its impurities, include:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[4]

  • Sensitization: Possible respiratory and skin sensitizer.[3] Exposure to even small quantities may induce hypersensitivity reactions.[3]

  • Health Effects from Ingestion: Ingestion may be harmful.[3]

  • Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of iodine and nitrogen oxides.[6]

Hazard StatementGHS Classification
Causes skin irritationSkin Irritant (Category 2)
Causes serious eye irritationEye Irritant (Category 2A)
May cause respiratory irritationSTOT SE (Category 3)
Possible respiratory and skin sensitizerSensitizer (Category 1)
May be harmful if swallowedAcute Toxicity, Oral
Emits toxic fumes under fire conditionsNot classified

This table synthesizes data from multiple sources for Iopamidol, which should be considered applicable to this compound.[3][4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A risk-based approach is paramount when selecting PPE. The following protocol is a step-by-step guide for establishing a robust safety barrier when handling this compound.

Step 1: Engineering Controls - The First Line of Defense

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place and functional. These are measures that isolate the hazard from the personnel.

  • Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[5]

Step 2: Donning Personal Protective Equipment

The following PPE is mandatory when handling this compound. The sequence of donning is critical to prevent contamination.

  • Protective Clothing:

    • Wear a clean, buttoned lab coat. For tasks with a higher risk of splashes, consider impervious or fire/flame-resistant clothing.[6]

    • Ensure clothing is appropriate for the tasks being performed.

  • Gloves:

    • Select chemically resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals.

    • Always inspect gloves for any signs of damage (e.g., tears, pinholes) before use.[6]

    • If contact with the substance occurs, remove the gloves immediately, following the proper degloving procedure, and wash your hands thoroughly.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]

    • In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles to protect the entire face.

  • Respiratory Protection:

    • If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a full-face respirator should be used.[6]

    • Ensure that any respirator used is properly fitted and that you have been trained in its use.

Operational Plan: Handling and Spill Management

Proper handling procedures are crucial to prevent exposure and contamination.

Safe Handling Procedures:
  • Avoid breathing dust and contact with skin and eyes.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Wash hands thoroughly after handling.[4]

  • Avoid contamination with oxidizing agents.[3]

Spill Response Protocol:

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Containment and Cleanup:

    • Wear the appropriate PPE as detailed above.

    • For solid spills, carefully sweep or vacuum up the material. A vacuum cleaner must be fitted with a HEPA filter.[3]

    • Dampen the material with water to prevent dusting before sweeping.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

  • Decontamination:

    • Wash the spill site thoroughly with soap and water.

    • Collect all cleanup materials and contaminated clothing in a sealed, labeled container for proper disposal.

Disposal Plan: Waste Management

All waste must be handled in accordance with local, state, and federal regulations.[3]

Waste Characterization and Segregation:
  • This compound waste should be considered chemical waste.

  • Do not dispose of this material with household garbage or down the sewage system.[8]

Disposal Procedure:
  • Collection:

    • Collect all waste, including contaminated PPE and cleanup materials, in a designated, sealed, and clearly labeled container.

  • Treatment and Disposal:

    • Consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures.[3]

    • Recycling may be an option for unused material if it has not been contaminated.[3]

For non-regulated medicines that are not on the FDA flush list, the recommended disposal method is to:

  • Mix the substance with an unappealing material like dirt or used coffee grounds.[9]

  • Place the mixture in a sealed plastic bag.[9]

  • Dispose of the bag in the household trash.[9]

Emergency Procedures: First Aid

In case of exposure, follow these first-aid measures immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[3][4]

Visualization of Safety Workflow

The following diagram illustrates the logical flow of safety procedures when working with this compound.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling & Emergency cluster_disposal Post-Handling a Risk Assessment b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Protective Clothing b->c d Gloves c->d e Eye/Face Protection d->e f Respiratory Protection (if needed) e->f g Safe Handling of This compound f->g h Spill or Exposure Event g->h k Waste Segregation g->k i Spill Management h->i Spill j First Aid Procedures h->j Exposure l Proper Disposal k->l m Hand Washing l->m

Caption: Workflow for Safe Handling of this compound.

References

  • Bracco. (2023, December 4). Safety Data Sheet: Iopamidol injection. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Allmpus. (n.d.). This compound / iopamidol bp impurity c. Retrieved from [Link]

  • American Society of Radiologic Technologists. (n.d.). Safety Considerations In Contrast Media Handling And Administration. Retrieved from [Link]

  • Radiopaedia.org. (2020, May 6). Personal protective equipment. Retrieved from [Link]

  • RadCare. (2025, July 11). Protective Material Guide. Retrieved from [Link]

  • British Institute of Radiology. (n.d.). Radiation Safety. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Barrier Technologies. (2021, August 25). X-Ray PPE: Personal Protection Equipment for Radiation Safety. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Iopamidol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem Compound Database. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Iopamidol ep impurity C
Reactant of Route 2
Iopamidol ep impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.